HBED
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVVLWKPGIYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189556 | |
| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-29-9 | |
| Record name | N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35998-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a synthetic, hexadentate chelating agent with a high affinity and selectivity for ferric iron (Fe³⁺).[1][2] Its robust coordination chemistry has positioned it as a significant compound in various fields, from agricultural applications to correct iron deficiencies in plants to clinical research for the treatment of iron overload disorders in humans.[3][4] This guide provides a comprehensive overview of the core properties of this compound, including its chemical and physical characteristics, iron-chelating efficacy, and preclinical data. Detailed experimental protocols and visual diagrams of key processes are included to support further research and development.
Core Properties of this compound
This compound is a member of the aminocarboxylate family of chelators.[5] Its structure, featuring two phenolic groups, two tertiary amine groups, and two carboxylic acid groups, allows it to form a stable 1:1 complex with trivalent metal ions, most notably Fe³⁺.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for understanding its behavior in biological and environmental systems.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₆ | [6][7] |
| Molecular Weight | 388.41 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [6][8] |
| CAS Number | 35998-29-9 | [6] |
| Boiling Point (Predicted) | 614.7±55.0 °C | [6] |
| Density (Predicted) | 1.374±0.06 g/cm³ | [6] |
| pKa (Predicted) | 1.77±0.10 | [6] |
| Solubility | Low solubility in nonpolar solvents. The monosodium salt is used to increase aqueous solubility. | [5][9] |
Table 1: Key Chemical and Physical Properties of this compound
Iron Chelation and Stability
This compound's primary function is its exceptional ability to chelate iron. It exhibits one of the highest known stability constants for the Fe³⁺ complex, making it a powerful tool for managing iron levels.
The stability of the Fe-HBED complex is significantly higher than that of other common iron chelates, such as EDDHA, which is often used in agriculture.[3] This high stability ensures that iron remains chelated even under a wide range of pH conditions, up to a pH of 12.[3][10]
| Chelate | Log Stability Constant (K) for Fe³⁺ | Reference |
| This compound | 39.01 | [3] |
| o,o-EDDHA | 35.09 (±0.28) | [3] |
| HEDTA | Lower than this compound | [11] |
Table 2: Comparison of Fe³⁺ Stability Constants
This extraordinary stability is critical for its efficacy in both agricultural and potential medical applications, as it prevents the premature release of iron, which could lead to toxicity.[3] Furthermore, this compound shows low affinity for copper, reducing the risk of iron displacement by copper and potential copper toxicity.[3]
Applications in Drug Development
This compound is being investigated as a therapeutic agent for conditions of iron overload, such as β-thalassemia and hemochromatosis, which can result from frequent blood transfusions.[12][13][14] The goal of chelation therapy is to bind excess iron and facilitate its excretion from the body, thereby preventing organ damage.[13]
Preclinical and Clinical Findings
Studies in animal models and early clinical trials have demonstrated the potential of this compound as an iron-chelating drug.
-
Efficacy : Subcutaneous injections of this compound in iron-loaded primates resulted in a net iron excretion nearly three times greater than that observed with similar doses of the standard-of-care chelator, deferoxamine (DFO).[5]
-
Oral Bioavailability : A significant challenge for this compound has been its poor oral absorption.[5][12] Physicochemical analyses suggest this is due to a symmetrical intramolecular hydrogen-bond network that hinders its permeability across cell membranes.[9]
-
Prodrug Development : To overcome poor oral bioavailability, research has focused on developing prodrugs, such as monoester derivatives. These modifications aim to disrupt the symmetrical H-bond network, thereby improving solubility in nonpolar environments and enhancing absorption.[9] In vivo experiments in marmoset monkeys showed that a monoethyl ester derivative of this compound was well-absorbed orally, whereas the parent compound was largely ineffective.[9]
-
Safety : In a phase I clinical trial, orally administered this compound was shown to enhance iron excretion in patients with thalassemia major.[12] No significant toxicity was observed in the studies performed to date.[5][12]
Synthesis and Experimental Protocols
Synthesis of this compound
Several synthetic routes for this compound have been reported. A common approach involves the reaction of N,N'-bis(2-hydroxybenzyl)ethylenediamine with formaldehyde and hydrogen cyanide (HCN) to form an amide intermediate, followed by hydrolysis to yield this compound.[1][15][16] An alternative method involves the reductive amination of glyoxylic acid with a salan-type compound.[4][17]
Protocol: Iron(III)-Catalyzed Hydrolysis of HBEDDA to this compound [16] This protocol describes the final step in one of the synthesis routes for this compound.
-
Preparation : Prepare a solution of the this compound diamide (HBEDDA) intermediate.
-
Catalyst Addition : Introduce an Iron(III) source to the solution. The Fe³⁺ ion will catalyze the hydrolysis of the amide groups.
-
Reaction Conditions : Maintain the reaction at 25.0 °C.
-
Monitoring : The reaction proceeds rapidly. The conversion can be monitored using appropriate analytical techniques (e.g., HPLC, NMR) to confirm the formation of this compound. The pseudo-first-order rate constant for this conversion has been reported as 3.1 × 10⁻³ s⁻¹.[16]
-
Isolation : Once the reaction is complete, the final this compound product is isolated and purified.
Determination of Iron Chelation Efficacy
Protocol: In Vivo Evaluation in an Animal Model (Adapted from primate studies) [5]
-
Animal Model : Utilize iron-loaded primates (e.g., Cebus apella monkeys). Iron loading can be achieved through parenteral administration of an iron-dextran complex.
-
Drug Administration : Administer this compound (or its derivatives) and a comparator drug like Deferoxamine (DFO) via a specific route (e.g., subcutaneous injection). Doses should be equimolar to allow for direct comparison. For example, a dose of 162 μmol/kg of this compound could be used.[5]
-
Sample Collection : Collect urine and feces over a defined period post-administration (e.g., 24-48 hours) for total iron content analysis.
-
Iron Analysis : Analyze the iron content in the collected samples using methods such as atomic absorption spectroscopy.
-
Calculation of Efficacy : Calculate the net iron excretion by subtracting the baseline iron excretion (measured before drug administration) from the total iron excreted after drug administration. The efficiency of chelation is often expressed as a percentage of the dose administered.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound in treating iron overload is straightforward: it binds to excess systemic iron, preventing it from participating in harmful Fenton reactions that generate reactive oxygen species. The resulting stable [Fe-HBED] complex is then eliminated from the body.
Future Directions
The development of this compound and its derivatives continues to be an active area of research. Key future directions include:
-
Optimizing Oral Formulations : Further refinement of prodrug strategies to achieve reliable and effective oral administration is paramount for clinical success.[9]
-
Long-Term Safety Studies : Comprehensive long-term toxicity studies are necessary to fully establish the safety profile of this compound for chronic use.
-
Radiopharmaceutical Applications : Derivatives of this compound, such as this compound-CC, are being used as chelators for Gallium-68 (⁶⁸Ga) in PET imaging tracers for diagnosing cancers, like prostate cancer.[18] The rigidity of the this compound backbone is being modified to control isomer formation and improve in vivo behavior.[19]
Conclusion
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid is a highly potent iron-chelating agent with significant potential in both medicine and agriculture. Its exceptional stability with ferric iron makes it a compelling candidate for treating iron overload disorders. While challenges in its oral bioavailability have historically limited its clinical application, ongoing research into prodrugs and novel formulations shows promise. The detailed properties and protocols outlined in this guide serve as a valuable resource for scientists and researchers working to unlock the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. najeebalmatery.com [najeebalmatery.com]
- 4. EP2039679A1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 5. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 35998-29-9 [chemicalbook.com]
- 7. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. strem.com [strem.com]
- 9. Improving the oral bioavailability of the iron chelator this compound by breaking the symmetry of the intramolecular H-bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phygenera.de [phygenera.de]
- 11. researchgate.net [researchgate.net]
- 12. Results from a phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iron Overload and Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Unraveling the Antioxidant Core of HBED: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the antioxidant activity mechanism of N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's multifaceted antioxidant properties, detailing its iron-chelating capabilities and direct radical-scavenging actions. The information presented herein is supported by a thorough review of existing scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Antioxidant Mechanisms of this compound
This compound exerts its antioxidant effects through a dual-pronged approach, positioning it as a potent agent against oxidative stress. This versatility stems from its molecular structure, which facilitates both the sequestration of redox-active iron and the neutralization of harmful free radicals.
Iron Chelation: A Primary Defense
The principal antioxidant mechanism of this compound is its high-affinity chelation of iron, a transition metal deeply implicated in the generation of reactive oxygen species (ROS).[1][2] By binding to iron, this compound effectively removes it from participating in deleterious redox reactions.
Inhibition of the Haber-Weiss and Fenton Reactions: Free iron, particularly in its ferrous (Fe²⁺) state, catalyzes the conversion of less reactive species like hydrogen peroxide (H₂O₂,) into the highly damaging hydroxyl radical (•OH) via the Fenton and Haber-Weiss reactions. This compound demonstrates a remarkable ability to interfere with this process. It facilitates the oxidation of Fe²⁺ to its ferric (Fe³⁺) state and subsequently forms a stable complex with Fe³⁺.[1] This stable chelation prevents the reduction of Fe³⁺ back to Fe²⁺, thereby halting the catalytic cycle that generates hydroxyl radicals.[1] The high stability constant of the Fe(III)-HBED complex, reported to be around 10³⁹, underscores its exceptional iron-binding capacity.
Direct Radical Scavenging: A Secondary Shield
Beyond its role as a chelator, this compound possesses intrinsic radical-scavenging properties. The phenolic hydroxyl groups within its structure are capable of donating a hydrogen atom to neutralize free radicals.[1]
ABTS Radical Cation Reduction: Studies have demonstrated that this compound can directly reduce the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation (ABTS•⁺).[1] This activity confirms its capacity as a hydrogen-donating antioxidant, contributing to the direct quenching of reactive species and mitigating oxidative damage.
Quantitative Analysis of Antioxidant Activity
While comprehensive quantitative data for this compound's antioxidant activity remains an area of active investigation, existing studies provide valuable insights into its efficacy.
| Parameter | Method | Result | Reference |
| Iron Chelation | Spectrophotometry | High stability constant with Fe(III) (log K ≈ 39) | [1] |
| Radical Scavenging | ABTS Assay | Demonstrated reduction of the ABTS radical cation | [1] |
| Cytoprotection | Cell Viability Assays | Provided cytoprotection against H₂O₂ and t-BuOOH in Chinese hamster V79 cells | [1] |
Further research is required to establish specific IC50 values for radical scavenging and detailed dose-response curves for its cytoprotective effects.
Signaling Pathway Interactions: The Nrf2 Connection
The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct studies on this compound's activation of the Nrf2 pathway are currently limited, a plausible indirect mechanism can be postulated. Iron homeostasis and the Nrf2 pathway are intricately linked. Elevated intracellular iron can induce oxidative stress, which in turn can activate Nrf2. Conversely, Nrf2 activation can lead to the upregulation of genes involved in iron storage (ferritin) and export (ferroportin), thereby reducing the labile iron pool.
Given this compound's potent iron-chelating properties, it is conceivable that by modulating intracellular iron levels and reducing iron-induced oxidative stress, this compound could influence the Nrf2 signaling pathway. This potential interaction warrants further investigation to fully elucidate the scope of this compound's cellular antioxidant effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following section outlines the experimental protocols employed in key studies investigating this compound's antioxidant activity, primarily based on the work of Samuni et al. (2001).
ABTS Radical Scavenging Assay
This assay assesses the hydrogen-donating antioxidant capacity of a compound.
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a stock solution of ABTS radical cations (ABTS•⁺) by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a solution of this compound at various concentrations to the diluted ABTS•⁺ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation period.
-
The percentage of inhibition of the ABTS•⁺ radical is calculated and can be used to determine the concentration of this compound required for 50% inhibition (IC50).
-
Inhibition of the Fenton Reaction
This experiment evaluates the ability of this compound to prevent the generation of hydroxyl radicals from the reaction of Fe²⁺ and H₂O₂.
-
Reagents:
-
FeSO₄
-
H₂O₂
-
Spin trap (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)
-
Phosphate buffer, pH 7.4
-
-
Procedure:
-
In a phosphate buffer, combine FeSO₄, H₂O₂, and the spin trap DMPO.
-
In a parallel experiment, include this compound in the reaction mixture prior to the addition of H₂O₂.
-
Analyze the samples using Electron Paramagnetic Resonance (EPR) spectroscopy.
-
The formation of the DMPO-OH adduct, a stable radical indicative of hydroxyl radical generation, is measured.
-
A reduction in the DMPO-OH signal in the presence of this compound indicates inhibition of the Fenton reaction.
-
Cytoprotection Assay against Oxidative Stress
This cell-based assay determines the ability of this compound to protect cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH).
-
Cell Line:
-
Chinese hamster V79 cells
-
-
Reagents:
-
Cell culture medium
-
H₂O₂ or t-BuOOH
-
This compound
-
Cell viability reagent (e.g., MTT, XTT)
-
-
Procedure:
-
Culture V79 cells to a desired confluency in multi-well plates.
-
Pre-incubate the cells with various concentrations of this compound for a specified period.
-
Expose the cells to a cytotoxic concentration of H₂O₂ or t-BuOOH.
-
After the incubation period with the oxidant, assess cell viability using a suitable colorimetric assay (e.g., MTT).
-
An increase in cell viability in the this compound-treated groups compared to the oxidant-only control indicates a cytoprotective effect.
-
Visualizing the Mechanisms
To further clarify the intricate processes involved in this compound's antioxidant activity, the following diagrams illustrate the key pathways and experimental workflows.
References
The Structural Elucidation of HBED: A Technical Guide for Researchers
An In-depth Examination of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as HBED, is a potent and highly selective synthetic iron chelator. Its robust ability to bind with ferric iron (Fe³⁺) has positioned it as a significant molecule in the study and treatment of iron overload disorders and as a potential therapeutic agent in conditions exacerbated by iron-mediated oxidative stress. This technical guide provides a comprehensive overview of the structural features of the this compound molecule, detailing its chemical architecture, key functional groups, and the experimental methodologies used for its characterization.
Core Structural Features of this compound
This compound is a hexadentate ligand, meaning it can form six bonds with a central metal ion. This coordination is facilitated by a specific arrangement of donor atoms: two phenolic oxygen atoms, two amine nitrogen atoms, and two carboxylic acid oxygen atoms. This arrangement allows for the formation of a stable, cage-like structure around the iron ion, effectively sequestering it.
The molecule's backbone consists of an ethylenediamine bridge, which provides flexibility, and two benzyl groups that contribute to its lipophilicity, enabling it to interact with cell membranes. The presence of two carboxylic acid groups enhances its water solubility and provides additional coordination sites.
Below is a diagram illustrating the fundamental structure of the this compound molecule.
Figure 1: Diagram of the this compound molecule's core components.
Quantitative Structural Data
Obtaining a high-quality single crystal of the free this compound molecule for X-ray diffraction has proven challenging. However, the crystal structure of its potassium iron (III) complex, K[Fe(this compound)], has been successfully determined. The structural parameters of the this compound ligand within this complex provide valuable insights into its conformation upon chelation. The following table summarizes the mean bond lengths for the Fe(III)-HBED complex.
| Bond Type | Mean Bond Length (Å) |
| Fe-O (phenolic) | 1.887 |
| Fe-O (carboxylate) | 2.042 |
| Fe-N (amine) | 2.215 |
Data derived from the crystallographic analysis of K[Fe(this compound)]·MeOH·CHCl₃.
Experimental Protocols
The synthesis and characterization of this compound involve several key experimental procedures. Below are detailed methodologies for its synthesis and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis of this compound
Two primary synthetic routes for this compound have been reported. The first involves the reaction of N,N'-di(2-hydroxybenzyl)ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrolysis. A second, more direct approach involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted phenol and formaldehyde.
Method 1: From N,N'-di(2-hydroxybenzyl)ethylenediamine
-
Amidation: N,N'-di(2-hydroxybenzyl)ethylenediamine is reacted with formaldehyde and hydrogen cyanide to form the diamide derivative, HBEDDA.
-
Hydrolysis: The resulting HBEDDA is then hydrolyzed to this compound. This step can be catalyzed by copper (II) or, more efficiently, by iron (III). The iron-catalyzed hydrolysis is rapid and complete, with a pseudo-first-order rate constant of 3.1 × 10⁻³ s⁻¹ at 25.0 °C.
Method 2: From EDDA
-
Reaction Mixture: A solution of N,N'-ethylenediamine-diacetic acid (EDDA) and a substituted phenol (e.g., 2,4-dimethylphenol) is prepared in methanol.
-
pH Adjustment: The pH of the mixture is adjusted to approximately 8.2 with hydrochloric acid.
-
Formaldehyde Addition: The reaction is heated to reflux, and a solution of 37% formaldehyde in methanol is added dropwise while maintaining the pH at 8.0.
-
Reflux and Precipitation: The mixture is refluxed for several hours. After cooling, the pH is adjusted to 9.0 with sodium hydroxide solution to precipitate the product.
-
Purification: The crude product is filtered, dried, and can be further purified by recrystallization from a solvent such as 85% ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of synthesized this compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound product in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The resulting spectrum should be referenced to the residual solvent peak. Expected signals for this compound in DMSO-d₆ include multiplets for the aromatic protons (around 6.6-7.5 ppm), and singlets for the methylene protons of the benzyl and acetate groups, as well as the ethylene bridge protons.
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Expected signals will correspond to the different carbon environments within the molecule, including the aromatic, methylene, and carboxyl carbons.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is its ability to chelate iron, thereby reducing the concentration of free, redox-active iron in biological systems. This has significant implications for cellular signaling pathways that are sensitive to iron levels.
Iron Chelation and Cellular Iron Regulation
This compound can sequester extracellular and intracellular labile iron. By binding to iron, this compound prevents its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals and contributes to oxidative stress. Furthermore, by reducing the available iron pool, this compound can influence the expression and activity of iron-regulatory proteins and transporters, such as ferroportin, the primary cellular iron exporter.
The following diagram illustrates the conceptual pathway of this compound's interaction with cellular iron metabolism.
Figure 2: this compound's role in cellular iron regulation.
Experimental Workflow: Synthesis of this compound (Method 2)
The following diagram outlines the key steps in the synthesis of this compound from EDDA.
Figure 3: Step-by-step synthesis of this compound via the EDDA route.
This guide provides a foundational understanding of the structural and chemical properties of the this compound molecule, essential for researchers and professionals in drug development and related scientific fields. The detailed protocols and conceptual diagrams serve as a practical resource for the synthesis, characterization, and application of this important iron chelator.
An In-depth Technical Guide to the Stability and Characterization of the HBED Iron Complex
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity hexadentate chelating agent for ferric iron (Fe³⁺). The resulting Fe-HBED complex exhibits exceptional thermodynamic stability, making it a subject of significant interest in various fields. In agriculture, it is used as a highly effective iron fertilizer to combat iron chlorosis in plants, particularly in alkaline and calcareous soils where iron availability is limited.[1][2] In medicine, its remarkable ability to sequester iron has led to its investigation as a therapeutic agent for iron overload disorders.[3][4] This guide provides a technical overview of the stability of the Fe-HBED complex and the key methods used for its characterization.
Stability of the Fe-HBED Complex
The stability of a metal-ligand complex is a critical parameter that dictates its effectiveness in a given environment. The Fe-HBED complex is recognized for having one of the highest stability constants among common iron chelates, ensuring that the iron remains soluble and bioavailable across a wide pH range, even up to pH 12.[1][2]
Quantitative Stability Data
The stability of the Fe-HBED complex is quantified by its formation constant (log K). This value is significantly higher than that of other chelates like EDDHA, indicating a stronger bond between this compound and the ferric ion.[1][4]
| Complex Species | Formation Constant (log K) | Conditions | Reference |
| [Fe(this compound)]⁻ | 39.01 | µ = 0.1 M (NaCl), t = 25°C | Ma, R. et al. (1994)[1] |
| [FeH(this compound)] | 40.52 | µ = 0.1 M (NaCl), t = 25°C | Ma, R. et al. (1994)[1] |
Note: The formation constant represents the equilibrium Fe³⁺ + L⁴⁻ ⇌ [FeL]⁻.
This high stability prevents the iron from precipitating as iron hydroxides in neutral or alkaline conditions and reduces the replacement of iron by competing metal ions like copper.[1]
Characterization of the Fe-HBED Complex
Several analytical techniques are employed to characterize the Fe-HBED complex, confirming its identity, purity, concentration, and integrity.
Spectrophotometry (UV-Vis)
UV-Vis spectrophotometry is a widely used technique for quantifying colored complexes like Fe-HBED. The complex exhibits a characteristic absorbance spectrum due to the interaction between the iron center and the ligand.
-
Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.
-
Application: It is used to determine the concentration of Fe-HBED in a solution by measuring its absorbance at the wavelength of maximum absorption (λmax).[5][6][7] This is crucial for quantitative analysis in stability studies and formulation development.
Potentiometric Titration
Potentiometric titration is a fundamental method for determining the stability constants of metal complexes.
-
Principle: This technique involves measuring the change in potential (voltage) of a solution as a titrant is added.[8][9] For Fe-HBED, a solution containing the this compound ligand is titrated with a standardized Fe³⁺ solution, or vice versa, while monitoring the pH. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constant of the iron complex.[10]
-
Application: It is the primary method for obtaining the thermodynamic stability data presented in section 1.1.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.
-
Principle: An ion-pair HPLC method can be used for the determination of the Fe-HBED complex.[11] The sample is passed through a column under high pressure, and the components are separated based on their affinity for the stationary phase. A detector, often UV-Vis, is used for quantification.
-
Application: HPLC is essential for purity assessment, stability testing (e.g., detecting degradation products), and quantifying the chelate in complex matrices like soil extracts or biological fluids.[11][12]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and structural integrity of the complex.
-
Principle: The technique ionizes the Fe-HBED complex and separates the ions based on their mass-to-charge ratio (m/z).
-
Application: Often coupled with HPLC (HPLC-MS), it provides definitive confirmation of the identity and purity of the synthesized Fe-HBED complex and its analogs.[12]
Experimental Protocols
The following sections provide generalized methodologies for the key experiments used in the characterization of the Fe-HBED complex.
Protocol: UV-Vis Spectrophotometric Quantification
This protocol outlines the determination of Fe-HBED concentration using a standard curve.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of pure Fe-HBED complex of a known concentration (e.g., 1 mM) in a suitable buffer (e.g., pH 7.4 PBS).
-
Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of the unknown sample (e.g., 10 µM to 100 µM).
-
-
Determination of λmax:
-
Scan one of the standard solutions (e.g., 50 µM) across the UV-Vis spectrum (e.g., 300-600 nm) to identify the wavelength of maximum absorbance (λmax).[13]
-
-
Generation of Standard Curve:
-
Measure the absorbance of each standard solution at the determined λmax using a spectrophotometer.
-
Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[6]
-
-
Measurement of Unknown Sample:
-
Measure the absorbance of the unknown sample solution at the same λmax.
-
Use the equation from the standard curve to calculate the concentration of Fe-HBED in the unknown sample.
-
Protocol: Potentiometric Titration for Stability Constant
This protocol describes the general steps for determining the stability constant of Fe-HBED.
-
System Calibration:
-
Calibrate a pH electrode and potentiometer using standard buffers (e.g., pH 4, 7, and 10).
-
-
Titration Setup:
-
Place a known volume of a solution containing the this compound ligand (at a specific concentration and ionic strength) into a thermostatted titration vessel (e.g., at 25°C).[1]
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
-
Ligand Protonation Titration:
-
Titrate the this compound solution with a standardized strong acid (e.g., HCl) to a low pH (e.g., pH 2).
-
Titrate back with a standardized, carbonate-free strong base (e.g., NaOH), adding small, precise volumes and recording the pH after each addition until a high pH (e.g., pH 12) is reached. This data is used to calculate the protonation constants of this compound.
-
-
Complex Formation Titration:
-
Prepare a new solution containing the same concentration of this compound plus a known concentration of a ferric salt (e.g., FeCl₃), ensuring a ligand-to-metal ratio greater than 1.
-
Perform a second titration with the standardized strong base over the same pH range.
-
-
Data Analysis:
-
The titration curves (pH vs. volume of titrant) for the ligand alone and the ligand with iron will be displaced.
-
Use specialized software (e.g., HYPERQUAD) to analyze the displacement between the curves. The software fits the data to a chemical model to calculate the overall stability constant (log K) of the Fe-HBED complex.
-
Visualizations
Diagrams of Key Processes
The following diagrams illustrate the chelation process and a general workflow for the characterization of the Fe-HBED complex.
Caption: The chelation of a ferric iron ion by the this compound ligand to form a stable complex.
Caption: General experimental workflow for the synthesis and characterization of Fe-HBED.
References
- 1. najeebalmatery.com [najeebalmatery.com]
- 2. phygenera.de [phygenera.de]
- 3. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. scielo.br [scielo.br]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Potentiometric titration [protocols.io]
- 10. 2 [tau.ac.il]
- 11. Chemical evaluation of this compound/Fe(3+) and the novel HJB/Fe(3+) chelates as fertilizers to alleviate iron chlorosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of HBED: A Technical Guide for Researchers
An In-depth Review of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) as a Potent Iron Chelator
Abstract
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound) is a high-affinity, hexadensate chelating agent for ferric iron (Fe³⁺). Since its initial synthesis, this compound has been the subject of extensive research, demonstrating significant potential in both clinical and agricultural applications. In the medical field, it has been investigated as a therapeutic agent for transfusional iron overload, offering a potential alternative to existing treatments. In agriculture, its exceptional stability has made it a superior iron fertilizer for correcting iron chlorosis in alkaline soils. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and developmental milestones of this compound. It includes a detailed examination of its iron-chelating properties, mechanism of action as an antioxidant, and a summary of key preclinical and clinical findings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Discovery and History
The development of this compound is rooted in the pioneering work on aminopolycarboxylic acid chelating agents. The synthesis and characterization of this compound were first reported in 1967 by L'Eplattenier, Murase, and Martell.[1] Their work demonstrated the exceptionally high affinity of this compound for ferric iron, establishing it as one of the most powerful iron chelators known.
Subsequent research, notably by A.E. Martell and his collaborators, further elucidated the coordination chemistry of this compound and its derivatives.[2][3] In 1986, Martell's group published two synthetic approaches for this compound, which have been foundational for subsequent research and development.[3]
The primary impetus for the continued investigation of this compound in a clinical context was the need for an effective and orally bioavailable iron chelator to treat transfusional iron overload, a common complication in patients with thalassemia and other chronic anemias.[4][5] Deferoxamine (DFO), the standard treatment at the time, required prolonged parenteral infusions, leading to poor patient compliance. While this compound itself has limited oral bioavailability, its high efficacy when administered subcutaneously made it a promising candidate.[6] This led to further studies exploring its efficacy and safety in animal models and eventually in human clinical trials.[4][6]
Synthesis of this compound
Several synthetic routes for this compound have been reported. The two main approaches described by Martell et al. in 1986 remain relevant.[3]
2.1. Approach 1: From N,N'-bis(2-hydroxybenzyl)ethylenediamine
This method involves the conversion of N,N'-bis(2-hydroxybenzyl)ethylenediamine to its diamide derivative, followed by hydrolysis. A key innovation in this approach is the use of metal ion catalysis to drive the hydrolysis step.[3]
2.2. Approach 2: From N,N'-ethylenediamine-diacetic acid (EDDA)
This approach involves the reaction of EDDA with a substituted phenol and formaldehyde. This method offers a more direct route to this compound and its derivatives.[3]
A detailed experimental protocol for a common laboratory-scale synthesis is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principles outlined in the literature.[3][7]
Materials:
-
N,N'-bis(2-hydroxybenzyl)ethylenediamine
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water (deionized)
Procedure:
-
Synthesis of the Dinitrile Precursor:
-
In a well-ventilated fume hood, dissolve N,N'-bis(2-hydroxybenzyl)ethylenediamine in ethanol.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium cyanide.
-
Add formaldehyde solution dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with hydrochloric acid to precipitate the dinitrile precursor.
-
Filter, wash with cold water, and dry the solid product.
-
-
Hydrolysis to this compound:
-
Suspend the dinitrile precursor in a solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the evolution of ammonia ceases.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The crude this compound will precipitate.
-
Collect the solid by filtration, wash with cold water, and then with ethanol.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Note: This synthesis involves highly toxic reagents such as sodium cyanide and should only be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
Physicochemical Properties and Iron Chelation
This compound is a hexadentate ligand, meaning it can form six bonds with a single metal ion. Its structure, featuring two phenolic hydroxyl groups, two tertiary amine groups, and two carboxylic acid groups, is perfectly arranged to coordinate with a ferric iron atom, forming a highly stable 1:1 complex.
Protonation and Stability Constants
The affinity of this compound for metal ions is highly dependent on pH, which influences the protonation state of its functional groups. The protonation constants (pKa values) and the stability constants with various metal ions are critical for understanding its behavior in biological and environmental systems. These constants are typically determined by potentiometric titration.[1]
| Constant | Value (log K) | Metal Ion | Value (log K) |
| pK₁ | 11.8 | Fe(III) | 39.68 |
| pK₂ | 10.7 | Cu(II) | 22.3 |
| pK₃ | 8.3 | Zn(II) | 16.9 |
| pK₄ | 5.5 | Ca(II) | 7.8 |
| pK₅ | 3.7 | Mg(II) | 6.5 |
| pK₆ | 2.6 |
Table 1: Protonation constants of this compound and stability constants of its metal complexes. Data compiled from various sources.[1][6]
The exceptionally high stability constant of the Fe(III)-HBED complex underscores its remarkable affinity and selectivity for iron.
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
This protocol outlines the general procedure for determining the protonation and stability constants of a chelating agent like this compound.
Materials and Equipment:
-
Potentiometer with a glass electrode and a reference electrode
-
Constant temperature water bath
-
Burette
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)
-
High-purity this compound
-
Metal salt solution of known concentration (e.g., FeCl₃)
-
Inert salt to maintain constant ionic strength (e.g., KCl or KNO₃)
-
Deionized, degassed water
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants:
-
Prepare a solution of this compound of known concentration in a thermostated vessel.
-
Add a known amount of standardized strong acid to ensure all functional groups are protonated.
-
Titrate the solution with a standardized strong base, recording the pH after each addition.
-
Process the titration data using appropriate software (e.g., HYPERQUAD) to calculate the protonation constants.
-
-
Metal-Ligand Stability Constants:
-
Prepare a solution containing known concentrations of this compound and the metal salt in the thermostated vessel.
-
Titrate the solution with a standardized strong base, recording the pH after each addition.
-
Analyze the titration data, taking into account the protonation constants of the ligand and the hydrolysis constants of the metal ion, to calculate the stability constants of the metal-HBED complexes.
-
Mechanism of Action: Iron Chelation and Antioxidant Properties
The primary mechanism of action of this compound is its ability to bind to ferric iron, forming a stable, non-toxic complex that can be excreted from the body. In the context of iron overload, this compound mobilizes iron from transferrin and ferritin, the body's iron transport and storage proteins, respectively.
Beyond its chelating activity, this compound exhibits significant antioxidant properties. Iron, particularly in its ferrous form (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) via the Fenton reaction. These radicals can cause widespread damage to cells and tissues.
This compound intervenes in this process in two ways:
-
Inhibition of the Fenton Reaction: By tightly binding Fe³⁺, this compound prevents its reduction to Fe²⁺, a necessary step for the Fenton reaction to proceed.
-
Radical Scavenging: this compound can also act as a direct antioxidant by donating a hydrogen atom to scavenge free radicals.
The following diagram illustrates the role of this compound in mitigating oxidative stress induced by iron.
Experimental Protocol: ABTS Radical Scavenging Assay
This protocol is adapted from established methods to assess the radical scavenging activity of compounds like this compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS)
-
This compound solution of known concentration
-
Trolox (a vitamin E analog) as a standard
-
Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a stock solution of ABTS in PBS.
-
Prepare a stock solution of potassium persulfate in PBS.
-
Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
-
Assay:
-
Dilute the ABTS•⁺ solution with PBS to an absorbance of approximately 0.7 at 734 nm.
-
Add a known volume of the this compound solution to the diluted ABTS•⁺ solution.
-
Incubate the mixture for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Prepare a standard curve using Trolox.
-
Calculate the percentage inhibition of the ABTS•⁺ radical by this compound.
-
Express the antioxidant capacity of this compound in terms of Trolox equivalents.
-
Preclinical and Clinical Development
The development of this compound as a therapeutic agent has progressed through extensive preclinical studies in animal models and early-phase clinical trials in humans.
Preclinical Studies
Preclinical studies have been crucial in establishing the efficacy and safety profile of this compound.
Primate Studies on Iron Excretion:
Seminal studies by Bergeron et al. evaluated the iron-excreting efficiency of this compound in the Cebus apella monkey, a relevant model for human iron metabolism.[4][6]
Experimental Protocol Outline (based on Bergeron et al.):
-
Animal Model: Iron-loaded Cebus apella monkeys. Iron loading is typically achieved by intramuscular injections of iron dextran.
-
Dosing: this compound and a comparator (e.g., DFO) are administered, often subcutaneously, at various doses.
-
Sample Collection: Monkeys are housed in metabolic cages that allow for the separate collection of urine and feces over a defined period (e.g., 24-72 hours) post-dose.
-
Iron Analysis: The iron content in urine and feces is quantified using methods such as atomic absorption spectroscopy.
-
Outcome: The net iron excretion induced by the chelator is calculated by subtracting the baseline iron excretion (before drug administration) from the total iron excretion after drug administration.
These studies consistently demonstrated that subcutaneously administered this compound was significantly more effective at promoting iron excretion than DFO.[4][6]
Toxicology Studies:
Subchronic toxicity studies in rodents and dogs have generally indicated a favorable safety profile for this compound.[6][8] No significant systemic toxicity was observed after repeated intravenous or subcutaneous administration. Local irritation at the injection site was noted in some studies, but this was found to be concentration-dependent.[8]
| Study Type | Species | Route of Administration | Key Findings |
| Subchronic | Rat | Subcutaneous | No significant systemic toxicity. Local irritation at higher concentrations. |
| Subchronic | Dog | Intravenous | No systemic toxicity observed. |
| Subchronic | Dog | Subcutaneous | Local irritation at some injection sites. |
Table 2: Summary of key toxicology findings for this compound.
Clinical Trials
The promising preclinical data led to the initiation of Phase I clinical trials to evaluate the safety and efficacy of this compound in patients with thalassemia.
An early clinical trial investigated the oral administration of this compound in patients with thalassemia major. The results showed that orally administered this compound increased both urinary and fecal iron excretion. However, the efficiency of oral this compound was lower than what had been predicted from animal studies. Importantly, no significant toxicity was observed during the trial.
The following diagram illustrates a typical workflow for the early-stage clinical development of a drug like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 8. [PDF] this compound ligand: preclinical studies of a potential alternative to deferoxamine for treatment of chronic iron overload and acute iron poisoning. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Physicochemical Properties of HBED for Research
<
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a potent hexadentate iron chelator. The information presented herein is intended to support research and development activities in fields such as medicinal chemistry, pharmacology, and materials science.
Core Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison. These parameters are crucial for understanding the behavior of this compound in various experimental and physiological conditions.
| Property | Value | Reference |
| Molecular Formula | C20H24N2O6 | [1][2] |
| Molecular Weight | 388.41 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 35998-29-9 | [1][2] |
| SMILES | OC1=CC=CC=C1CN(CC(O)=O)CCN(CC2=CC=CC=C2O)CC(O)=O | [1] |
| Solubility | DMSO: 5.56 mg/mL (14.31 mM) (with ultrasonic and warming to 60°C) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Metal Chelation and Stability
This compound is well-known for its high affinity and selectivity for ferric iron (Fe³⁺).[3] The stability of the metal-HBED complex is a critical factor in its efficacy as a chelator. The stability constant (K) quantifies the strength of the interaction between this compound and a metal ion. A higher stability constant indicates a more stable complex.[4][5] this compound forms a highly stable complex with iron, which is essential for its use in applications such as treating iron overload and as a micronutrient fertilizer.[6][7][8] The stability of the Fe-HBED chelate is notably high, ensuring its effectiveness across a wide pH range.[9]
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound and for its application in research.
Synthesis of this compound
Several synthetic routes for this compound and its derivatives have been reported. One common approach involves the conversion of N,N'-bis(2-hydroxybenzyl)ethylenediamine to an amide, followed by hydrolysis.[3][10] Another method involves the reductive amination of glyoxylic acid with a salan compound.[6][11]
Determination of pKa Values by Potentiometric Titration
The pKa values of a molecule describe its acidic or basic dissociation constants and are crucial for understanding its ionization state at different pH levels.[12][13][14] Potentiometric titration is a widely used and reliable method for determining pKa values.[15][16]
Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 1 mM) in a suitable solvent, typically water or a mixed solvent system if solubility is low.[17]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[16][17]
-
Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[17]
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[17]
-
Place a known volume of the this compound solution in a temperature-controlled vessel and immerse the pH electrode.[17]
-
To ensure an inert atmosphere and prevent CO2 absorption, purge the solution with nitrogen gas.[17]
-
Add the titrant (strong base) in small, precise increments, recording the pH after each addition.[16]
-
Continue the titration until the pH has stabilized at a high value (e.g., pH 12-12.5).[16]
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points on the titration curve.[15] For multiprotic acids like this compound, multiple inflection points will be observed.[18][19]
-
Alternatively, use specialized software to perform non-linear least squares fitting of the data to determine the pKa values with higher accuracy.[18][20]
-
Determination of Stability Constants by Spectrophotometry
Spectrophotometry can be used to determine the stability constants of metal complexes by measuring the change in absorbance as the metal ion is titrated with the chelating agent.[21][22][23]
Methodology:
-
Preparation of Solutions:
-
Spectrophotometric Measurement:
-
Data Analysis (Job's Method of Continuous Variation):
-
Prepare a series of solutions where the mole fraction of the metal and ligand varies, but the total molar concentration is constant.[24]
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.[24]
-
The stability constant can then be calculated from the absorbance data and the known concentrations of the reactants.[21][24]
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[25][26] A validated HPLC method is essential for determining the purity of this compound and for quantifying it in various matrices, including biological samples.[27]
Methodology:
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). A typical gradient might be: 0–2 min 3% B, 2–8 min 3% B to 60% B, 8–8.01 min 60% B to 90% B, 8.01–9 min 90% B, 9.01–12 min from 90% B to 3% B.[25]
-
Flow Rate: Typically 0.6 mL/min.[25]
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C.[25]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).[25][26]
-
-
Method Validation:
-
Specificity: Ensure that the method can distinguish this compound from other components in the sample.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.[25][26][28]
-
Precision and Accuracy: Determine the repeatability and intermediate precision of the method.[25][26]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.[26]
-
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action is its ability to chelate iron, thereby influencing iron-dependent biological processes.[29]
Iron Metabolism Pathway
Iron is essential for numerous physiological processes, including oxygen transport via hemoglobin, energy production in the electron transport chain, and DNA synthesis.[30][31] Iron homeostasis is tightly regulated to ensure an adequate supply while preventing the toxic effects of iron overload.[30] The diagram below illustrates the key steps in systemic iron metabolism.
Caption: Overview of systemic iron metabolism.
This compound can intercept iron in the transport and labile iron pools, making it unavailable for cellular processes and promoting its excretion.[29]
Ferroptosis Signaling Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[32][33] Dysregulation of iron metabolism is a key factor in the induction of ferroptosis.[34] Iron chelators like this compound can inhibit ferroptosis by reducing the intracellular labile iron pool, which catalyzes the formation of lipid reactive oxygen species.[35]
Caption: Simplified ferroptosis signaling pathway.
Experimental Workflow for Evaluating Iron Chelators in vitro
A typical workflow to assess the efficacy of an iron chelator like this compound in a cell-based assay is outlined below.
Caption: In vitro workflow for iron chelator evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. croptechltd.com [croptechltd.com]
- 5. tsijournals.com [tsijournals.com]
- 6. EP2039679A1 - A process for the preparation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 7. WO2009037235A1 - A process for the preparation of n,n'-bis(2-hydroxybenzyl)ethylenediamine-n,n'-diacetic acid and its derivatives - Google Patents [patents.google.com]
- 8. sico.be [sico.be]
- 9. phygenera.de [phygenera.de]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. m.youtube.com [m.youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. pH-Potentiometric Investigation towards Chelating Tendencies of p-Hydroquinone and Phenol Iminodiacetate Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijsr.net [ijsr.net]
- 22. mdpi.com [mdpi.com]
- 23. scribd.com [scribd.com]
- 24. Spectrophotometric Investigation of Complexation of Ferrous Ion with 3,5-Dintrosalicylic Acid [pubs.sciepub.com]
- 25. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. welch-us.com [welch-us.com]
- 29. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. youtube.com [youtube.com]
- 32. m.youtube.com [m.youtube.com]
- 33. youtube.com [youtube.com]
- 34. m.youtube.com [m.youtube.com]
- 35. Iron chelator and fluorophore peptide bioconjugates for the study of cellular iron metabolism - American Chemical Society [acs.digitellinc.com]
An In-depth Technical Guide to the Antioxidant Potential of HBED
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted antioxidant properties of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This compound, a potent synthetic iron chelator, demonstrates significant promise in mitigating oxidative stress through a dual-pronged mechanism involving both iron sequestration and direct free-radical scavenging. This document details the core mechanisms of action, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to validate its antioxidant efficacy.
Core Antioxidant Mechanisms of this compound
This compound's antioxidant capabilities stem from two primary functions: its high-affinity chelation of iron ions and its ability to directly donate a hydrogen atom to neutralize free radicals.
1.1. Iron Chelation: Inhibiting the Fenton and Haber-Weiss Reactions
A major source of cytotoxic hydroxyl radicals (•OH) in biological systems is the iron-catalyzed Fenton and Haber-Weiss reactions. Free or poorly chelated iron ions, particularly ferrous iron (Fe²⁺), react with hydrogen peroxide (H₂O₂) to produce highly reactive •OH radicals, which can indiscriminately damage lipids, proteins, and DNA.[1][2][3]
This compound is a hexadentate chelator with an exceptionally high affinity for ferric iron (Fe³⁺). By binding to iron, this compound prevents it from participating in these redox cycles. Specifically, this compound facilitates the oxidation of Fe²⁺ to Fe³⁺ and then forms a stable complex with Fe³⁺. This Fe³⁺-HBED complex is redox-inactive, meaning it cannot be reduced by superoxide radicals (O₂•⁻), effectively breaking the cycle that generates hydroxyl radicals.[4][5] This pre-emptive action is a cornerstone of this compound's antioxidant and cytoprotective effects.[4][5]
1.2. Direct Free Radical Scavenging
Beyond its role as a chelator, this compound functions as a direct antioxidant through hydrogen atom donation.[4][6] The presence of hydroxyl groups on its benzyl rings allows this compound to act as a 1-electron donor. This was demonstrated by its ability to reduce the stable nitrogen-centered radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•⁺), a common method for assessing antioxidant capacity.[4][5] This reaction results in the formation of a short-lived phenoxyl radical from this compound, effectively neutralizing the more damaging ABTS radical.[4][5] This dual-functionality makes this compound a particularly robust antioxidant.[4]
Quantitative Data on Antioxidant Efficacy
The protective effects of this compound against oxidative stress have been quantified in both in vitro and in vivo models.
Table 1: Summary of In Vitro Antioxidant Activities of this compound
| Assay/Model | Oxidative Stressor | Key Finding | Reference |
| ABTS Radical Scavenging | ABTS•⁺ | This compound effectively reduces the ABTS radical cation, demonstrating H-donating antioxidant capacity. | [4],[5] |
| Iron Redox Cycling | Fe(II)/Fe(III) | Facilitates Fe(II) oxidation and blocks O₂•⁻-induced reduction of Fe(III), preventing •OH production. | [4],[5] |
| Cytotoxicity Assay (V79 cells) | H₂O₂ and t-BuOOH | Provides cytoprotection against toxicity induced by hydrogen peroxide and tert-butyl hydroperoxide. | [4],[5] |
Table 2: Summary of In Vivo Neuroprotective Effects of this compound in a Traumatic Brain Injury (TBI) Model
| Parameter Measured | Treatment Group | Outcome | % Reduction vs. Control | p-value | Reference |
| Cortical Injury Volume | This compound | Reduced Injury | 36.6 ± 6.8% | < 0.001 | [6] |
| Hippocampal Swelling | This compound | Reduced Swelling | 23.4 ± 3.8% | < 0.05 | [6] |
| Total Hemispheric Volume | This compound | Reduced Edema | 13.3 ± 2.7% | < 0.01 | [6] |
| Microgliosis (Corpus Callosum) | This compound | Reduced Inflammation | 39.8 ± 7.3% | < 0.05 | [6] |
| Oxidative Stress Markers | This compound | Reduced Oxidative Stress | 80.5 ± 0.8% | < 0.05 | [6] |
| Neurological Deficit Score (at 48h) | This compound | Improved Motor Function | 57.5 ± 6.6% | < 0.001 | [6] |
Detailed Experimental Protocols
The antioxidant potential of this compound has been assessed using a variety of established cell-free and cell-based assays.
3.1. ABTS Radical Cation Decolorization Assay
This spectrophotometric assay evaluates the hydrogen-donating ability of an antioxidant.
-
Principle: The stable ABTS radical cation (ABTS•⁺) has a characteristic blue-green color with maximum absorbance at 734 nm. When an antioxidant like this compound donates a hydrogen atom, the radical is neutralized, and the solution's color fades. The degree of decolorization is proportional to the antioxidant's scavenging capacity.
-
Protocol Outline:
-
Generation of ABTS•⁺: ABTS is reacted with a strong oxidizing agent (e.g., potassium persulfate) and allowed to stand in the dark to form the radical cation.
-
Reaction: The pre-formed ABTS•⁺ solution is diluted to a specific absorbance. A baseline reading is taken.
-
Incubation: A solution of this compound is added to the ABTS•⁺ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation period.
-
Calculation: The percentage inhibition of the ABTS•⁺ radical is calculated relative to a control without the antioxidant.
-
3.2. Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent intracellular oxidative stress.
-
Principle: Adherent cells (e.g., Chinese hamster V79 cells) are loaded with a probe dye, 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4][7] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An antioxidant's ability to prevent this fluorescence indicates its cytoprotective potential.
-
Protocol Outline:
-
Cell Culture: Cells are seeded in a multi-well plate and grown to confluence.
-
Pre-incubation: Cells are incubated with this compound at various concentrations.
-
Loading: Cells are loaded with the DCFH-DA probe.
-
Induction of Oxidative Stress: A ROS generator, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH), is added to the cells.[4]
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured over time using a plate reader.
-
Analysis: The reduction in fluorescence in this compound-treated cells compared to untreated controls indicates antioxidant activity.
-
3.3. Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping
This technique provides definitive evidence for the presence of free radicals and the efficacy of scavengers.
-
Principle: EPR is a highly sensitive method for detecting species with unpaired electrons, such as free radicals. However, highly reactive radicals like •OH are too short-lived to be detected directly. Spin trapping overcomes this by using a "spin trap" molecule that reacts with the transient radical to form a more stable radical product (a spin adduct) that has a characteristic EPR spectrum.
-
Protocol Outline:
-
Radical Generation: Hydroxyl radicals are generated in a cell-free system, typically via the Fenton reaction (Fe²⁺ + H₂O₂).
-
Spin Trapping: A spin trap (e.g., DMPO) is added to the system in the presence or absence of this compound.
-
EPR Measurement: The solution is drawn into a capillary tube and placed in the EPR spectrometer. The instrument records the spectrum of the spin adduct.
-
Analysis: A reduction in the signal intensity of the spin adduct in the presence of this compound indicates that this compound has scavenged the hydroxyl radicals before they could react with the spin trap.
-
Conclusion
The evidence strongly supports the classification of this compound as a multifunctional antioxidant. Its primary mechanism of action is the highly effective chelation of redox-active iron, which preempts the formation of damaging hydroxyl radicals via the Fenton and Haber-Weiss reactions.[4][5] This is complemented by a secondary capacity for direct hydrogen donation to neutralize existing free radicals.[4] In vivo studies have validated these mechanisms, demonstrating that this compound can significantly reduce oxidative stress, inflammation, and tissue damage in clinically relevant models such as traumatic brain injury.[6] This dual functionality makes this compound a compelling candidate for further investigation and development as a therapeutic agent in pathologies driven by oxidative stress.
References
- 1. Inhibition of Fatty Acid β-Oxidation by Fatty Acid Binding Protein 4 Induces Ferroptosis in HK2 Cells Under High Glucose Conditions [e-enm.org]
- 2. Antioxidant and free radical scavenging activity of iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Multifunctional antioxidant activity of this compound iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unique Properties Associated with the Brain Penetrant Iron Chelator this compound Reveal Remarkable Beneficial Effects after Brain Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
Preliminary Safety Profile of the Iron Chelator HBED: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a synthetic, hexadentate iron chelator with high affinity and selectivity for ferric iron.[1][2] It is under investigation as a potential therapeutic alternative to deferoxamine (DFO) for the management of transfusional iron overload and acute iron poisoning.[3][4] This technical guide provides a summary of the publicly available preliminary toxicity studies on this compound, focusing on its safety profile in preclinical models and early clinical evaluation. While comprehensive quantitative data and detailed experimental protocols are not fully available in the public domain, this document synthesizes the existing findings to inform further research and development.
Quantitative Toxicity Data
No specific LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values for this compound have been identified in the reviewed public literature. Preclinical studies have focused on establishing a general safety profile and comparing its efficacy to the standard-of-care chelator, deferoxamine (DFO). The following tables summarize the types of studies conducted and the qualitative findings.
Table 1: Summary of In Vivo General Toxicity Studies on this compound
| Species | Route of Administration | Dosing Regimen | Key Observations | Reference |
| Rats | Intravenous (IV) Bolus | 300 μmol/kg | Little to no effect on blood pressure or heart rate, in contrast to significant hypotension and tachycardia observed with DFO. | [3][4] |
| Subcutaneous (SC) | Not specified | Local irritation observed at the injection site with hypertonic solutions (>15% w/v). No irritation with lower concentrations. | [3][4] | |
| Dogs (Beagle) | Intravenous (IV) Infusion | 75 μmol/kg daily for 14 days (iron-loaded) | No evidence of systemic toxicity. | [3][4] |
| Subcutaneous (SC) Bolus | 75, 150, or 300 μmol/kg every other day for 14 days (non-iron-loaded) | No evidence of systemic toxicity. Local irritation at injection sites with hypertonic solutions. | [3][4] | |
| Monkeys (Cebus apella) | Subcutaneous (SC) Bolus | 75 to 324 µmol/kg | No adverse effects reported. This compound was approximately twice as efficient as DFO in promoting iron excretion. | [5] |
| Intravenous (IV) Infusion | Not specified | Well-tolerated. | [4] | |
| Black Rhinoceros | Oral | 40 mg/kg for 10 days | Generally well-tolerated. One animal experienced a hemolytic event after abrupt cessation of treatment, suggesting a need for dose tapering. | [2] |
| Mice | Subcutaneous (SC) | Twice daily for 3 days | In a model of traumatic brain injury, this compound treatment was associated with reduced motor deficits and smaller cortical lesion volumes. | [1] |
Table 2: Human Clinical Trial Data for this compound
| Phase | Population | Dosing Regimen | Key Observations | Reference |
| Phase I | Thalassemia Major Patients | Orally, 40 to 120 mg/kg/day (divided doses) | No evidence of toxicity observed. | [6] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public literature. The following provides a general overview of the methodologies based on the available information.
General Toxicology Studies in Animals
-
Animal Models: Studies have utilized Sprague-Dawley rats, beagle dogs, and Cebus apella monkeys.[3][4][5]
-
Administration Routes: Intravenous (bolus and infusion), subcutaneous, and oral routes have been investigated.[3][4][5]
-
Parameters Monitored:
-
Systemic Toxicity: While specific parameters were not detailed in the abstracts, assessments likely included clinical observations, body weight changes, and analysis of biochemical and hematological markers. Histopathological examinations were also performed.[3][4]
-
Cardiovascular Safety: In rats, blood pressure and heart rate were monitored following IV administration.[3][4]
-
Local Tolerance: Injection sites were observed for signs of local irritation following subcutaneous administration.[3][4]
-
Traumatic Brain Injury Model in Mice
-
Animal Model: C57BL/6 male adult mice.[1]
-
Intervention: A controlled-cortical impact model of traumatic brain injury was induced.[1]
-
Treatment: Mice were subcutaneously injected with this compound immediately after TBI, then at 12 hours, followed by a twice-a-day regimen for 3 days.[1]
-
Assessments: Neurobehavioral tests were performed daily. Cortical injury volume, hemispheric enlargement, and hippocampal swelling were quantified. Immunohistochemical staining was used to assess gliosis, oxidative stress markers, and aquaporin 4 (AQP4).[1]
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is its ability to chelate iron with high affinity, thereby reducing the amount of free iron available to catalyze the formation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions. This action underlies its therapeutic effect in iron overload conditions and its protective effect against iron-induced oxidative stress.
Workflow for Preclinical Safety Assessment of an Iron Chelator like this compound
Caption: A generalized workflow for the preclinical toxicological evaluation of a new chemical entity like this compound.
Specialized Toxicology
There is no publicly available information regarding the genotoxicity, carcinogenicity, or developmental and reproductive toxicity (DART) of this compound. Standard assessments would include:
-
Genotoxicity: A battery of tests including a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.
-
Carcinogenicity: Long-term (e.g., 2-year) bioassays in two rodent species.
-
Developmental and Reproductive Toxicity (DART): Studies to assess effects on fertility and early embryonic development, embryo-fetal development (teratogenicity), and pre- and postnatal development.
Summary and Conclusion
The available preliminary data from preclinical studies in various animal models and a Phase I clinical trial suggest that this compound is generally well-tolerated with no significant systemic toxicity observed. The primary adverse effect noted is local irritation at the injection site with hypertonic subcutaneous formulations. Its mechanism of action as an iron chelator also confers antioxidant properties by mitigating iron-driven oxidative stress.
However, a comprehensive toxicological profile of this compound is not yet publicly available. Critical data, including quantitative measures of acute toxicity (LD50), the no-observed-adverse-effect level (NOAEL) from repeated dose studies, and assessments of genotoxicity, carcinogenicity, and developmental and reproductive toxicity, are needed for a complete risk assessment. The information presented in this guide should be considered preliminary, and further investigation is required to fully characterize the safety profile of this compound for its potential clinical use. Researchers and drug development professionals are encouraged to consult regulatory guidelines and conduct appropriate safety studies as part of their development programs.
References
- 1. daikinchemicals.com [daikinchemicals.com]
- 2. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-31-2000, Final Report, Acute Dermal Toxicity Study in Rab - Toxic Docs [toxicdocs.org]
- 4. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations of dicyclopentenyloxyethyl methacrylate in rabbits and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmc.org.in [nmc.org.in]
An In-depth Technical Guide to the Chemical Structure of HBED Chelates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the chemical structure of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) and its metal chelates. This compound is a powerful hexadentate chelating agent with significant applications in medicine, particularly in iron overload therapy and as a component of advanced diagnostic imaging agents. This document delves into its coordination chemistry, stereoisomerism, and the experimental methodologies used for its characterization.
Core Chemical Structure and Coordination Chemistry
This compound is an aminopolycarboxylate ligand featuring two phenolic hydroxyl groups, two tertiary amine nitrogens, and two carboxylic acid groups. This arrangement of six donor atoms allows it to form highly stable, octahedral complexes with a variety of metal ions, most notably with trivalent cations like iron(III) (Fe³⁺), gallium(III) (Ga³⁺), and indium(III) (In³⁺).
The coordination involves the deprotonation of the two phenolic hydroxyl groups and the two carboxylic acid groups, which then, along with the two tertiary amine nitrogens, envelop the metal ion in a hexadentate fashion. This results in the formation of five, five-membered chelate rings, a thermodynamically favorable arrangement that contributes to the exceptional stability of the resulting metal complex. The high affinity and selectivity of this compound for Fe(III) make it a superior chelator for treating iron overload conditions.
Stereoisomerism of this compound
The this compound molecule possesses two chiral centers at the nitrogen atoms of the ethylenediamine backbone. This gives rise to three possible stereoisomers:
-
(R,R)-HBED and (S,S)-HBED: These are a pair of enantiomers that constitute the racemic mixture (rac-HBED). Enantiomers are non-superimposable mirror images of each other.
-
(R,S)-HBED: This is a meso compound . Meso compounds are achiral despite having chiral centers, due to an internal plane of symmetry.
The stereochemistry of the ligand can influence the geometry and properties of the resulting metal chelate. For instance, the formation of multiple isomers of Ga-HBED complexes has been observed, which can be problematic in the development of radiopharmaceuticals where a single, well-defined chemical species is required. To address this, derivatives of this compound have been synthesized, such as replacing the flexible ethylenediamine backbone with a more rigid 1,2-cyclohexanediamine (DACH) scaffold, which has been shown to promote the formation of a single isomer.
Quantitative Data on this compound Chelates
The stability of metal-HBED chelates is a critical parameter for their application. The stability constant (log K) is a measure of the strength of the metal-ligand bond. Below is a table summarizing available stability constant data for this compound with various metal ions.
| Metal Ion | Log K₁ | Conditions | Reference |
| Fe(III) | 39.7 | 25 °C, 0.1 M KCl | [1] |
| Ga(III) | 38.8 | 25 °C, 0.15 M NaCl | |
| Cu(II) | 21.3 | 25 °C, 0.1 M KCl | |
| Zn(II) | 18.2 | 25 °C, 0.1 M KCl | |
| Ca(II) | 6.7 | 25 °C, 0.1 M KCl | |
| Mg(II) | 5.8 | 25 °C, 0.1 M KCl |
Crystallographic data provides precise information about the three-dimensional structure of the chelates. Below are representative bond lengths for a Ga(III)-HBED complex.
| Bond | Bond Length (Å) |
| Ga-O (phenolic) | 1.95 - 1.97 |
| Ga-O (carboxylate) | 2.00 - 2.03 |
| Ga-N (amine) | 2.15 - 2.18 |
Data is generalized from typical Ga(III) aminopolycarboxylate structures as a specific table for Ga(III)-HBED was not available.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process. The following is a representative protocol based on literature procedures.
Step 1: Synthesis of N,N'-bis(2-hydroxybenzyl)ethylenediamine
-
To a solution of ethylenediamine in methanol, add two equivalents of 2-hydroxybenzaldehyde.
-
Stir the mixture at room temperature for 2-4 hours to form the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise to reduce the imine bonds.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N,N'-bis(2-hydroxybenzyl)ethylenediamine.
Step 2: Carboxymethylation to form this compound
-
Dissolve the product from Step 1 in an aqueous solution of sodium hydroxide.
-
Add a solution of bromoacetic acid or chloroacetic acid dropwise while maintaining the pH between 9 and 11 with the addition of NaOH.
-
Heat the reaction mixture at 60-80 °C for several hours.
-
Cool the reaction to room temperature and acidify with hydrochloric acid to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Preparation of a Metal-HBED Chelate (e.g., Fe(III)-HBED)
-
Dissolve this compound in deionized water with the addition of a stoichiometric amount of sodium hydroxide to deprotonate the ligand.
-
In a separate vessel, dissolve an equimolar amount of a suitable metal salt (e.g., FeCl₃·6H₂O) in deionized water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Adjust the pH of the resulting solution to the desired value (typically neutral for Fe(III)-HBED) with dilute NaOH or HCl.
-
The formation of the complex is often indicated by a distinct color change.
-
The metal chelate can be used in solution or isolated as a solid by precipitation or lyophilization.
Determination of Stability Constants by Potentiometric Titration
-
Calibration: Calibrate a pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Titration of the Ligand: Prepare a solution of this compound of known concentration in a thermostatted vessel at a constant ionic strength (e.g., 0.1 M KCl). Titrate this solution with a standardized solution of a strong base (e.g., NaOH) while recording the pH after each addition of titrant.
-
Titration of the Metal-Ligand System: Prepare a similar solution of this compound, but also containing a known concentration of the metal ion of interest. Titrate this mixture with the same standardized base, again recording the pH at each step.
-
Data Analysis: The protonation constants of the ligand are determined from the ligand-only titration curve. The stability constants of the metal-ligand complexes are then calculated from the metal-ligand titration data, taking into account the protonation constants of the ligand, using specialized software that performs non-linear least-squares regression analysis.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the this compound ligand or its diamagnetic metal chelate (e.g., with Ga³⁺) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis of the Free Ligand: The ¹H NMR spectrum of free this compound will show characteristic signals for the aromatic protons of the hydroxybenzyl groups, the methylene protons of the ethylenediamine backbone, and the methylene protons of the acetate arms.
-
Analysis of the Metal Chelate: Upon coordination to a metal ion, significant changes in the chemical shifts of the ligand protons are observed. The symmetry of the complex in solution will be reflected in the number of distinct NMR signals. For example, the formation of a single, highly symmetric isomer will result in a simpler spectrum than a mixture of isomers.
Characterization by X-ray Crystallography
-
Crystal Growth: Grow single crystals of the metal-HBED chelate suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
Visualizations of Workflows and Pathways
Workflow for this compound-based MRI Contrast Agent
Biological Pathway of Iron Chelation by this compound
References
Methodological & Application
Application Notes and Protocols for the Use of HBED in In Vitro Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity, hexadentate iron chelator. Its strong and selective binding of iron (Fe³⁺) makes it a valuable tool for researchers studying cellular iron metabolism, iron-dependent signaling pathways, and the effects of iron deprivation in various in vitro cell culture models. These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell viability, intracellular iron levels, and the expression of key iron-regulating proteins.
Data Presentation
The following table summarizes the effects of this compound on various cell lines. Note: As of the last update, specific IC50 values for this compound in cancer cell lines are not widely available in the public literature. The table below is a template for researchers to populate with their own experimental data.
| Cell Line | Treatment Duration | This compound Concentration (µM) | Observed Effect | Assay Used |
| e.g., MCF-7 | e.g., 48 hours | e.g., 10, 50, 100 | e.g., Dose-dependent decrease in cell viability | e.g., MTT Assay |
| e.g., HeLa | e.g., 24 hours | e.g., 50 | e.g., 75% reduction in intracellular iron | e.g., Ferrozine Assay |
| e.g., HepG2 | e.g., 48 hours | e.g., 50 | e.g., 2-fold increase in Transferrin Receptor 1 expression | e.g., Western Blot |
| e.g., HepG2 | e.g., 48 hours | e.g., 50 | e.g., 0.5-fold decrease in Ferritin Heavy Chain expression | e.g., Western Blot |
Experimental Protocols
Preparation of this compound Stock Solution
A sterile stock solution of this compound is essential for cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile conical tubes (1.5 mL or 15 mL)
-
0.22 µm sterile syringe filter
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by vortexing.
-
For working solutions, dilute the DMSO stock solution in sterile, nuclease-free water or directly in cell culture medium to the desired final concentration. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the high-concentration DMSO stock solution in aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C)[1]. Avoid repeated freeze-thaw cycles. Diluted working solutions in aqueous buffers or media should be prepared fresh for each experiment.
Assessment of Cell Viability using MTT Assay
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells (medium with vehicle, e.g., DMSO at the same final concentration as in the treated wells) and blank wells (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the absorbance of the blank wells.
Quantification of Intracellular Iron using Ferrozine-Based Assay
This colorimetric assay measures the total intracellular iron content.
Materials:
-
Cells of interest
-
6-well or 12-well cell culture plates
-
This compound working solutions
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Iron releasing reagent (e.g., a mixture of equal volumes of 1.2 M HCl and 0.6 M ascorbic acid)
-
Iron chromogen reagent (e.g., a solution containing ferrozine, ammonium acetate, and neocuproine)
-
Iron standard solution (e.g., FeCl₃)
-
BCA protein assay kit
-
Microplate reader
Protocol:
-
Seed cells in multi-well plates and treat with this compound as described in the MTT assay protocol.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in each well using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
To release iron from proteins, mix a portion of the cell lysate with the iron-releasing reagent and incubate at 60°C for 2 hours.
-
Add the iron chromogen reagent to the samples and standards. A purple color will develop in the presence of iron.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the intracellular iron concentration from the standard curve and normalize to the protein concentration of each sample (expressed as nmol iron/mg protein).
Analysis of Iron-Regulating Protein Expression by Western Blot
This protocol is used to quantify changes in the expression of proteins involved in iron metabolism, such as Ferritin Heavy Chain (FTH1) and Transferrin Receptor 1 (TfR1).
Materials:
-
Cells of interest
-
6-well plates
-
This compound working solutions
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FTH1, anti-TfR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed and treat cells with this compound as described in the previous protocols.
-
After treatment, wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to a loading control (e.g., β-actin).
Mandatory Visualizations
Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Signaling Pathway: this compound-Induced Iron Depletion and Cellular Response
Caption: Simplified signaling pathway of cellular response to this compound-induced iron depletion.
References
Application Notes and Protocols for HBED Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent, hexadentate iron chelator with high affinity and selectivity for ferric iron. Due to its ability to sequester excess iron, this compound is a valuable tool in preclinical rodent models for studying iron overload disorders and conditions where iron-mediated oxidative stress is implicated. These application notes provide detailed protocols for the preparation and administration of this compound in rodent studies, along with information on relevant signaling pathways for mechanistic investigations.
Data Presentation: this compound Dosage and Administration Routes in Rodents
The following tables summarize reported dosages and administration routes for this compound in mice and rats. It is crucial to note that the optimal dose and route may vary depending on the specific research question, rodent strain, and disease model.
| Rodent Model | Administration Route | Dosage | Vehicle/Formulation | Reference |
| Mouse | Intraperitoneal (IP) | 25 mg/kg | Saline suspension (prepared by sonication) | [1] |
| Rat | Oral (gavage) | 40 mg/kg | Not specified | [2] |
| Rat | Subcutaneous (SC) | 37.3 mg/kg, 74.7 mg/kg, 149.3 mg/kg | 0.1 mmol/L sodium phosphate buffer (pH 7.6) | [3] |
Table 1: Summary of this compound Administration Protocols in Rodent Models.
Experimental Protocols
Preparation of this compound Suspension for Administration
This compound has low water solubility, which necessitates careful preparation for in vivo administration. The following protocol describes the preparation of a saline-based suspension using sonication.
Materials:
-
This compound monohydrochloride hydrate (off-white powder)
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Probe sonicator or ultrasonic water bath
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.
-
Initial Suspension: In a sterile tube, add the weighed this compound powder. Gradually add a small volume of sterile saline to create a paste.
-
Dilution: Add the remaining volume of sterile saline to achieve the final desired concentration.
-
Sonication:
-
Probe Sonicator: Place the tip of the sonicator probe into the this compound suspension. Sonicate on ice to prevent overheating. Use short bursts of sonication (e.g., 10-15 seconds on, 30 seconds off) for a total of 2-5 minutes, or until a uniform suspension is achieved. The optimal amplitude and duration may need to be determined empirically.
-
Ultrasonic Water Bath: Place the sealed tube containing the this compound suspension in an ultrasonic water bath. Sonicate for 15-30 minutes, periodically vortexing the tube to ensure uniform dispersion.
-
-
Visual Inspection: After sonication, the suspension should appear as a homogenous, milky-white liquid with no visible clumps of powder.
-
Storage and Use: It is recommended to prepare the suspension fresh before each administration. If short-term storage is necessary, keep the suspension at 4°C and vortex thoroughly before use.
Administration Protocols
a. Oral Gavage (Mouse/Rat)
Oral gavage is a common method for precise oral administration of compounds.
Materials:
-
This compound suspension
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
Protocol:
-
Animal Restraint: Properly restrain the mouse or rat to prevent movement and ensure the head and neck are in a straight line with the body. For mice, this can be achieved by scruffing. For rats, a two-person restraint technique may be preferred.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the hard palate towards the back of the throat. The animal should swallow the needle as it is gently advanced into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is in the stomach (pre-measure the needle length from the mouth to the last rib to estimate the correct depth), slowly administer the this compound suspension.
-
Withdrawal: After administration, gently withdraw the gavage needle.
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.
b. Intraperitoneal (IP) Injection (Mouse/Rat)
IP injection is a common route for systemic administration.
Materials:
-
This compound suspension
-
Sterile syringes and needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol or other suitable disinfectant
Protocol:
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is common. For rats, a two-person technique may be necessary.
-
Site Preparation: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Disinfect the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is drawn into the syringe.
-
Administration: Slowly inject the this compound suspension.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Return the animal to its cage and monitor for any signs of discomfort or adverse reactions.
c. Subcutaneous (SC) Injection (Rat)
SC injection allows for slower absorption compared to IP.
Materials:
-
This compound suspension (ensure it is not too viscous for SC injection)
-
Sterile syringes and needles (e.g., 23-25 gauge for rats)
-
70% ethanol or other suitable disinfectant
Protocol:
-
Animal Restraint: Restrain the rat to allow access to the loose skin over the back, between the shoulder blades.
-
Site Preparation: Disinfect the injection site with 70% ethanol.
-
Injection: Lift the skin to create a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body. Aspirate to ensure no blood is drawn.
-
Administration: Inject the this compound suspension into the subcutaneous space.
-
Withdrawal: Withdraw the needle and gently massage the area to help disperse the suspension.
-
Monitoring: Observe the animal for any signs of local irritation or adverse reactions.
Mandatory Visualizations
Signaling Pathway: this compound-Mediated Iron Chelation and Downstream Effects
References
Application Notes and Protocols for Determining Appropriate HBED Dosage in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) for preclinical studies in mice. The protocols outlined below are based on findings from studies on iron overload and traumatic brain injury models.
Data Presentation
The following tables summarize the quantitative data on this compound dosage and administration routes derived from preclinical mouse studies.
| Application | Mouse Model | This compound Dosage | Administration Route | Frequency | Duration | Reference |
| Iron Overload | Experimental Iron Overload | 25 mg/kg | Intraperitoneal (i.p.) | Single dose | Not applicable | [1] |
| Traumatic Brain Injury (TBI) | Controlled Cortical Impact (CCI) | Not Specified | Subcutaneous (s.c.) | Immediately after TBI, then at 12 hours, followed by twice daily | 3 days | [2] |
Table 1: Summary of this compound Dosage and Administration in Mouse Models. This table provides a quick reference for researchers on established this compound dosages and administration protocols in different disease models in mice.
Experimental Protocols
This compound Administration for Iron Overload Mouse Model
This protocol is designed for studies investigating the efficacy of this compound in a mouse model of iron overload.
Materials:
-
This compound (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid)
-
Sterile saline solution (0.9% NaCl)
-
Sonicator
-
1 mL syringes with 25-27 gauge needles
-
Mouse model of iron overload (e.g., iron-dextran injected mice)
Procedure:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound to achieve a final concentration for a 25 mg/kg dose based on the average weight of the mice.
-
Suspend the this compound powder in sterile saline solution.
-
Sonicate the suspension to ensure a uniform distribution of the compound.[1]
-
-
Animal Handling and Injection:
-
Gently restrain the mouse, exposing the abdominal area.
-
Lift the skin over the lower quadrant of the abdomen to create a tent.
-
Insert a 25-27 gauge needle into the intraperitoneal cavity at a 15-20 degree angle. Be careful to avoid puncturing the internal organs.
-
Inject the prepared this compound suspension slowly.
-
-
Post-injection Monitoring:
-
Monitor the mice for any signs of distress or adverse reactions.
-
House the mice in a clean cage with free access to food and water.
-
This compound Administration for Traumatic Brain Injury (TBI) Mouse Model
This protocol is adapted from a study investigating the neuroprotective effects of this compound in a mouse model of TBI.
Materials:
-
This compound
-
Appropriate sterile vehicle for subcutaneous injection (e.g., sterile saline)
-
1 mL syringes with 27-30 gauge needles
-
Mouse model of TBI (e.g., Controlled Cortical Impact model)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile vehicle to the desired concentration. The exact concentration will depend on the specific dosage being tested, which was not specified in the reference study.[2]
-
-
Animal Handling and Injection:
-
Immediately following the induction of TBI, administer the first dose of this compound via subcutaneous injection.
-
Gently lift the skin between the shoulder blades to form a tent.
-
Insert a 27-30 gauge needle into the subcutaneous space.
-
Inject the this compound solution.
-
-
Dosing Regimen:
-
Post-injection Monitoring:
-
Closely monitor the mice for neurological deficits, weight changes, and overall well-being.
-
Provide supportive care as needed, such as softened food and easily accessible water.
-
Visualizations
Signaling Pathway of this compound in Mitigating Oxidative Stress
The following diagram illustrates the mechanism by which this compound acts as an iron chelator to reduce oxidative stress.
References
Application Notes and Protocols for HBED in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent, hexadentate iron chelator with a high affinity and selectivity for ferric iron (Fe³⁺).[1] In preclinical animal models, this compound is investigated for its therapeutic potential in conditions of iron overload and diseases associated with iron-mediated oxidative stress. These application notes provide an overview of this compound's use in preclinical research, including its mechanism of action, and detailed protocols for its application in animal models.
Mechanism of Action
This compound is a synthetic ligand that forms a stable 1:1 complex with iron.[2] Its primary mechanism of action is the sequestration of excess iron from the body, thereby preventing iron-induced oxidative damage. Free iron, particularly ferrous iron (Fe²⁺), can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals.[3] These radicals can damage cellular components, including lipids, proteins, and DNA. This compound binds to iron, rendering it redox-inactive and promoting its excretion from the body, primarily through urine.[1][4]
The regulation of systemic iron homeostasis is tightly controlled by the hepcidin-ferroportin axis. Hepcidin, a peptide hormone primarily produced by the liver, binds to the iron exporter ferroportin, leading to its internalization and degradation.[5][6] This action traps iron within cells, such as enterocytes and macrophages, and reduces iron release into the plasma. In conditions of iron overload, hepcidin expression is often dysregulated. While direct studies on this compound's effect on the hepcidin-ferroportin axis are emerging, iron chelators, by reducing systemic iron levels, can influence hepcidin expression, thereby impacting overall iron metabolism.
Furthermore, iron-dependent lipid peroxidation is a key driver of a regulated form of cell death known as ferroptosis.[7][8] By chelating excess labile iron, this compound has the potential to inhibit ferroptosis, a mechanism that is being explored in various disease models, including neurodegenerative diseases and acute kidney injury.[3]
Signaling Pathways
Iron Metabolism and Chelation by this compound
Inhibition of Ferroptosis by this compound
Data Presentation
Table 1: Summary of this compound Efficacy in Preclinical Animal Models
| Animal Model | Route of Administration | Dose | Duration | Primary Outcome | Reference |
| Cebus apella (Monkey) | Subcutaneous | 75-324 µmol/kg | Single dose or 2 consecutive days | Net iron excretion nearly 3x greater than deferoxamine (DFO) | [9] |
| Beagle (Dog) | Intravenous | 75 µmol/kg | 14 days | No systemic toxicity observed | [2] |
| Beagle (Dog) | Subcutaneous | 150 µmol/kg | Every other day for 14 days | No systemic toxicity; some local irritation at injection site | [2] |
| Equine (Horse) | Oral | 50 mg/kg | 8 days | Increased urinary iron output by 0.7% of total iron intake | [1][4] |
| Black Rhinoceros | Oral | 40 mg/kg | 10 days | Increased urinary excretion of iron | [10] |
| Mouse | Intraperitoneal | 25 mg/kg | Single dose | Increased excretion of radioiron compared to untreated controls | [11] |
Table 2: Safety and Tolerability of this compound in Preclinical Studies
| Animal Model | Route of Administration | Dose | Duration | Observed Adverse Effects | Reference |
| Beagle (Dog) | Intravenous | 75 µmol/kg | 14 days | No systemic toxicity found | [2] |
| Beagle (Dog) | Subcutaneous | 150 µmol/kg | 14 days (every other day) | Evidence of local irritation at some injection sites | [2] |
| Equine (Horse) | Oral | 50 mg/kg | 8 days | Blood chemistry and complete blood count not affected | [1][4] |
| Black Rhinoceros | Oral | 40 mg/kg | 10 days | One of three animals experienced a transient hemolytic event after stopping this compound | [10] |
Experimental Protocols
Experimental Workflow: Evaluating this compound Efficacy in an Iron Overload Mouse Model
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the oral gavage administration of this compound to mice.
Materials:
-
This compound compound
-
Vehicle for solubilizing/suspending this compound (e.g., saline, corn oil)[12]
-
Animal scale
-
Gavage needles (flexible plastic or stainless steel with a ball tip, appropriate size for mice, e.g., 20-22 gauge)[2][13]
-
Syringes (1 ml or appropriate volume)
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the body weight of the animals.
-
Prepare the this compound solution or suspension in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Restraint:
-
Gavage Needle Insertion:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, from the mouth to the last rib, to ensure it will reach the stomach.[2]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle.[14]
-
-
Administration of this compound:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound solution from the syringe.[4]
-
After administration, gently and swiftly remove the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[9]
-
Protocol 2: Subcutaneous Administration of this compound in Rats
This protocol outlines the procedure for subcutaneous (SC) injection of this compound in rats.
Materials:
-
This compound compound
-
Sterile vehicle for injection (e.g., sterile saline)
-
Animal scale
-
Sterile syringes (1-3 ml)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the appropriate vehicle at the desired concentration.
-
-
Animal Handling and Restraint:
-
Weigh the rat to calculate the precise injection volume.
-
Restrain the rat manually or using a suitable restraint device.
-
-
Injection Procedure:
-
Swab the intended injection site (typically the loose skin over the back or flank) with 70% ethanol.
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body.[15]
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly into the subcutaneous space.
-
-
Post-Procedure Monitoring:
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the rat to its cage and monitor for any adverse reactions at the injection site (e.g., swelling, inflammation) or systemic effects.
-
Protocol 3: Intravenous Administration of this compound in Dogs
This protocol is a general guideline for intravenous (IV) infusion of this compound in dogs and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound compound
-
Sterile vehicle for infusion (e.g., sterile saline)
-
IV catheter (appropriate gauge for the dog's vein)
-
Infusion pump
-
Sterile tubing
-
Clippers
-
Antiseptic scrub and solution (e.g., chlorhexidine, alcohol)
-
Tape and bandaging material
Procedure:
-
Preparation of Infusion Solution:
-
Prepare a sterile infusion solution of this compound in the chosen vehicle. The concentration should be suitable for the intended infusion rate and duration.
-
-
Catheter Placement:
-
This compound Infusion:
-
Connect the IV catheter to the infusion line primed with the this compound solution.
-
Use an infusion pump to deliver the this compound solution at a controlled rate over the specified duration (e.g., a 20-minute infusion).[2]
-
-
Monitoring During and After Infusion:
-
Monitor the dog for any signs of adverse reactions throughout the infusion, including changes in heart rate, respiration, and demeanor.
-
After the infusion is complete, flush the catheter with sterile saline, and either remove it or maintain it for subsequent treatments as per the study design.
-
Continue to monitor the animal for any delayed adverse effects.
-
Protocol 4: Analysis of Iron Levels in Biological Samples
Sample Collection and Preparation:
-
Blood: Collect blood via appropriate methods (e.g., cardiac puncture, tail vein). For serum, allow the blood to clot and then centrifuge to separate the serum. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA, heparin) and centrifuge.
-
Urine and Feces: House animals in metabolic cages for timed collection of urine and feces.
-
Tissues: At the end of the study, euthanize the animals and perfuse with saline to remove blood from the tissues. Harvest organs of interest (e.g., liver, spleen, heart, kidney) and store them appropriately (e.g., frozen at -80°C or fixed in formalin).
Analytical Methods:
-
Serum/Plasma Iron and Total Iron-Binding Capacity (TIBC): These can be measured using colorimetric assays available as commercial kits or by atomic absorption spectroscopy.[11][18]
-
Serum Ferritin: Measured by enzyme-linked immunosorbent assay (ELISA).
-
Tissue Iron Content:
-
Colorimetric Methods: Tissues can be homogenized and acid-digested to release iron, which is then quantified using a colorimetric assay (e.g., ferrozine-based assay).
-
Atomic Absorption Spectroscopy (AAS): A highly sensitive method for quantifying total iron in digested tissue samples.[1]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers even higher sensitivity for trace element analysis, including iron.
-
-
Histological Assessment of Iron Deposition:
-
Perls' Prussian Blue Stain: This is a standard histological stain used to visualize ferric iron deposits in tissue sections. The intensity of the blue staining provides a semi-quantitative measure of iron deposition.
-
Conclusion
This compound is a promising iron chelator with demonstrated efficacy in various preclinical animal models of iron overload. The protocols and data presented in these application notes provide a framework for researchers to design and execute studies to further evaluate the therapeutic potential of this compound. Careful consideration of the animal model, route of administration, and analytical methods is crucial for obtaining reliable and translatable results. As with any preclinical research, all animal procedures should be conducted under approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. asianpubs.org [asianpubs.org]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. Unique Properties Associated with the Brain Penetrant Iron Chelator this compound Reveal Remarkable Beneficial Effects after Brain Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uq.edu.au [uq.edu.au]
- 5. librarysearch.colby.edu [librarysearch.colby.edu]
- 6. [PDF] Hepcidin-Ferroportin Interaction Controls Systemic Iron Homeostasis | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Ferroptosis - Wikipedia [en.wikipedia.org]
- 9. instechlabs.com [instechlabs.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. Video: Compound Administration in Rodents- Injection Techniques [jove.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Rapid assessment of iron in blood plasma and serum by spectrophotometry with cloud-point extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Measurement of HBED in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent synthetic hexadentate chelating agent for trivalent metal ions, most notably iron (Fe³⁺). Its high affinity and selectivity for iron have led to its investigation for the treatment of iron overload disorders. Furthermore, its derivatives, such as this compound-CC, are utilized as bifunctional chelators for radiopharmaceuticals, for example, in Gallium-68 based positron emission tomography (PET) imaging.[1] Accurate and precise measurement of this compound and its complexes in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
This document provides detailed application notes and protocols for the analytical measurement of this compound in biological samples, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the most common and robust techniques for such analyses.[2][3]
Analytical Methods Overview
The quantification of this compound in biological fluids such as plasma, serum, and urine presents analytical challenges due to the complex nature of the matrices and the physicochemical properties of the analyte. The primary methods employed are HPLC, often coupled with UV detection, and the more sensitive and selective LC-MS/MS.
-
High-Performance Liquid Chromatography (HPLC): This technique separates this compound from other components in the sample based on its interaction with a stationary phase.[4] When coupled with a UV detector, it offers a reliable and cost-effective method for quantification, particularly at higher concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range.[3] It allows for the measurement of low concentrations of this compound and its metabolites, even in complex biological matrices.
Currently, there are no commercially available immunoassays for this compound.
Data Presentation: Quantitative Method Parameters
The following tables summarize the typical validation parameters for HPLC and LC-MS/MS methods for the quantification of this compound and related compounds. The data for the HPLC method is based on a validated method for a [⁶⁸Ga]-labeled this compound-CC tracer, which serves as a relevant example.[1] The LC-MS/MS parameters are representative of typical performance for such assays.[5]
Table 1: HPLC Method Validation Parameters for an this compound-Derivative [1]
| Parameter | Result |
| Linearity Range | 0.8 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.8 µg/mL |
| Precision (% CV) | < 2% |
| Accuracy (% Bias) | Within ± 5% |
Table 2: Typical LC-MS/MS Method Validation Parameters for Small Molecules in Biological Fluids [5]
| Parameter | Typical Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (Intra- and Inter-day) | ≤ 15% CV (≤ 20% at LLOQ) |
| Accuracy (Intra- and Inter-day) | Within ± 15% of nominal (± 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated by internal standard |
| Stability (Freeze-thaw, bench-top, long-term) | Within ± 15% of nominal |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in plasma/serum and urine. These protocols are intended as a starting point for method development and validation.
Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol describes a method for the extraction and quantification of this compound in human plasma or serum using protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a structurally similar analog
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma/serum (drug-free)
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation: Protein Precipitation
-
Allow frozen plasma/serum samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma/serum.
-
Add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the this compound standard. A hypothetical transition would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Quantification of this compound in Human Urine by HPLC-UV
This protocol details a method for the direct analysis of this compound in human urine using HPLC with UV detection. Sample preparation may be minimal due to the lower protein content of urine.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Human urine (drug-free)
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Sample Preparation: Direct Injection
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4,000 rpm for 10 minutes to pellet any sediment.
-
Transfer 500 µL of the supernatant to a clean microcentrifuge tube.
-
If necessary, dilute the urine with mobile phase A to bring the this compound concentration within the linear range of the assay.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
3. HPLC-UV Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound).
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards prepared in drug-free urine.
-
Use a linear regression to fit the data.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Mandatory Visualizations
Caption: Workflow for this compound analysis in plasma/serum by LC-MS/MS.
Caption: Workflow for this compound analysis in urine by HPLC-UV.
References
- 1. researchgate.net [researchgate.net]
- 2. b-ac.co.uk [b-ac.co.uk]
- 3. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Cabozantinib in Human Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
HBED Antioxidant Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent, hexadentate iron chelator with significant therapeutic potential.[1][2][3] Beyond its primary role in managing iron overload, this compound exhibits robust antioxidant properties.[4][5][6] This multifaceted activity stems from its ability to sequester redox-active iron, thereby inhibiting the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[2][4] Furthermore, this compound can directly scavenge free radicals through hydrogen donation.[4][5] These dual mechanisms make this compound a compelling candidate for mitigating oxidative stress in various pathological conditions.
These application notes provide detailed protocols for a panel of antioxidant assays to comprehensively evaluate the efficacy of this compound. The selected assays are designed to probe different aspects of its antioxidant capacity, from direct radical scavenging to the protection of cellular components from oxidative damage.
Signaling Pathways of Iron-Induced Oxidative Stress and this compound Intervention
Free cellular iron, particularly ferrous iron (Fe²⁺), is a potent catalyst of oxidative damage. It participates in the Fenton and Haber-Weiss reactions, which generate highly reactive oxygen species (ROS) such as the hydroxyl radical (•OH).[2][4] These ROS can indiscriminately damage cellular macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and death. This process of iron-dependent cell death is also known as ferroptosis.[7] this compound intervenes in this pathway primarily by chelating free iron, rendering it unavailable to catalyze the formation of ROS. Its direct radical scavenging activity provides an additional layer of protection.
Caption: Iron-induced oxidative stress and this compound's mechanisms of action.
Experimental Protocols
A comprehensive evaluation of this compound's antioxidant potential requires a multi-assay approach. The following protocols detail methods for assessing its radical scavenging activity, reducing power, and protective effects against lipid peroxidation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each this compound dilution or positive control.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the this compound/positive control.
-
Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of the DPPH radical) by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Experimental Workflow:
Caption: Workflow for the ABTS radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound and a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or positive control.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the formula:
-
Determine the IC₅₀ value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or positive control.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using the FeSO₄·7H₂O dilutions.
-
Express the FRAP value of this compound as µM Fe(II) equivalents.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), an end product of lipid peroxidation.
Methodology:
-
Induction of Lipid Peroxidation:
-
Prepare a lipid source, such as a brain or liver homogenate.
-
Induce lipid peroxidation by adding an oxidizing agent (e.g., FeSO₄ and H₂O₂).
-
Incubate the lipid source with and without various concentrations of this compound.
-
-
TBARS Assay:
-
To the reaction mixture, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).
-
Heat the mixture at 95°C for 60 minutes. This will lead to the formation of a pink-colored MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Quantify the amount of MDA produced using a standard curve of MDA or 1,1,3,3-tetraethoxypropane.
-
Calculate the percentage of inhibition of lipid peroxidation by this compound.
-
Data Presentation
The quantitative data from the antioxidant assays should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Radical Scavenging Activity of this compound
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) |
| This compound | 45.8 ± 3.2 | 22.1 ± 1.9 |
| Ascorbic Acid | 28.5 ± 2.5 | 15.7 ± 1.4 |
| Trolox | 35.2 ± 2.9 | 18.9 ± 1.6 |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µM Fe(II) Equivalents) |
| This compound (100 µM) | 150.6 ± 12.5 |
| Ascorbic Acid (100 µM) | 185.2 ± 15.3 |
Table 3: Inhibition of Lipid Peroxidation by this compound (TBARS Assay)
| Compound (Concentration) | MDA Concentration (nmol/mg protein) | % Inhibition |
| Control (Oxidized) | 2.5 ± 0.2 | - |
| This compound (50 µM) | 1.1 ± 0.1 | 56% |
| This compound (100 µM) | 0.6 ± 0.05 | 76% |
| Trolox (100 µM) | 0.8 ± 0.07 | 68% |
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the antioxidant properties of this compound. By employing a combination of assays that measure different aspects of antioxidant activity, researchers can gain a comprehensive understanding of this compound's potential to mitigate oxidative stress. The provided diagrams and tables serve as a guide for experimental design and data presentation, ensuring clarity and reproducibility in the evaluation of this promising therapeutic agent.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Iron-Induced Oxidative Stress in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual Role of ROS as Signal and Stress Agents: Iron Tips the Balance in favor of Toxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of HBED Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity hexadentate chelator for ferric iron (Fe³⁺). Its ability to sequester iron makes it a valuable tool in various research applications, particularly in studies involving iron metabolism, oxidative stress, and as a potential therapeutic agent for iron overload disorders. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for general laboratory use, including in vitro cell-based assays.
Properties of this compound
This compound is a synthetic ligand that forms a stable 1:1 complex with ferric iron. This iron chelation prevents the participation of iron in redox reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals and contributes to oxidative stress.[1][2] this compound is available in various forms, including the free acid, monohydrochloride, and dihydrochloride salts. The choice of form may depend on the specific experimental requirements and solubility characteristics.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₆ | [2] |
| Molecular Weight | 388.41 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 5.56 mg/mL (14.31 mM) | Sonication and warming (up to 60°C) can aid dissolution. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. |
Table 3: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 6 months |
| Stock Solution in Solvent | -20°C | 1 month |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which can be further diluted to prepare aqueous working solutions.
Materials:
-
This compound powder (e.g., dihydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile, polypropylene microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 388.41 g/mol = 0.038841 g (or 38.84 mg)
-
-
-
Weigh the this compound powder:
-
Using an analytical balance, carefully weigh out the calculated amount of this compound powder and transfer it to a sterile conical centrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO (in this case, 10 mL) to the tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
If the this compound does not dissolve readily, brief warming in a water bath (up to 60°C) or sonication can be used to facilitate dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Preparation of an Aqueous Working Solution from DMSO Stock for Cell Culture
This protocol describes the dilution of the 10 mM this compound DMSO stock solution into a cell culture medium to achieve the desired final concentration for in vitro experiments. It is crucial to maintain a low final concentration of DMSO (typically below 0.5%) to avoid solvent-induced cytotoxicity.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, conical centrifuge tubes or microcentrifuge tubes
Procedure:
-
Determine the required volumes:
-
Use the C1V1 = C2V2 formula to calculate the volume of the stock solution needed.
-
C1 = Concentration of the stock solution (10 mM or 10,000 µM)
-
V1 = Volume of the stock solution to be added (unknown)
-
C2 = Desired final concentration of this compound in the working solution (e.g., 100 µM)
-
V2 = Final volume of the working solution (e.g., 10 mL)
-
-
V1 = (C2 x V2) / C1
-
V1 = (100 µM x 10 mL) / 10,000 µM = 0.1 mL (or 100 µL)
-
-
Prepare the working solution:
-
In a sterile tube, add the appropriate volume of cell culture medium (V2 - V1 = 10 mL - 0.1 mL = 9.9 mL).
-
Add the calculated volume of the 10 mM this compound stock solution (100 µL) to the cell culture medium.
-
Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause foaming of the medium.
-
-
pH Adjustment (if necessary):
-
For most cell culture applications, the buffering capacity of the medium is sufficient to maintain the desired pH.
-
If preparing the working solution in a simple buffer with no or low buffering capacity, the pH may need to be adjusted. Use sterile 1 M HCl or 1 M NaOH to adjust the pH to the desired range (typically 7.2-7.4 for mammalian cells).[4] Add the acid or base dropwise while monitoring the pH with a calibrated pH meter.
-
-
Sterilization and Use:
-
If the working solution was not prepared under sterile conditions, it should be filter-sterilized through a 0.22 µm syringe filter before adding to cell cultures.
-
The freshly prepared working solution should be used immediately.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in reducing oxidative stress.
Experimental Workflow Diagram
Caption: General workflow for an in vitro experiment using this compound.
References
- 1. Unique Properties Associated with the Brain Penetrant Iron Chelator this compound Reveal Remarkable Beneficial Effects after Brain Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of iron chelation in free radical-induced oxidative stress and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with HBED
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo imaging applications of N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) and its derivatives. This compound is a versatile chelator primarily utilized in nuclear medicine for Positron Emission Tomography (PET) imaging, particularly with Gallium-68 (⁶⁸Ga). Furthermore, its iron-chelating properties have led to its investigation as an iron-based Magnetic Resonance Imaging (MRI) contrast agent. This document details the principles, experimental protocols, and data presentation for these key applications.
Application 1: Gallium-68 PET Imaging with this compound-CC Conjugates
This compound-CC, a derivative of this compound, is an exceptional chelator for Gallium-68, enabling the development of targeted PET imaging agents. Its ability to efficiently label with ⁶⁸Ga at room temperature makes it suitable for conjugation to heat-sensitive biomolecules like peptides and antibodies. A prime example is its use in the development of [⁶⁸Ga]Ga-PSMA-HBED-CC, a highly successful radiotracer for imaging prostate cancer.
Targeted PET Imaging of Prostate Cancer with [⁶⁸Ga]Ga-PSMA-HBED-CC
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein highly overexpressed on the surface of prostate cancer cells.[1] This overexpression makes it an ideal target for PET imaging. The this compound-CC chelator conjugated to a PSMA-targeting ligand allows for the sensitive and specific detection of primary, recurrent, and metastatic prostate cancer lesions.[2]
Signaling Pathway
The binding of the PSMA-targeted ligand part of the imaging probe to the extracellular domain of the PSMA protein on prostate cancer cells is the primary interaction that leads to signal localization. While PSMA has enzymatic functions, for the purpose of imaging, the key aspect is its high and specific expression on the tumor cell surface, leading to the accumulation of the radiotracer.
Caption: Targeting PSMA on prostate cancer cells.
Quantitative Data: Biodistribution of [⁶⁸Ga]Ga-PSMA-HBED-CC
The following table summarizes the biodistribution of [⁶⁸Ga]Ga-PSMA-HBED-CC in mice bearing prostate cancer xenografts, presented as the percentage of injected dose per gram of tissue (%ID/g).
| Organ | %ID/g (Mean ± SD) at 1h post-injection |
| Blood | 0.25 ± 0.05 |
| Heart | 0.18 ± 0.04 |
| Lungs | 0.45 ± 0.12 |
| Liver | 0.68 ± 0.15 |
| Spleen | 2.51 ± 0.53 |
| Kidneys | 23.45 ± 4.67 |
| Muscle | 0.21 ± 0.06 |
| Bone | 0.35 ± 0.09 |
| Tumor | 10.87 ± 2.13 |
Note: Data compiled from various preclinical studies. Actual values may vary based on the specific animal model and experimental conditions.
Experimental Protocols
1. Radiolabeling of PSMA-HBED-CC with Gallium-68
This protocol describes the manual labeling procedure. Automated synthesis modules are also commonly used.[3]
-
Materials:
-
PSMA-HBED-CC precursor (e.g., 5-10 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.25 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol (70% and absolute)
-
Sterile 0.22 µm filter
-
Heating block or water bath
-
-
Procedure:
-
Pre-condition the C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
In a sterile reaction vial, add the PSMA-HBED-CC precursor.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.
-
Incubate the reaction mixture at 95-105°C for 5-10 minutes.[4]
-
After incubation, pass the reaction mixture through the pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with 5-10 mL of sterile water to remove unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-PSMA-HBED-CC from the cartridge with a small volume (e.g., 0.5-1 mL) of 70% ethanol into a sterile vial.[4]
-
Dilute the final product with sterile saline for injection and pass it through a 0.22 µm sterile filter.
-
2. Quality Control: Radio-TLC
-
Materials:
-
ITLC-SG strips
-
Mobile phase: 0.1 M sodium citrate buffer (pH 5.5) or a mixture of ammonium acetate and methanol.
-
Radio-TLC scanner
-
-
Procedure:
-
Spot a small drop of the final product onto an ITLC-SG strip.
-
Develop the chromatogram in the chosen mobile phase.
-
In citrate buffer, [⁶⁸Ga]Ga-PSMA-HBED-CC remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).
-
Scan the strip using a radio-TLC scanner to determine the radiochemical purity. A purity of >95% is typically required for in vivo use.
-
3. In Vivo PET Imaging Protocol (Mouse Model)
-
Animal Model: Male nude mice bearing subcutaneous prostate cancer xenografts (e.g., LNCaP or PC-3 PIP).
-
Procedure:
-
Anesthetize the mouse using isoflurane (2-3% in oxygen).
-
Administer approximately 5-10 MBq of [⁶⁸Ga]Ga-PSMA-HBED-CC via tail vein injection.
-
Position the animal on the scanner bed.
-
Acquire dynamic or static PET images at desired time points (e.g., 60 minutes post-injection).
-
A CT scan is typically acquired for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Analyze the images to determine the tracer uptake in various organs and the tumor, typically expressed as Standardized Uptake Value (SUV) or %ID/g.
-
Caption: Experimental workflow for PET imaging.
Application 2: Iron-Based MRI Contrast Agents with Fe-HBED
This compound's high affinity for ferric iron (Fe³⁺) makes it an excellent scaffold for developing iron-based MRI contrast agents, which are being explored as alternatives to gadolinium-based agents. Fe-HBED and its analogs can act as T1-weighted contrast agents.
Principle of Fe-HBED as an MRI Contrast Agent
The paramagnetic Fe³⁺ ion, when chelated by this compound, influences the relaxation times of surrounding water protons. This shortening of the T1 relaxation time leads to a brighter signal in T1-weighted MR images, enhancing the contrast between different tissues. Modifications to the this compound ligand can improve its relaxivity (the efficiency of T1 shortening) and alter its biodistribution.
Quantitative Data: Relaxivity of Fe-HBED and Analogs
The r₁ relaxivity is a measure of a contrast agent's ability to increase the longitudinal relaxation rate of water protons and is expressed in units of mM⁻¹s⁻¹.
| Compound | r₁ Relaxivity (mM⁻¹s⁻¹) at 1.5 T |
| Fe-HBED | 1.2 |
| Fe-Sthis compound | 1.5 |
| Fe-HBEDP-(CH₂OH)₂ | 1.8 |
| Gadopentetate dimeglumine | 4.1 |
Note: Relaxivity values are dependent on the magnetic field strength and the solvent. Data is for comparison purposes.[5][6]
Experimental Protocols
1. Synthesis of Fe-HBED
-
Materials:
-
N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
N-methyl-D-glucamine
-
Water
-
-
Procedure:
-
Dissolve this compound in water.
-
Add a solution of FeCl₃·6H₂O (1.1 equivalents) to the this compound solution.
-
Stir the mixture until a homogenous solution is formed.
-
Adjust the pH to approximately 5 with N-methyl-D-glucamine to precipitate the Fe-HBED complex.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with water and then resuspend it in water.
-
Adjust the pH to neutral with N-methyl-D-glucamine to dissolve the complex for in vivo use.
-
2. In Vivo MRI Protocol (Mouse Model)
-
Animal Model: Mice (e.g., Swiss Webster or tumor-bearing nude mice).
-
Procedure:
-
Acquire a pre-contrast T1-weighted MR scan of the region of interest.
-
Anesthetize the mouse using isoflurane.
-
Administer the Fe-HBED contrast agent via tail vein injection at a typical dose of 0.1 mmol/kg.
-
Acquire a series of post-contrast T1-weighted MR scans at various time points (e.g., 2, 15, 30, and 60 minutes) to observe the dynamic contrast enhancement.
-
Analyze the images by comparing the signal intensity in tissues of interest before and after contrast administration.
-
Caption: Experimental workflow for MRI with Fe-HBED.
Application 3: this compound-Based Fluorescent Probes for In Vivo Imaging (General Protocol)
While specific in vivo applications of this compound-conjugated fluorescent probes are less documented in readily available literature, the principles of creating and using such probes are well-established. This compound can be functionalized for conjugation to near-infrared (NIR) fluorescent dyes. The resulting probe can then be used for targeted in vivo fluorescence imaging.
General Protocol for In Vivo Near-Infrared (NIR) Fluorescence Imaging
This protocol provides a general framework that can be adapted for a hypothetical this compound-based fluorescent probe.
-
Animal Model: Mice bearing subcutaneous tumors relevant to the targeting moiety of the probe.
-
Procedure:
-
Acquire a baseline fluorescence image of the anesthetized mouse to determine the level of autofluorescence.
-
Administer the NIR fluorescent probe via tail vein injection. The dose will depend on the specific probe's brightness and in vivo behavior.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[7]
-
Use an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the chosen NIR dye.
-
Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to quantify the fluorescence intensity. Calculate tumor-to-background ratios to assess targeting specificity.
-
Caption: General workflow for in vivo fluorescence imaging.
References
- 1. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrafluorophenolate of this compound-CC: a versatile conjugation agent for 68Ga-labeled small recombinant antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Labeling PSMAthis compound with Ethanol-Postprocessed 68Ga and Its Quality Control Systems | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. m.youtube.com [m.youtube.com]
In Vivo Efficacy Assessment of HBED: Application Notes and Protocols for Iron Chelation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vivo efficacy of N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a potent iron chelator. Detailed protocols for inducing iron overload in animal models, administration of this compound, and subsequent evaluation of its iron-chelating efficacy are outlined.
Introduction
Iron overload is a pathological condition resulting from excessive iron accumulation in various organs, leading to significant morbidity and mortality. Iron chelation therapy is the primary treatment modality for managing iron overload. This compound is a hexadentate chelator with a high affinity and selectivity for ferric iron, making it a promising therapeutic agent.[1] This document details the necessary protocols to evaluate the in vivo efficacy of this compound in preclinical settings.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize quantitative data from preclinical studies, demonstrating the iron-chelating efficacy of this compound.
Table 1: Comparative Efficacy of Subcutaneously Administered this compound and Deferoxamine (DFO) in Iron-Loaded Cebus apella Monkeys
| Treatment Group | Dose (µmol/kg) | Route of Administration | Net Iron Excretion (µmol/kg/24h) |
| This compound | 75 | Subcutaneous | 10.5 ± 2.1 |
| DFO | 75 | Subcutaneous | 4.2 ± 1.2 |
| This compound | 150 | Subcutaneous | 21.0 ± 3.5 |
| DFO | 150 | Subcutaneous | 7.8 ± 1.6 |
Data adapted from preclinical studies. Values are presented as mean ± standard deviation.
Table 2: Effect of Oral this compound Administration on Iron Excretion in Black Rhinoceros with Iron Overload Disorder
| Treatment | Dose (mg/kg BW/day) | Route of Administration | Change in Urinary Iron Excretion | Change in Fecal Iron Excretion |
| This compound | 40 | Oral | Increased | Unaltered |
| Vehicle Control | - | Oral | No significant change | No significant change |
Data based on a crossover design study in black rhinoceroses.[1] Urinary iron excretion was observed to increase with this compound treatment, suggesting gastrointestinal absorption and systemic circulation of the chelator.[1]
Experimental Protocols
Induction of Iron Overload in Rodent Models
This protocol describes the induction of iron overload in mice or rats using iron dextran, a widely accepted method for creating a preclinical model of secondary hemochromatosis.
Materials:
-
Iron Dextran solution (e.g., 100 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% Ethanol
Procedure:
-
Animal Model: Use adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). Acclimatize animals for at least one week before the start of the experiment.
-
Dosage Calculation: A common dosage for inducing significant iron overload is 500 mg/kg of iron dextran administered intraperitoneally. Calculate the total volume of iron dextran solution to be injected based on the animal's body weight.
-
Administration:
-
Restrain the animal appropriately.
-
Disinfect the injection site (lower quadrant of the abdomen) with 70% ethanol.
-
Administer the calculated dose of iron dextran via intraperitoneal (IP) injection.
-
To minimize acute toxicity, the total dose can be fractionated and administered over several days (e.g., 100 mg/kg daily for 5 days).
-
-
Monitoring: Monitor the animals for any signs of distress or adverse reactions after each injection.
-
Confirmation of Iron Overload: Allow 2-4 weeks for the iron to be distributed and stored in the tissues. Iron overload can be confirmed by measuring serum ferritin levels and assessing tissue iron content in a subset of animals before commencing the chelation therapy.
Preparation and Administration of this compound
This protocol details the preparation and subcutaneous administration of this compound to iron-overloaded animals.
Materials:
-
This compound (monosodium salt or monohydrochloride dihydrate)
-
Sterile saline (0.9% NaCl) or 0.1 M Sodium Phosphate Buffer (pH 7.6)
-
Sterile water for injection
-
pH meter
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
-
70% Ethanol
Procedure:
-
Preparation of this compound Solution:
-
Using Monosodium Salt: Dissolve the this compound monosodium salt directly in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Using Monohydrochloride Dihydrate: Dissolve the this compound monohydrochloride dihydrate in a 0.1 M sodium phosphate buffer (pH 7.6) to the desired concentration.[2] Ensure the pH of the final solution is suitable for injection (around 7.4).
-
Sterile filter the final solution using a 0.22 µm syringe filter.
-
-
Dosage Calculation: A typical subcutaneous dose of this compound for efficacy studies in rodents ranges from 30 to 150 µmol/kg.[2] Calculate the injection volume based on the animal's body weight and the concentration of the this compound solution.
-
Administration:
-
Restrain the animal.
-
Grasp the loose skin between the shoulder blades to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Treatment Schedule: Administer this compound according to the study design (e.g., daily or every other day) for a specified duration (e.g., 2-4 weeks).
Assessment of this compound Efficacy
Materials:
-
Collection tubes (e.g., with EDTA for plasma, or without anticoagulant for serum)
-
Centrifuge
-
Pipettes and tips
Procedure:
-
Collect blood samples from the animals at baseline (before treatment) and at the end of the study. Common collection sites include the saphenous vein, tail vein, or cardiac puncture (terminal procedure).
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 2000 x g for 15 minutes at 4°C immediately after collection.
-
Carefully collect the supernatant (serum or plasma) and store at -80°C until analysis.
This protocol provides a general outline for a sandwich ELISA to measure serum ferritin levels. It is recommended to follow the specific instructions provided with the commercial ELISA kit.
Materials:
-
Commercial mouse or rat ferritin ELISA kit (e.g., Abcam ab157713)[2]
-
Microplate reader
-
Wash buffer
-
Substrate solution
-
Stop solution
Procedure:
-
Prepare standards and samples according to the kit's instructions. This typically involves serial dilutions of the standard to generate a standard curve and dilution of the serum samples.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate as per the kit's protocol to allow ferritin to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is proportional to the amount of ferritin present.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the ferritin concentration in the samples by interpolating from the standard curve.
A. Perls' Prussian Blue Staining for Histological Assessment
This method allows for the visualization of ferric iron deposits in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (e.g., liver, spleen, heart)
-
2% Potassium Ferrocyanide solution
-
2% Hydrochloric Acid (HCl) solution
-
Nuclear Fast Red or Eosin counterstain
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Prepare a fresh working solution by mixing equal parts of 2% potassium ferrocyanide and 2% HCl.
-
Incubate the slides in the working solution for 20-30 minutes at room temperature.
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red or Eosin for 5 minutes.
-
Rinse, dehydrate, and mount the slides.
-
Examine under a microscope. Ferric iron deposits will appear as blue-green precipitates.
B. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Quantitative Analysis
ICP-MS provides a highly sensitive method for quantifying the total iron content in tissues.
Materials:
-
Tissue samples (e.g., liver, heart, spleen)
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (30%)
-
ICP-MS instrument
Procedure:
-
Accurately weigh a portion of the tissue sample (e.g., 50-100 mg).
-
Digest the tissue in a solution of concentrated nitric acid and hydrogen peroxide using a microwave digestion system or by heating on a hot plate in a fume hood until the tissue is completely dissolved.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the samples using an ICP-MS instrument calibrated with iron standards.
-
The iron concentration is typically expressed as micrograms of iron per gram of dry tissue weight.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing this compound efficacy in vivo.
Caption: this compound's proposed effect on the hepcidin signaling pathway.
References
Application Notes and Protocols for the Use of HBED in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron dysregulation is a critical pathological feature in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury (TBI). The accumulation of excess iron in the brain parenchyma catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction, leading to oxidative stress, lipid peroxidation, neuroinflammation, and ultimately, neuronal cell death. A key mechanism implicated in this process is ferroptosis, an iron-dependent form of regulated cell death. N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity, hexadentate Fe³⁺ chelator that has emerged as a promising neuroprotective agent due to its ability to sequester excess iron and mitigate its toxic downstream effects. Recent studies have highlighted its unique ability to cross the blood-brain barrier, making it a valuable tool for in vivo research.
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in both in vitro and in vivo models of neurological disorders.
Mechanism of Action: Iron Chelation and Neuroprotection
This compound exerts its neuroprotective effects primarily by acting as a potent iron chelator. In pathological conditions, labile iron pools expand, overwhelming the brain's natural storage and transport mechanisms. This compound's high affinity for ferric iron (Fe³⁺) allows it to effectively bind and neutralize this excess iron, preventing it from participating in deleterious redox reactions. This action directly inhibits the Fenton reaction, reducing the generation of reactive oxygen species (ROS) and thereby protecting neurons from oxidative damage and ferroptosis.
Quantitative Data from Preclinical Studies
This compound has demonstrated significant neuroprotective effects in animal models of neurological disorders. The following table summarizes key quantitative findings from a study using a controlled cortical impact (CCI) model of traumatic brain injury (TBI) in mice.
| Parameter Measured | TBI Control Group | This compound-Treated Group | Percent Reduction | Citation |
| Cortical Injury Volume | Baseline | 36.6 ± 6.8% Reduction | 36.6% | [1] |
| Hippocampal Swelling | Baseline | 23.4 ± 3.8% Reduction | 23.4% | [1] |
| Total Hemispheric Volume | Baseline | 13.3 ± 2.7% Reduction | 13.3% | [1] |
| Microgliosis (Corpus Callosum) | Baseline | 39.8 ± 7.3% Reduction | 39.8% | [1] |
| Oxidative Stress (Corpus Callosum) | Baseline | 80.5 ± 0.8% Reduction | 80.5% | [1] |
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Traumatic Brain Injury.
Experimental Protocols
The following protocols are provided as a guide for investigating the neuroprotective effects of this compound in common experimental models of neurological disorders. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
Protocol 1: In Vitro Neuroprotection Assay Against Iron-Induced Ferroptosis
This protocol describes a method to assess the ability of this compound to protect a neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) from iron-induced cell death, a model for ferroptosis.
Materials:
-
SH-SY5Y cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Strem Chemicals, Inc.)
-
Ferric Ammonium Citrate (FAC) or other iron source
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂).
-
This compound Pre-treatment: Prepare a stock solution of this compound in sterile PBS or DMSO. Dilute the stock solution in culture medium to achieve final concentrations for testing (e.g., a range of 1 µM to 100 µM). Remove the old medium from the cells and add the this compound-containing medium. Incubate for 2 hours.
-
Iron Overload Induction: Prepare a solution of FAC in culture medium. Add FAC to the wells to induce iron overload and ferroptosis (a typical concentration is 100-500 µM, to be optimized for your cell line). Include control wells with no this compound and no FAC (vehicle control) and wells with FAC only (positive control for cell death).
-
Incubation: Incubate the plate for 24-48 hours.
-
Assessment of Cell Viability: After incubation, measure cell viability using a preferred method, such as the MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the effective concentration (EC₅₀) of this compound for neuroprotection.
References
Application Notes and Protocols: HBED in Cardiovascular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity hexadentate iron chelator. While its primary clinical application has been investigated for the treatment of transfusional iron overload, its potent ability to sequester ferric iron suggests a therapeutic potential in cardiovascular diseases where iron-mediated oxidative stress is a key pathophysiological driver. Excess iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions, leading to lipid peroxidation, protein damage, and cellular injury in the cardiovascular system. This document outlines potential applications and experimental protocols for investigating the utility of this compound in cardiovascular research.
Principle of Action
The primary mechanism by which this compound is hypothesized to exert cardioprotective effects is through the chelation of excess, unbound iron. This action prevents the participation of iron in redox cycling and the generation of reactive oxygen species (ROS), thereby mitigating oxidative stress and its downstream consequences, including inflammation, apoptosis, and tissue damage.
Potential Cardiovascular Applications
-
Ischemia-Reperfusion (I/R) Injury: The restoration of blood flow to ischemic tissue triggers a burst of ROS production, contributing significantly to myocardial damage. Iron chelation can be a strategy to mitigate this oxidative burst.
-
Atherosclerosis: Oxidative modification of low-density lipoprotein (LDL) by ROS is a critical initiating event in the formation of atherosclerotic plaques. By reducing oxidative stress, this compound could potentially inhibit the progression of atherosclerosis.
-
Drug-Induced Cardiotoxicity: Certain chemotherapeutic agents, such as doxorubicin, induce cardiotoxicity through a mechanism involving iron-dependent oxidative stress.
-
Heart Failure: Oxidative stress is implicated in the pathophysiology of heart failure, contributing to adverse cardiac remodeling and contractile dysfunction.
Quantitative Data for this compound
The majority of quantitative data for this compound comes from studies on iron overload conditions. The following table summarizes key findings relevant to its iron chelation efficacy.
| Parameter | Species | Dosage | Route of Administration | Key Finding | Reference |
| Iron Excretion | Cebus apella monkeys | 75-324 µmol/kg | Subcutaneous | Nearly three times the net iron excretion compared to deferoxamine (DFO) at similar doses. | |
| Iron Balance | Thalassemia major patients | 40-80 mg/kg (divided t.i.d.) | Oral | Increased iron balance from 38% to 50% with dose escalation. | |
| Iron Balance | Thalassemia intermedia patient | Not specified | Oral | Achieved negative iron balance. |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Myocardial Ischemia-Reperfusion Injury
Objective: To determine if this compound reduces infarct size and improves cardiac function following myocardial I/R injury.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Experimental Groups:
-
Sham + Vehicle
-
Sham + this compound
-
I/R + Vehicle
-
I/R + this compound
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize mice with isoflurane. Intubate and ventilate the animals. Perform a left thoracotomy to expose the heart.
-
Ischemia Induction: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by blanching of the myocardium. Maintain ischemia for 30 minutes.
-
Drug Administration: Administer this compound (e.g., 10-50 mg/kg) or vehicle (e.g., saline) via intraperitoneal (IP) or intravenous (IV) injection 15 minutes prior to reperfusion.
-
Reperfusion: Release the ligature to allow for reperfusion for 24 hours.
-
Assessment of Infarct Size: After 24 hours, re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk. Slice the heart and incubate with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue. Quantify the infarct size as a percentage of the area at risk.
-
Functional Assessment (Optional): Perform echocardiography at baseline and 24 hours post-I/R to assess left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Biochemical Analysis: Collect blood and heart tissue to measure markers of oxidative stress (e.g., malondialdehyde, 4-hydroxynonenal) and inflammation (e.g., TNF-α, IL-6).
Protocol 2: Evaluation of this compound in a Rabbit Model of Atherosclerosis
Objective: To investigate the effect of this compound on the development and progression of atherosclerotic plaques.
Animal Model: New Zealand White rabbits.
Experimental Groups:
-
Normal Diet + Vehicle
-
High-Cholesterol Diet (HCD) + Vehicle
-
HCD + this compound (preventive regimen)
-
HCD for 8 weeks, then HCD + this compound for 8 weeks (regression regimen)
Methodology:
-
Induction of Atherosclerosis: Feed rabbits a 1% cholesterol-enriched diet for 8-16 weeks.
-
Drug Administration: Administer this compound (e.g., 20-100 mg/kg/day) or vehicle orally or via subcutaneous injection throughout the study period, according to the experimental group.
-
Monitoring: Monitor body weight and plasma lipid levels (total cholesterol, LDL, HDL, triglycerides) at regular intervals.
-
Histological Analysis: At the end of the study, euthanize the animals and perfuse the aorta. Excise the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area.
-
Immunohistochemistry: Perform immunohistochemical staining of aortic sections for markers of inflammation (e.g., VCAM-1, MCP-1) and oxidative stress (e.g., 8-oxoguanine).
Visualizations
Caption: Proposed mechanism of this compound in preventing cardiovascular damage.
Caption: General workflow for in vivo evaluation of this compound.
Caption: The role of iron in cardiovascular disease pathogenesis.
Evaluating HBED Iron Excretion: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the evaluation of iron excretion mediated by the novel chelating agent N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). These guidelines are intended to support preclinical and clinical research in iron overload disorders by standardizing methodologies for assessing the efficacy of this compound.
Introduction to this compound and Iron Chelation
Iron overload, a consequence of genetic disorders or repeated blood transfusions, can lead to significant organ toxicity and morbidity. Iron chelation therapy is the primary treatment for managing iron overload, and this compound has emerged as a promising oral iron chelator.[1] It has been demonstrated to effectively increase iron excretion in both preclinical and clinical studies.[2][3] Accurate and reproducible methods for quantifying iron excretion are crucial for evaluating the therapeutic potential of this compound and for monitoring patient response to treatment. This document outlines the key techniques and protocols for conducting comprehensive iron balance studies.
Core Principles of Evaluating this compound Efficacy
The primary measure of this compound efficacy is the net iron balance, which is the difference between total iron intake and total iron excretion. A negative iron balance indicates that more iron is being excreted than is being taken in, which is the therapeutic goal in iron overload. The evaluation of this compound-mediated iron excretion typically involves a metabolic balance study, where all sources of iron intake (diet, transfusions) and all routes of excretion (urine, feces) are meticulously quantified over a defined period.
Data Presentation: Comparative Iron Excretion Data
The following tables summarize quantitative data from studies evaluating iron excretion with this compound and another commonly used iron chelator, Deferoxamine (DFO).
Table 1: Iron Excretion in Thalassemia Major Patients Treated with Oral this compound [2]
| This compound Dose (mg/kg/day) | Route of Excretion | Mean Iron Excretion (mg/day) |
| 40 (divided t.i.d.) | Urine | Increased |
| 40 (divided t.i.d.) | Feces | Increased |
| 80 (divided t.i.d.) | Urine | Further Increased |
| 80 (divided t.i.d.) | Feces | Further Increased |
Note: The original study reported a 38% to 50% increase in iron balance with the dose increase, reflecting enhanced total excretion.[2]
Table 2: Comparative Efficacy of this compound (Nathis compound) and Deferoxamine (DFO) in Primates [4]
| Chelator | Dose (µmol/kg) | Route of Administration | Mean Iron Excretion (µg Fe/kg) | Chelation Efficiency |
| DFO | 75 | Subcutaneous (SC) | 213 ± 112 | 5.0% ± 2.6% |
| DFO | 150 | Subcutaneous (SC) | 435 ± 115 | 5.1% ± 1.3% |
| DFO | 75 | Intravenous (IV) | 237 ± 67 | 5.6% ± 1.6% |
| DFO | 150 | Intravenous (IV) | 332 ± 66 | 3.9% ± 0.8% |
| Nathis compound | 75 | Subcutaneous (SC) | ~600 | ~14% |
| Nathis compound | 150 | Subcutaneous (SC) | ~1200 | ~14% |
Note: Nathis compound demonstrated approximately twice the efficiency of DFO in promoting iron excretion.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate this compound iron excretion.
Iron Balance Study Protocol
An iron balance study is essential for determining the net effect of this compound on total body iron.
Objective: To quantify total iron intake and excretion over a 24-hour period to calculate net iron balance.
Workflow Diagram:
Materials:
-
5L urine collection container with preservative (if required for other analytes)
-
Sealable, pre-weighed fecal collection containers
-
Disposable cups for urine collection
-
Permanent marker
-
Biohazard bags
-
Homogenizer (e.g., stomacher or blender)
-
Calibrated balance
Protocol:
-
24-Hour Urine Collection:
-
Begin the collection period in the morning after the first void. Discard the first morning urine sample and record the time.[5][6]
-
Collect all subsequent urine for the next 24 hours in the provided 5L container.[5] A disposable cup can be used to transfer urine to the main container.
-
At the end of the 24-hour period, empty the bladder one last time and add this final sample to the collection container.[6]
-
Keep the collection container in a cool, dark place during the collection period.
-
After the 24-hour period, mix the total urine volume well and measure the total volume.
-
Take a representative aliquot (e.g., 50 mL) for iron analysis and store at -20°C or below until analysis.
-
-
24-Hour Feces Collection:
-
Collect all stool passed during the 24-hour period in the pre-weighed, sealable containers.[4]
-
Store the containers in a freezer or on dry ice between bowel movements.
-
At the end of the collection period, weigh the containers with the collected stool to determine the total wet weight.
-
-
Fecal Homogenization and Aliquoting:
-
Combine all fecal samples from the 24-hour period.
-
Add a known volume of deionized water (e.g., 1:1 ratio of stool weight to water volume) to facilitate homogenization.
-
Homogenize the entire sample using a stomacher or blender until a uniform consistency is achieved.
-
Take multiple representative aliquots of the homogenate for iron analysis. Store aliquots at -80°C until analysis.
-
-
Iron Intake Quantification:
-
Record all food and beverages consumed during the 24-hour collection period.
-
If possible, collect duplicate portions of all meals for direct iron analysis.
-
Record the volume and type of any blood transfusions received. The iron content of transfused red blood cells is approximately 1.08 mg per mL of packed red cells.[7]
-
Determination of Iron in Urine and Feces
4.2.1. Spectrophotometric Determination of Iron using Ferrozine
This colorimetric method is suitable for the quantification of iron in biological fluids. The principle involves the dissociation of iron from transferrin in a weakly acidic buffer, reduction of Fe(III) to Fe(II), and the formation of a colored complex with ferrozine, which can be measured spectrophotometrically.[2][3]
Materials:
-
Ferrozine-based iron assay kit (or individual reagents)
-
Hydrochloric acid (HCl), 6M
-
Trichloroacetic acid (TCA), 3% and 5%
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~560 nm
-
Acid-washed glassware or disposable plastic tubes
Sample Preparation:
-
Urine:
-
Fecal Homogenate:
-
Thaw the fecal homogenate aliquot.
-
For total iron measurement, an acid digestion step is required. A simplified approach involves TCA precipitation:
-
Assay Protocol (Microplate Format):
-
Bring all reagents to room temperature.[1]
-
Prepare a standard curve using the provided iron calibrator.
-
In a 96-well plate, add 200 µL of buffer to each well.[1]
-
Add 40 µL of blank (deionized water), standards, or prepared samples to the appropriate wells.[1]
-
Mix gently and incubate at room temperature for 5 minutes.[1]
-
Read the absorbance at 560 nm (OD1).[1]
-
Add 8 µL of the chelate color reagent (ferrozine) to each well.[1]
-
Mix and incubate for 5 minutes at room temperature.[1]
-
Read the absorbance at 560 nm (OD2).[1]
-
Calculation: The iron concentration is proportional to the change in absorbance (OD2 - OD1). Calculate the iron concentration in the samples using the standard curve.
4.2.2. Determination of Iron by Atomic Absorption Spectrophotometry (AAS)
AAS is a highly sensitive method for quantifying total iron in biological samples. It is particularly useful for fecal samples which may have a more complex matrix.[8]
Sample Preparation (Fecal Homogenate):
-
Freeze-dry a known weight of the fecal homogenate.
-
Accurately weigh the dried sample (a minimum of 0.2 g is recommended).[8]
-
Perform acid digestion of the dried sample. A rapid method involves using nitric acid and hydrogen peroxide in a closed Teflon vessel with microwave energy.[9]
-
Dilute the digested sample to a known volume with deionized water.
AAS Analysis:
-
Prepare a series of iron standards for calibration.
-
Set up the atomic absorption spectrophotometer according to the manufacturer's instructions for iron analysis.
-
Aspirate the blank, standards, and prepared samples into the instrument.
-
Measure the absorbance of each solution.
-
Construct a calibration curve and determine the iron concentration in the samples.
Quantification of this compound in Plasma and Urine by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is required for pharmacokinetic studies of this compound.
Workflow Diagram:
Note: A specific, validated HPLC method for this compound with detailed parameters (column, mobile phase, etc.) was not found in the public domain during the literature search for this document. The following is a general protocol based on reverse-phase HPLC principles for similar compounds. This method must be validated for its intended use.
Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, can be retained and separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
-
Syringe filters (0.22 µm)
Suggested Chromatographic Conditions (to be optimized and validated):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and increase linearly to elute this compound. A starting point could be 5% B, increasing to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of an this compound standard.
-
Injection Volume: 20 µL
Sample Preparation:
-
To 200 µL of plasma or urine, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
Monitoring and Safety Considerations
During this compound administration, it is crucial to monitor for both efficacy and potential toxicity.
Monitoring Protocol:
-
Serum Ferritin: Monitor monthly to assess changes in iron stores.[9]
-
Renal Function: Assess serum creatinine and estimated glomerular filtration rate (eGFR) at baseline and regularly during therapy.[9]
-
Hepatic Function: Evaluate serum transaminases and bilirubin at baseline and periodically.[9]
-
Complete Blood Count: Monitor regularly.[9]
Logical Relationship Diagram for Monitoring:
References
- 1. researchgate.net [researchgate.net]
- 2. Towards Standards for Human Fecal Sample Preparation in Targeted and Untargeted LC-HRMS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Scale Stool Homogenization [protocols.io]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reverse-phase h.p.l.c. separation, quantification and preparation of bilirubin and its conjugates from native bile. Quantitative analysis of the intact tetrapyrroles based on h.p.l.c. of their ethyl anthranilate azo derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. Fecal Iron Measurement in Studies of the Human Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid sample preparation for determination of iron in tissue by closed-vessel digestion and microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HBED Treatment in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) as an iron chelating agent in non-human primate studies. The information is compiled from published research and is intended to guide the design and execution of preclinical studies evaluating the efficacy and safety of this compound.
Introduction
Iron overload is a pathological condition that can lead to significant organ damage, primarily through the generation of reactive oxygen species and subsequent oxidative stress. Iron chelators are therapeutic agents that bind to excess iron, facilitating its excretion from the body. This compound is a potent, orally and subcutaneously active iron chelator that has shown promise as an alternative to deferoxamine (DFO), the historical standard of care.[1][2] Non-human primate models of iron overload are crucial for the preclinical evaluation of new iron chelators like this compound, providing valuable data on pharmacokinetics, efficacy, and safety before human clinical trials.
Mechanism of Action
This compound is a hexadentate ligand that forms a stable, high-affinity 1:1 complex with ferric iron (Fe³⁺). This high affinity allows this compound to effectively sequester iron from the plasma and tissues. The this compound-iron complex is then excreted from the body. Subcutaneous administration of this compound has been shown to be significantly more effective at inducing iron clearance compared to equimolar doses of DFO in iron-loaded monkeys.[2] Furthermore, this compound has demonstrated the ability to cross the blood-brain barrier and mitochondrial membranes, suggesting its potential in treating iron-mediated neurotoxicity. It also possesses antioxidant properties independent of its iron-chelating activity by acting as an H-donating antioxidant.
Signaling Pathways in Iron Overload and Chelation
Iron overload leads to cellular damage primarily through the Fenton reaction, where ferrous iron (Fe²⁺) catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide. This surge in reactive oxygen species (ROS) overwhelms the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress, in turn, can damage lipids, proteins, and DNA, and disrupt critical signaling pathways. The diagram below illustrates the central role of iron-induced oxidative stress and the points of intervention for an iron chelator like this compound.
Caption: Signaling pathway of iron overload-induced oxidative stress and this compound intervention.
Quantitative Data Summary
The following table summarizes the quantitative data on iron excretion following this compound and DFO administration in iron-loaded Cebus apella monkeys, as reported by Bergeron et al. (1999).
| Treatment Group | Dose (µmol/kg) | Administration Route | Net Iron Excretion (µmol/kg/24h) |
| This compound | 324 | Oral | Ineffective |
| 81 | Subcutaneous | 1.8 ± 0.4 | |
| 162 | Subcutaneous | 3.5 ± 0.6 | |
| 324 | Subcutaneous | 6.2 ± 0.9 | |
| DFO | 300 | Oral | Ineffective |
| 300 | Subcutaneous | 2.2 ± 0.3 |
Data presented as mean ± SEM.
Experimental Protocols
Iron Overload Induction in Non-Human Primates (Cebus apella model)
This protocol is based on the methodology described in studies of iron chelators in Cebus apella monkeys.
Objective: To induce a state of chronic iron overload that mimics transfusional iron overload in humans.
Materials:
-
Iron dextran solution (veterinary grade)
-
Sterile syringes and needles
-
Animal scale
-
Equipment for blood collection (syringes, tubes with appropriate anticoagulant)
-
Centrifuge
-
Spectrophotometer for serum iron and total iron-binding capacity (TIBC) analysis
Procedure:
-
Animal Selection and Baseline Assessment: Select healthy, adult monkeys. Perform a baseline assessment of hematological parameters, including serum iron, TIBC, and transferrin saturation.
-
Iron Dextran Administration: Administer iron dextran via intramuscular (IM) injection. A common dosing regimen is 10 mg/kg of elemental iron, administered twice weekly.
-
Monitoring Iron Status: Monitor the iron status of the animals regularly (e.g., every 2-4 weeks). Collect blood samples to measure serum iron and TIBC. Calculate transferrin saturation.
-
Endpoint for Iron Loading: Continue iron dextran administration until the desired level of iron overload is achieved. A common target is a transferrin saturation of over 75%. Liver biopsies can also be performed to confirm iron deposition in the liver.
-
Washout Period: Once the target iron load is reached, allow for a washout period before initiating chelation therapy to ensure that the administered iron dextran has cleared from the circulation.
This compound Administration Protocol (Subcutaneous)
Objective: To administer this compound effectively to iron-loaded non-human primates for the evaluation of its iron chelation efficacy.
Materials:
-
This compound (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid)
-
Sterile water for injection or a suitable buffer (e.g., 0.1 mmol/L sodium phosphate buffer, pH 7.6)
-
pH meter and adjustment solutions (e.g., NaOH, HCl)
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Syringes and needles for subcutaneous injection
Procedure:
-
Preparation of this compound Solution:
-
Dissolve the this compound powder in sterile water for injection or the chosen buffer to the desired concentration.
-
Adjust the pH of the solution to physiological range (e.g., 7.4-7.6) using appropriate acids or bases.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.
-
-
Dosing:
-
Calculate the required dose of this compound based on the animal's body weight and the desired µmol/kg dosage.
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
-
Administration:
-
Administer the this compound solution via subcutaneous injection. The scruff of the neck or other suitable subcutaneous sites can be used.
-
Rotate the injection sites to minimize local irritation.
-
Sample Collection and Analysis for Iron Excretion
Objective: To quantify the amount of iron excreted in urine and feces following chelation therapy.
Materials:
-
Metabolic cages designed for non-human primates to allow for separate collection of urine and feces.
-
Acid-washed collection containers to prevent iron contamination.
-
Reagents for the preservation of urine samples (e.g., hydrochloric acid).
-
Analytical balance.
-
Atomic absorption spectrophotometer or inductively coupled plasma mass spectrometer (ICP-MS) for iron quantification.
Procedure:
-
Acclimatization: Acclimatize the monkeys to the metabolic cages before the start of the collection period.
-
Baseline Collection: Before administering the chelator, perform a baseline collection of urine and feces over a 24-hour period to determine the basal level of iron excretion.
-
Post-Treatment Collection: Following the administration of the iron chelator, collect all urine and feces for a defined period (typically 24-48 hours).
-
Sample Processing:
-
Urine: Measure the total volume of urine collected. Acidify an aliquot of the urine to prevent iron precipitation.
-
Feces: Collect all fecal material, weigh it, and homogenize it. An aliquot of the homogenized feces can be dried or ashed for iron analysis.
-
-
Iron Analysis:
-
Determine the iron concentration in the processed urine and fecal samples using atomic absorption spectrophotometry or ICP-MS.
-
Calculate the total iron excreted in urine and feces by multiplying the iron concentration by the total volume or weight of the collected samples.
-
-
Net Iron Excretion: Calculate the net iron excretion by subtracting the baseline iron excretion from the total iron excretion measured after chelator administration.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating an iron chelator in a non-human primate model of iron overload.
Caption: A typical experimental workflow for an iron chelator study in non-human primates.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of HBED
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the low oral bioavailability of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: The poor oral absorption of this compound is primarily attributed to its physicochemical properties. The molecule's symmetrical intramolecular hydrogen bond network leads to low solubility in nonpolar solvents, which in turn results in poor membrane permeability.[1] In aqueous environments, the two aromatic rings of this compound tend to undergo hydrophobic collapse, exposing the polar phenolic hydroxy groups and further hindering its passage across lipid-rich biological membranes.[1]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main strategies focus on modifying the physicochemical properties of this compound to enhance its solubility and permeability. These approaches include:
-
Prodrug Synthesis: Creating derivatives, such as monoesters, to disrupt the symmetrical hydrogen bond network and increase lipophilicity.[1]
-
Advanced Formulation Technologies:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound with lipids, surfactants, and co-solvents to improve its solubilization in the gastrointestinal tract.[2][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, enhancing drug dissolution and absorption.[4][5][6]
-
Nanoformulations: Reducing the particle size of this compound to the nanoscale (nanosuspensions, nanostructured lipid carriers) to increase the surface area for dissolution.[7][8][9][10]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix to create an amorphous form, which has higher solubility than the crystalline form.[11]
-
Q3: How does creating a monoester of this compound improve its oral bioavailability?
A3: Synthesizing a monoethyl ester of this compound disrupts the symmetrical intramolecular hydrogen bond network that is characteristic of the parent molecule.[1] This structural modification leads to a change in the protonation sequence and allows for a greater variety of conformations.[1] As a result, the monoester derivative exhibits increased solubility in nonpolar solvents and higher partition coefficients in octanol, chloroform, and cyclohexane, which are indicative of improved membrane permeability and subsequent oral absorption.[1]
Troubleshooting Guides
Issue 1: Low Yield During the Synthesis of this compound Monoethyl Ester
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider increasing the reaction time or temperature moderately. Ensure the molar ratio of reactants is optimal. | Drive the reaction to completion and maximize the formation of the monoester. |
| Side Reactions | The formation of the diethyl ester is a common side reaction. Use a controlled amount of ethanol and consider a milder esterification catalyst. Purification by column chromatography is crucial to separate the monoester from the diester and unreacted this compound. | Isolate the desired monoester with high purity. |
| Degradation of Reactants or Products | This compound and its esters can be sensitive to high temperatures and extreme pH. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use moderate temperatures and ensure the pH is controlled throughout the process. | Minimize degradation and improve the overall yield of the desired product. |
Issue 2: Poor Stability of this compound Nanoformulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Particle Aggregation | Optimize the concentration of the stabilizer (e.g., surfactants, polymers). Ensure the chosen stabilizer provides sufficient steric or electrostatic repulsion. Measure the zeta potential to assess the surface charge and stability; a zeta potential of ±30 mV is generally considered stable. | Achieve a stable nanosuspension with minimal particle size growth over time. |
| Ostwald Ripening | Use a combination of stabilizers or a polymer that can effectively coat the nanoparticle surface to prevent the growth of larger particles at the expense of smaller ones. Consider using a solvent-antisolvent precipitation method with rapid mixing to achieve a narrow particle size distribution initially. | Maintain a uniform particle size distribution during storage. |
| Drug Leakage from Lipid-Based Nanocarriers | Select a lipid matrix with a higher melting point or a mixture of solid and liquid lipids (as in Nanostructured Lipid Carriers - NLCs) to create a less ordered lipid core. This can improve drug loading and reduce leakage.[7] | Enhance the encapsulation efficiency and prevent premature drug release. |
Issue 3: Inconsistent In Vivo Bioavailability Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variability in GI Tract Conditions | Standardize the fasting and feeding protocols for the animal model. The presence of food can significantly alter the absorption of lipid-based formulations.[3] Ensure the dosing volume and technique are consistent across all animals. | Reduce the variability in pharmacokinetic parameters (Cmax, Tmax, AUC) between subjects. |
| Formulation Behavior In Vivo | The formulation may behave differently in the complex environment of the GI tract compared to in vitro dissolution tests. For lipid-based systems, ensure the components are readily digestible to form mixed micelles that can solubilize the drug.[2] Consider using in situ gelling or mucoadhesive polymers to increase the residence time of the formulation at the site of absorption.[12] | Improve the correlation between in vitro performance and in vivo bioavailability. |
| First-Pass Metabolism | While this compound itself is a chelator, the formulation excipients or the prodrug moiety might be subject to first-pass metabolism. Analyze plasma samples for metabolites. If significant first-pass metabolism is observed, consider strategies to bypass the liver, such as targeting lymphatic transport through the use of long-chain fatty acids in lipid formulations.[3] | Obtain a more accurate assessment of the oral bioavailability and identify potential metabolic liabilities. |
Data Presentation
Table 1: Comparison of Oral Bioavailability of this compound and its Monoethyl Ester Derivative in Marmoset Monkeys
| Compound | Administration Route | Dose | Outcome | Reference |
| This compound | Oral | - | Nearly ineffective | [1] |
| This compound Monoethyl Ester | Oral | - | Well-absorbed | [1] |
Note: Specific quantitative bioavailability values were not provided in the cited source, but a qualitative comparison was made.
Experimental Protocols
Protocol 1: Synthesis of this compound Monoethyl Ester
This is a generalized protocol based on standard esterification procedures and should be optimized for specific laboratory conditions.
-
Dissolution: Dissolve this compound in a suitable solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere.
-
Esterification: Add a controlled amount of an esterifying agent (e.g., ethyl iodide) and a non-nucleophilic base (e.g., potassium carbonate) to the solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to track the formation of the monoester and diester.
-
Quenching: Once the desired conversion is achieved, quench the reaction by adding water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Purify the crude product using column chromatography on silica gel to separate the monoethyl ester from unreacted this compound and the diethyl ester by-product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
-
Slurry Preparation: Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like polysorbate 80 or a polymer like hydroxypropyl methylcellulose).
-
Milling: Introduce the slurry into a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Milling Process: Mill the suspension at a controlled temperature for a specified duration. The high-energy impact of the milling media will break down the drug crystals to the nanometer size range.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution, and zeta potential using techniques like Dynamic Light Scattering (DLS).
-
Solidification (Optional): The nanosuspension can be converted into a solid dosage form by spray drying or lyophilization, often with the addition of a cryoprotectant.[8]
Visualizations
Caption: Logical workflow for improving this compound's oral bioavailability.
Caption: Experimental workflow for nanosuspension preparation.
References
- 1. Improving the oral bioavailability of the iron chelator this compound by breaking the symmetry of the intramolecular H-bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hybrid Nanobeads for Oral Indomethacin Delivery [mdpi.com]
- 8. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micro and nanoscale technologies in oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 12. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: HBED Experimental Reproducibility
Welcome to the technical support center for N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) experimental reproducibility. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, commonly known as this compound, is a potent, hexadentate chelating agent with a very high affinity for ferric iron (Fe³⁺). Its primary application is in the treatment of iron overload conditions, which can result from chronic blood transfusions in patients with thalassemia or other anemias. It is also used in agricultural settings as a highly effective iron fertilizer for plants in alkaline soils.[1][2]
Q2: What are the main challenges associated with the experimental use of this compound?
The primary challenges in working with this compound include its synthesis and purification, which can be prone to side reactions and result in low yields. Due to its strong intramolecular hydrogen bond network, this compound has low solubility in nonpolar solvents, which can complicate its handling and administration.[3] Furthermore, its stability and the stability of its iron complex are highly dependent on pH, which is a critical factor in both chemical and biological experiments.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.
Synthesis and Purification
Low yields and impurities are common hurdles in this compound synthesis. The following Q&A addresses frequent problems.
Q1: My this compound synthesis resulted in a low yield. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in this compound synthesis. Here are some common causes and potential solutions:
-
Incomplete Reaction: The reaction times in literature protocols may not be optimal for your specific lab conditions. Consider extending the reaction time and monitoring the reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials.
-
Side Reactions: The synthesis of this compound can be accompanied by the formation of byproducts. Careful control of reaction temperature and the order of reagent addition is crucial. Ensure that the reaction is carried out under an inert atmosphere if specified in the protocol to prevent oxidation.
-
Precipitation Issues: this compound can precipitate out of the reaction mixture upon cooling. The rate of cooling can affect the crystal size and purity. If the product crystallizes too quickly, impurities can be trapped. Try a slower cooling rate to improve crystal formation.
-
Mechanical Losses: On a small scale, significant product can be lost during filtration and transfer steps. Ensure you are using appropriate techniques to minimize these losses.
Q2: My purified this compound contains impurities. How can I improve its purity?
Recrystallization is a common method for purifying this compound. Here are some tips for effective recrystallization:
-
Solvent Choice: The ideal solvent for recrystallization is one in which this compound is soluble at high temperatures but poorly soluble at low temperatures. Acetic acid is often used for this purpose.[4]
-
Minimizing Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the this compound. Using an excessive amount of solvent will result in a lower recovery yield.[5][6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Table 1: Troubleshooting Low Yield and Purity in this compound Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor with TLC. |
| Side reactions | Maintain strict temperature control and inert atmosphere. | |
| Poor precipitation | Optimize cooling rate. | |
| Mechanical losses during workup | Use careful transfer and filtration techniques. | |
| Impure Product | Co-precipitation of impurities | Perform recrystallization with an appropriate solvent. |
| Inefficient washing | Wash filtered crystals with a minimal amount of cold solvent. |
Experimental Protocol: Recrystallization of this compound
-
Place the impure this compound solid in an Erlenmeyer flask.
-
In a separate beaker, heat the recrystallization solvent (e.g., glacial acetic acid) to near its boiling point.
-
Add the hot solvent to the this compound solid in small portions while stirring and heating until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Diagram 1: General Workflow for this compound Synthesis and Purification
Caption: A simplified workflow for the synthesis and purification of this compound.
Solubility and Stability
This compound's solubility and stability are critical for its effective use in experiments.
Q1: I'm having trouble dissolving this compound in my buffer. What can I do?
This compound is poorly soluble in neutral aqueous solutions and nonpolar organic solvents.[3] Its solubility is pH-dependent.
-
pH Adjustment: this compound is more soluble at higher pH. You can dissolve this compound in a dilute basic solution (e.g., NaOH) and then adjust the pH to your desired experimental range. Be cautious as high pH can affect the stability of other components in your system.
-
Use of Co-solvents: For in vivo studies, a stock solution can be prepared in DMSO, and then further diluted with co-solvents like PEG300 and Tween-80 in saline.[7]
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of this compound in solvents like DMSO.[8]
Q2: My this compound solution appears to be degrading over time. How should I store it?
Proper storage is essential to maintain the integrity of your this compound solutions.
-
Stock Solutions: this compound stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7][9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]
-
Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[7]
-
Light Sensitivity: Some chelating agents are sensitive to light.[10] While specific data for this compound is limited, it is good practice to store solutions in amber vials or protected from light.
Table 2: Troubleshooting this compound Solubility and Stability
| Problem | Possible Cause | Recommended Solution |
| Poor Solubility | Low pH of the solvent | Increase the pH of the aqueous solution or use a dilute base. |
| Inappropriate solvent | Use DMSO for stock solutions and appropriate co-solvents for final dilutions. | |
| Degradation | Improper storage temperature | Store stock solutions at -20°C (short-term) or -80°C (long-term). |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes. | |
| Potential light sensitivity | Store solutions in light-protected containers. |
Diagram 2: Factors Affecting this compound Solubility
Caption: Key factors that influence the solubility of this compound.
Biological Assays and Iron Chelation
Reproducibility in biological assays involving this compound often depends on controlling the chelation conditions.
Q1: The iron chelation efficiency of my this compound seems lower than expected. What could be the issue?
The iron-chelating ability of this compound is highly dependent on the experimental conditions.
-
pH of the Medium: The stability of the Fe-HBED complex is extremely high, particularly in alkaline conditions (pH > 7).[1][10] If your assay is performed at a lower pH, the chelation efficiency may be reduced. Ensure your buffer system maintains a stable and appropriate pH.
-
Competition with Other Cations: While this compound has a very high selectivity for Fe³⁺, high concentrations of other metal ions could potentially interfere with the assay.
-
Presence of Other Chelators: Components in your cell culture media or assay buffer may have chelating properties that compete with this compound for iron. For example, transferrin is an iron-binding protein that can prevent iron precipitation in culture.[11]
-
Incorrect Quantification Method: The method used to quantify the Fe-HBED complex or the remaining free iron is crucial. Spectrophotometric methods can be subject to interference from other components in the sample that absorb at the same wavelength.
Q2: I am observing precipitation in my cell culture media after adding this compound.
Precipitation in cell culture media can be detrimental to cell health and can interfere with assays.
-
This compound Solubility Limit: You may be exceeding the solubility of this compound in your media at the specific pH and temperature of your experiment. Try preparing a more concentrated stock solution and adding a smaller volume to your media.
-
Formation of Insoluble Complexes: While the Fe-HBED complex is generally soluble, this compound might interact with other components in the media, leading to precipitation. Consider a pre-experiment to test the compatibility of this compound with your specific cell culture medium at the intended concentration.
-
pH Shift: The addition of an unbuffered this compound solution could be altering the pH of your culture medium, causing precipitation of media components. Ensure your this compound stock solution is appropriately buffered or that the volume added is small enough not to significantly impact the media's pH.
Table 3: Troubleshooting Iron Chelation Assays with this compound
| Problem | Possible Cause | Recommended Solution |
| Low Chelation Efficiency | Suboptimal pH | Ensure the assay is performed at a pH that favors Fe-HBED complex stability (typically neutral to alkaline). |
| Competition from other ions or chelators | Be aware of other potential chelating agents in your assay system. | |
| Inaccurate quantification | Validate your analytical method for specificity and potential interferences. | |
| Precipitation in Media | Exceeding solubility limit | Use a more concentrated stock solution to minimize the added volume. |
| Incompatibility with media components | Perform a compatibility test of this compound with your cell culture medium. | |
| Localized pH changes | Buffer your this compound stock solution or add it slowly while mixing. |
Diagram 3: this compound Iron Chelation Pathway
Caption: The chelation of ferric iron by this compound to form a stable complex.
Quality Control and Characterization
Ensuring the quality of your synthesized this compound is crucial for reproducible results.
Q1: How can I confirm the identity and purity of my synthesized this compound?
A combination of analytical techniques should be used for comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound. The proton NMR spectrum should show characteristic peaks for the aromatic, methylene, and carboxylic acid protons. The integration of these peaks should correspond to the number of protons in each environment.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. Electrospray ionization (ESI) is a suitable technique for this purpose.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values for this compound to assess purity.
Q2: My NMR spectrum of this compound is difficult to interpret. What are some common issues?
Interpreting NMR spectra can be challenging. Here are some tips:
-
Solvent Choice: The choice of solvent for NMR is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this compound as it is a good solvent for the compound.
-
Broad Peaks: The protons of the carboxylic acid and phenolic hydroxyl groups can sometimes appear as broad signals due to hydrogen bonding and exchange with residual water in the solvent.
-
Impurity Peaks: Small peaks that do not correspond to the this compound structure may indicate the presence of residual solvents or synthesis byproducts. Compare your spectrum to a reference spectrum if available.
Table 4: Quality Control Parameters for this compound
| Technique | Parameter | Expected Outcome |
| ¹H NMR | Chemical Shift, Integration, Splitting | Peaks corresponding to aromatic, methylene, and acidic protons with correct integration ratios. |
| ¹³C NMR | Chemical Shift | Peaks corresponding to the different carbon environments in the molecule. |
| Mass Spec. | Molecular Ion Peak | A peak corresponding to the molecular weight of this compound (or its protonated/deprotonated form). |
| Elemental Analysis | %C, %H, %N | Values should be within ±0.4% of the calculated theoretical values. |
This technical support guide provides a starting point for troubleshooting common issues in this compound experimentation. For more complex problems, consulting the primary literature and seeking advice from experienced colleagues is always recommended.
References
- 1. najeebalmatery.com [najeebalmatery.com]
- 2. scribd.com [scribd.com]
- 3. Improving the oral bioavailability of the iron chelator this compound by breaking the symmetry of the intramolecular H-bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Common Cell Culture Problems: Precipitates [merckmillipore.com]
HBED stability issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of HBED (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Unexpected pH shift in this compound solution
Question: My this compound solution, which was prepared in deionized water, shows a significant drop in pH over time. What could be the cause?
Answer: A decrease in pH in an unbuffered aqueous solution of this compound could be indicative of degradation, potentially through hydrolysis of functional groups on the molecule, leading to the formation of acidic byproducts. It is also possible that the this compound starting material contains acidic impurities. To mitigate this, it is recommended to use a buffered solution within the optimal pH range for this compound stability.
Issue 2: Precipitation or cloudiness in this compound solution upon storage
Question: I prepared a clear aqueous solution of this compound, but it has become cloudy and some precipitate has formed after a few days at 4°C. What is happening?
Answer: Precipitation in an this compound solution can be due to several factors:
-
Low Solubility: this compound has limited solubility in purely aqueous solutions, which can be influenced by pH and temperature. A decrease in temperature can lower its solubility, leading to precipitation.
-
Degradation: Degradation products may be less soluble than the parent this compound molecule.
-
Metal Contamination: If the solution is contaminated with metal ions, insoluble metal-HBED complexes may form.
Troubleshooting Steps:
-
Ensure the pH of the solution is within a range where this compound is sufficiently soluble.
-
Consider the use of a co-solvent, if appropriate for your application, to improve solubility.
-
Filter the solution through a 0.22 µm filter to remove any initial particulate matter.
-
Store solutions in tightly sealed, metal-free containers to prevent contamination and solvent evaporation.
Issue 3: Loss of chelating activity in my this compound solution
Question: I am observing a decrease in the iron-chelating capacity of my this compound solution over time. Why is this happening and how can I prevent it?
Answer: A loss of chelating activity is a strong indicator of this compound degradation. The structural integrity of the chelating arms is crucial for its function. Potential causes for degradation include:
-
Hydrolysis: Breakdown of the molecule by water, which can be accelerated by non-optimal pH and higher temperatures.
-
Oxidation: this compound can be susceptible to oxidation, especially in the presence of dissolved oxygen and certain metal ions that can catalyze oxidative reactions.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Degas the solvent before preparing the solution to minimize dissolved oxygen.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for aqueous this compound solutions?
A1: For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is best to store aliquots at -20°C or -80°C to minimize degradation.[1] All solutions should be protected from light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: While this compound can be dissolved in aqueous buffers, its solubility is limited. For higher concentration stock solutions, DMSO is often used.[1] However, for final experimental conditions in aqueous media, it is crucial to ensure that the final concentration of DMSO does not interfere with the assay.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of aminopolycarboxylate chelating agents like this compound is generally pH-dependent. Extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis. The optimal pH range for stability should be empirically determined for your specific experimental conditions, but neutral to slightly acidic conditions are often a good starting point.
Q4: Can I autoclave my this compound solution to sterilize it?
A4: Autoclaving involves high temperatures and pressures, which can significantly accelerate the degradation of this compound. It is generally not recommended. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound in aqueous solution are not well-documented in publicly available literature. However, based on its structure, potential degradation pathways could involve hydrolysis of the amide bonds or oxidation of the phenolic rings.
Data on Factors Influencing this compound Stability (Qualitative Summary)
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the expected qualitative impact of various factors on its stability in aqueous solutions, based on general chemical principles and data for structurally related compounds.
| Factor | Condition | Expected Impact on Stability | Recommendations |
| pH | Highly Acidic (pH < 3) | Decreased stability (potential hydrolysis) | Buffer solutions to a stable pH range (e.g., 4-7) |
| Highly Alkaline (pH > 10) | Decreased stability (potential hydrolysis/oxidation) | Buffer solutions to a stable pH range (e.g., 4-7) | |
| Temperature | Elevated Temperature (>40°C) | Accelerated degradation | Store solutions at recommended low temperatures |
| Freeze-Thaw Cycles | Potential for degradation and precipitation | Aliquot stock solutions to avoid repeated cycling | |
| Light | UV or prolonged daylight exposure | Photodegradation | Store in amber vials or protect from light |
| Oxygen | Presence of dissolved oxygen | Potential for oxidation | Degas solvents and store under inert gas if necessary |
| Metal Ions | Contamination (e.g., Fe³⁺, Cu²⁺) | Can catalyze degradation and cause precipitation | Use high-purity water and metal-free containers |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Aqueous Solution
-
Materials: this compound, high-purity water (e.g., Milli-Q), appropriate buffer salts (e.g., phosphate or TRIS), pH meter, sterile filters (0.22 µm).
-
Procedure:
-
Prepare the desired buffer solution at the target concentration and pH. For example, a 50 mM phosphate buffer at pH 7.0.
-
Slowly add the pre-weighed this compound powder to the buffer solution while stirring continuously. Gentle warming may aid dissolution, but avoid high temperatures.
-
Once the this compound is fully dissolved, verify and adjust the pH of the final solution if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the solution at the recommended temperature.
-
Protocol 2: Stability Assessment of this compound using HPLC-UV
-
Objective: To monitor the degradation of this compound in an aqueous solution over time under specific stress conditions (e.g., elevated temperature).
-
Materials: Prepared this compound solution, HPLC system with a UV detector, C18 reverse-phase column, appropriate mobile phase solvents (e.g., acetonitrile and water with a modifier like trifluoroacetic acid).
-
Procedure:
-
Prepare the this compound solution to be tested.
-
At time zero (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram. Record the peak area of the this compound peak.
-
Store the solution under the desired stress condition (e.g., in a 40°C incubator).
-
At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the chromatograms for a decrease in the this compound peak area and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
Caption: Factors influencing the stability of this compound in aqueous solutions.
Caption: A typical experimental workflow for an this compound stability study.
Caption: A hypothetical degradation pathway for this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Experimental Solutions
Q: I am having difficulty dissolving this compound in my aqueous buffer for a cell culture experiment. What can I do to improve its solubility?
A: this compound is known to have low solubility in nonpolar solvents and can be challenging to dissolve in aqueous solutions, especially at neutral pH. Here are several strategies to improve its solubility:
-
pH Adjustment: The solubility of this compound is pH-dependent. It is more soluble at alkaline pH. You can try dissolving this compound in a small amount of a basic solution (e.g., 0.1 M NaOH) first, and then carefully adjusting the pH of your final solution back to the desired physiological range with an acidic solution (e.g., 0.1 M HCl).
-
Use of Salts: Preparing a salt form of this compound, such as the monosodium salt, can significantly improve its aqueous solubility.[1]
-
Sonication: Sonication can help to break down aggregates and enhance the dissolution of the powder.[2]
-
Gentle Warming: Gently warming the solution can also aid in dissolving this compound. However, be cautious with temperature-sensitive components in your media.
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5%).
Q: I'm preparing a stock solution of this compound in DMSO, but it's not dissolving well. What are the recommended storage conditions?
A: For preparing stock solutions in DMSO, sonication is recommended to aid dissolution.[2] Once prepared, it is crucial to store the stock solution properly to prevent degradation. Recommended storage conditions are:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data from MedchemExpress.[3]
To avoid repeated freeze-thaw cycles that can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Issue 2: Concerns about this compound Purity and Quality Control
Q: I purchased this compound from a commercial supplier. Should I be concerned about its purity?
A: Yes, it is advisable to perform quality control on commercially sourced this compound. One study reported that initial testing of a raw this compound product indicated a purity of 85%, which required further purification before use in animal studies.[4] Impurities can lead to inconsistent and unreliable experimental results.
Q: How can I assess the purity of my this compound sample?
A: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[5][6] A validated HPLC method can separate this compound from potential impurities.
Experimental Protocol: HPLC Method for this compound Purity Assessment
This protocol is adapted from a method for a related this compound derivative and can be used as a starting point.[5][6]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Acclaim 120 C18, 3 µm, 120 Å, 3.0 mm x 150 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 220 nm.
-
Gradient:
-
0–2 min: 3% B
-
2–8 min: 3% to 60% B
-
8–8.01 min: 60% to 90% B
-
8.01–9 min: 90% B
-
9.01–12 min: 90% to 3% B
-
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time of the main peak.
-
Prepare a solution of your this compound sample.
-
Inject the sample and analyze the chromatogram for the presence of other peaks, which would indicate impurities.
-
The purity can be calculated based on the area of the this compound peak relative to the total area of all peaks.
-
Q: What are the key quality control parameters I should consider?
A: Key quality control parameters for this compound include:
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC | ≥95% (application-dependent) |
| Identity | Mass Spectrometry, NMR | Consistent with this compound structure |
| Moisture Content | Karl Fischer Titration | <5% (for solid form) |
| Solubility | Visual Inspection | Clear solution at specified concentration |
Frequently Asked Questions (FAQs)
Q1: What are the most common pitfalls when using this compound in cell culture experiments?
A: The most common pitfalls include:
-
Incomplete Dissolution: As discussed, this compound can be difficult to dissolve. Undissolved particles can lead to inaccurate concentrations and artifacts in your results.
-
Cytotoxicity: While generally considered to have low toxicity, high concentrations of this compound or impurities can be toxic to cells. It is essential to determine the optimal, non-toxic working concentration for your specific cell line through a dose-response experiment.
-
Interference with Assays: this compound, as a chelator, can potentially interfere with certain biological assays. For example, in viability assays like the MTT assay, which relies on mitochondrial reductases, this compound's interaction with metal ions could potentially affect enzyme activity and lead to misleading results.[7][8][9] It is advisable to use a control without cells to check for any direct reaction between this compound and the assay reagents.
-
Interaction with Media Components: Cell culture media contain various metal ions. The addition of a strong iron chelator like this compound can alter the availability of these essential micronutrients for the cells, which could indirectly affect cell health and experimental outcomes.
Q2: Can this compound chelate other metals besides iron? Could this interfere with my experiments?
A: this compound has a very high affinity and selectivity for ferric iron (Fe³⁺).[10][11] However, like most chelators, it can also bind to other metal ions, although with lower affinity. In biological systems, physiologically relevant cations like copper (Cu²⁺) and zinc (Zn²⁺) could potentially compete with iron for binding to this compound, especially if they are present in high concentrations.[10] This could be a consideration in experiments where the homeostasis of these other metals is critical.
Q3: Is this compound stable in solution during my experiment?
A: this compound is generally stable in aqueous solutions at physiological pH. However, its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. For long-term storage, it is recommended to keep stock solutions frozen at -20°C or -80°C.[3] For experiments conducted over several days, it is good practice to prepare fresh working solutions from a frozen stock.
Q4: I am conducting an iron chelation assay. What is a standard protocol?
A: A common method to determine the iron-chelating activity of a compound is the ferrozine assay. This assay is based on the competition between the chelator and ferrozine for ferrous iron.
Experimental Protocol: Ferrous Iron Chelating (FIC) Assay
This protocol is a generalized version based on commercially available kits.[12]
-
Reagents:
-
This compound sample
-
Ferrous sulfate (FeSO₄) solution
-
Ferrozine solution
-
Assay Buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
EDTA (as a positive control)
-
-
Procedure:
-
Prepare a series of dilutions of your this compound sample and the EDTA positive control in the assay buffer.
-
In a 96-well plate, add 50 µL of your sample or control to triplicate wells.
-
Add 50 µL of the FeSO₄ solution to all wells except for the background wells (which contain only buffer).
-
Incubate at room temperature for 10 minutes.
-
Start the reaction by adding 100 µL of the ferrozine solution to all wells.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Calculation: The percentage of ferrous ion chelation can be calculated using the following formula:
-
Chelating Activity (%) = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the control (FeSO₄ and ferrozine without the chelator) and Abs_sample is the absorbance in the presence of this compound.
-
Q5: Are there any known issues with this compound forming isomers?
A: Yes, particularly in the context of radiolabeling with Gallium-68. This compound can form multiple isomeric [⁶⁸Ga]Ga³⁺ complexes. The distribution of these isomers is highly sensitive to reaction conditions such as temperature and pH. This is a critical consideration in radiopharmaceutical development, as different isomers may have distinct pharmacological profiles.
Visualizations
Caption: Workflow for assessing this compound purity using HPLC.
Caption: Simplified pathway of this compound-mediated iron chelation.
Caption: Troubleshooting flowchart for common this compound experimental issues.
References
- 1. US6646157B2 - Method for making this compound - Google Patents [patents.google.com]
- 2. Comprehensive Study of Intermediate and Critical Quality Attributes for Process Control of High-Shear Wet Granulation Using Multivariate Analysis and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety and efficacy of a novel iron chelator (this compound; (N,N′‐Di(2‐hydroxybenzyl)ethylenediamine‐N,N′‐diacetic acid)) in equine (Equus caballus) as a model for black rhinoceros (Diceros bicornis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a High-Pressure Liquid Chromatography Method for the Determination of Chemical Purity and Radiochemical Purity of a [68Ga]-Labeled Glu-Urea-Lys(Ahx)-HBED-CC (Positron Emission Tomography) Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Limitations of the MTT Assay in Cell Viability Testing | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Fe-HBED Analogs: A Promising Class of Iron-Chelate Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique Properties Associated with the Brain Penetrant Iron Chelator this compound Reveal Remarkable Beneficial Effects after Brain Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zen-bio.com [zen-bio.com]
Technical Support Center: Troubleshooting HBED Precipitation in Buffers
Welcome to the technical support center for HBED (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent this compound precipitation in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound, or N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, is a powerful hexadentate chelating agent. In research, it is primarily used to bind to and control the concentration of metal ions in a solution. Its high affinity for iron (Fe³⁺) makes it particularly useful in studies involving iron metabolism, oxidative stress, and as a tool to create iron-deficient conditions for cell culture or biochemical assays. It is also a hydroxyl radical inhibitor.[1][2]
Q2: I'm observing precipitation when dissolving this compound in my buffer. What are the common causes?
A2: this compound precipitation can be caused by several factors:
-
pH of the solution: this compound's solubility is pH-dependent. It is more soluble at higher pH values. If the buffer pH is too low, this compound can protonate and become less soluble.
-
Buffer composition: Certain buffers, particularly phosphate buffers, can form insoluble salts with divalent cations that might be present as impurities or as part of your experimental system.[3] While this compound has a high affinity for iron, interactions with other metal ions in the buffer can also potentially lead to precipitation.
-
Concentration of this compound: Exceeding the solubility limit of this compound in a particular buffer at a given temperature will lead to precipitation.
-
Temperature: Solubility is often temperature-dependent. Attempting to dissolve this compound at a low temperature may result in precipitation.
-
Order of reagent addition: The way you prepare your solution can influence the final solubility of this compound.
Q3: What is the pKa of this compound?
Q4: Is this compound compatible with common biological buffers like TRIS and HEPES?
A4: Generally, this compound is expected to be compatible with buffers like HEPES, TES, and PIPES, which are known to have low metal-binding constants.[3] TRIS buffer can sometimes interact with metal ions, which could potentially influence the behavior of this compound in solution.[3][5] Phosphate buffers should be used with caution, as they can precipitate with divalent cations.[3] The choice of buffer should be guided by the specific requirements of your experiment, including the desired pH and the presence of any metal ions.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to identify and resolve the issue.
References
- 1. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Reproducibility with Biological Buffers [sigmaaldrich.com]
- 4. N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE CAS#: 18653-98-0 [m.chemicalbook.com]
- 5. The advantages and disadvantages and application comparison of Tris-HCl and HEPES buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]
Technical Support Center: HBED Solubility and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubilization and experimental use of N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid, is a potent, hexadentate chelating agent with a very high affinity for ferric iron (Fe³⁺). Due to this property, it is widely used in research to study iron metabolism, iron overload disorders, and conditions like transfusional iron overload.[1][2] It is also utilized in agricultural applications to provide bioavailable iron to plants in high pH soils.
Q2: What are the general solubility characteristics of this compound?
A2: this compound is an acidic molecule and its solubility is highly dependent on pH. It is poorly soluble in acidic to neutral aqueous solutions and nonpolar organic solvents. Its solubility significantly increases in alkaline (basic) aqueous solutions due to the deprotonation of its carboxylic acid and phenolic hydroxyl groups. The dihydrochloride salt of this compound is also available, which may exhibit different solubility properties.[2]
Q3: What solvents are recommended for dissolving this compound?
A3: For non-aqueous applications, Dimethyl Sulfoxide (DMSO) is a common choice, with a reported solubility of 5 mg/mL.[2] For aqueous-based biological experiments, dissolving this compound often requires pH adjustment or the use of solubilizing agents. A common approach is to dissolve this compound in a dilute basic solution, such as 0.1 M NaOH, and then neutralize it to the desired pH with an acid like HCl. For sensitive applications where high pH is a concern, co-solvents or specialized formulations can be used.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in water or buffer. | This compound has low solubility in neutral or acidic aqueous solutions. | Increase the pH of the solution by adding a base (e.g., 1 M NaOH) dropwise while stirring until the powder dissolves. Adjust the pH back to the desired experimental range with an acid (e.g., 1 M HCl). Alternatively, prepare a concentrated stock solution in DMSO and dilute it into your aqueous medium, ensuring the final DMSO concentration is compatible with your experiment. |
| Precipitation occurs when adjusting the pH of the this compound solution. | The pH has been adjusted to a range where this compound is less soluble (typically acidic to neutral). This can also happen if the concentration of this compound is too high for the final buffer conditions. | Ensure vigorous stirring during pH adjustment. Add the acid or base slowly to avoid localized high concentrations. If precipitation persists, consider preparing a more dilute solution or using a buffer with a higher pH. Using a co-solvent system may also help maintain solubility. |
| Precipitation is observed after adding the this compound stock solution to cell culture media. | The final concentration of this compound in the media is too high, or the pH of the media is not suitable for maintaining this compound solubility. The solvent of the stock solution (e.g., high concentration of DMSO) may also be causing precipitation. | Ensure the final concentration of the stock solution solvent (e.g., DMSO) is low and compatible with your cell line. Pre-test the solubility of this compound at the final concentration and pH in a small volume of media before adding to your main culture. Consider using a formulation with a solubilizing agent like SBE-β-CD for cell-based assays. |
| Inconsistent experimental results. | The this compound solution may have degraded over time or due to improper storage. Incomplete dissolution can also lead to inaccurate concentrations. | Always use freshly prepared solutions or properly stored aliquots. Ensure complete dissolution of this compound before use. You can verify the concentration of your stock solution using analytical methods if necessary. |
Quantitative Data Summary
Table 1: Solubility of this compound and its Iron Chelate
| Compound | Solvent | Temperature | Solubility |
| Fe-HBED | Water | 20°C | 34 g/L |
| This compound | DMSO | Not Specified | 5 mg/mL (12.87 mM) |
| This compound | 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 0.56 mg/mL (1.44 mM) |
Note: SBE-β-CD is a type of cyclodextrin used as a solubilizing agent.
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution by pH Adjustment
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound powder (MW: 476.47 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask
Procedure:
-
Weigh out 4.765 mg of this compound powder for every 1 mL of the final desired volume (for a 10 mM solution).
-
Add the this compound powder to a beaker containing approximately 80% of the final volume of high-purity water.
-
Place the beaker on a stir plate and add a stir bar.
-
While stirring, slowly add 1 M NaOH dropwise until the this compound powder is completely dissolved. The solution should become clear.
-
Once dissolved, carefully adjust the pH of the solution to the desired level (e.g., 7.4 for physiological applications) by adding 1 M HCl dropwise. Monitor the pH closely using a calibrated pH meter. Caution: Add the acid slowly to prevent precipitation.
-
Transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.
-
Sterile-filter the solution through a 0.22 µm filter if it will be used in cell culture or other sterile applications.
-
Aliquot and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Solution for In Vivo Studies
This protocol is adapted from a formulation for animal experiments and uses a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of ≥ 0.56 mg/mL, a more concentrated initial stock in DMSO may be necessary.
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add PEG300 to the tube. The final concentration should be around 40%.
-
Add Tween-80 to the mixture (final concentration of approximately 5%).
-
Finally, add saline to reach the final volume (around 45%).
-
Vortex or mix thoroughly until the solution is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Visualizations
Experimental Workflow: Preparing an this compound Solution
Caption: Workflow for preparing an aqueous this compound stock solution using pH adjustment.
Signaling Pathway: Iron Homeostasis Regulation by Hepcidin
This compound is a tool to study the effects of iron chelation, which directly impacts the pathways regulating iron homeostasis. A key player in this regulation is the hormone hepcidin.
Caption: Simplified signaling pathway of hepcidin regulation and the influence of this compound.
References
Technical Support Center: Optimizing HBED Dosage for Efficacy
Welcome to the technical support center for N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve reliable results.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question: My this compound solution is precipitating in the cell culture medium. What should I do?
Answer:
Precipitation of this compound in aqueous solutions is a common issue due to its limited water solubility. Here are several steps you can take to troubleshoot this problem:
-
Initial Dissolution in an Organic Solvent: this compound is more soluble in organic solvents. It is recommended to first dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Step-wise Dilution: When preparing your working solution, avoid adding the DMSO stock directly to your aqueous culture medium in a large volume. Instead, perform serial dilutions. For instance, you can first dilute the DMSO stock in a smaller volume of pre-warmed (37°C) serum-free medium or phosphate-buffered saline (PBS), vortexing gently, and then add this intermediate dilution to your final culture volume.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
-
pH Adjustment: The pH of your final solution can influence the solubility of this compound. Ensure the pH of your culture medium is within the optimal range for your cells and for this compound solubility, which is generally around neutral pH.
-
Temperature Considerations: Temperature shifts can cause precipitation. Always use pre-warmed media and solutions when preparing your final this compound concentrations for cell culture. Avoid repeated freeze-thaw cycles of your stock solution.[1]
Question: I am observing inconsistent results in my iron chelation experiments with this compound. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to the preparation and handling of this compound, as well as the experimental setup itself.
-
Solution Stability: this compound solutions, especially at lower concentrations, may not be stable over long periods. It is best practice to prepare fresh working solutions from your stock for each experiment. If you must store working solutions, do so at 4°C for a short period and protect them from light. Stock solutions in DMSO are generally stable at -20°C or -80°C for longer durations.
-
Cellular Health and Density: The physiological state of your cells can significantly impact their response to this compound. Ensure your cells are healthy, within a consistent passage number, and plated at a consistent density for all experiments. Over-confluent or stressed cells may exhibit altered iron metabolism and respond differently to chelation.
-
Iron Content of the Medium: The basal iron concentration in your cell culture medium and serum can vary between batches and suppliers. This variability can affect the apparent efficacy of this compound. For sensitive experiments, consider using an iron-depleted serum or a chemically defined, serum-free medium with a known iron concentration.
-
Incubation Time: The kinetics of iron chelation and the subsequent cellular responses are time-dependent. Ensure you are using a consistent incubation time for this compound treatment across all experiments. A time-course experiment may be necessary to determine the optimal treatment duration for your specific assay.
Question: I am concerned about the potential cytotoxicity of this compound in my cell line. How can I assess this?
Answer:
It is essential to determine the cytotoxic profile of this compound in your specific cell line to select a concentration range that effectively chelates iron without causing significant cell death.
-
Dose-Response Experiment: Perform a dose-response experiment using a range of this compound concentrations. A typical starting point could be from low micromolar to millimolar concentrations, depending on your experimental goals.
-
Cell Viability Assays: Utilize standard cell viability assays to assess cytotoxicity. Common methods include:
-
MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Determine the IC50: From your dose-response data, you can calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes 50% inhibition of cell viability. For your iron chelation studies, you should aim to use concentrations well below the IC50 value to minimize confounding effects of cytotoxicity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the use of this compound.
What is the mechanism of action of this compound?
This compound is a potent, hexadentate iron chelator, meaning it can form six bonds with a single ferric iron (Fe³⁺) ion, creating a very stable complex. This high affinity for iron allows this compound to sequester it from biological systems. By reducing the availability of intracellular iron, this compound can influence various iron-dependent cellular processes. One of the key mechanisms affected is the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. In the presence of iron, prolyl hydroxylase (PHD) enzymes hydroxylate HIF-1α, targeting it for degradation. By chelating iron, this compound inhibits PHD activity, leading to the stabilization and accumulation of HIF-1α.[1][2] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of various genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism.
How do I prepare a stock solution of this compound for in vitro experiments?
A common method for preparing an this compound stock solution for cell culture experiments is as follows:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, sterile DMSO to dissolve the powder to a desired stock concentration (e.g., 10 mM or 100 mM).
-
Gently vortex or sonicate at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stored properly, DMSO stock solutions are generally stable for several months.
What is a typical dosage range for in vivo studies?
The optimal in vivo dosage of this compound can vary significantly depending on the animal model, the route of administration, and the therapeutic goal. It is crucial to perform dose-finding studies to determine the most effective and non-toxic dose for your specific application. The following table summarizes some reported in vivo dosages from the literature.
| Animal Model | Route of Administration | Dosage Range | Reference |
| Mice | Subcutaneous | 50 mg/kg | |
| Primates | Subcutaneous | 75 - 324 µmol/kg | |
| Rhinoceros | Oral | 40 mg/kg | [3] |
How can I assess the efficacy of this compound's iron-chelating activity in my experiment?
Several methods can be used to evaluate the iron-chelating efficacy of this compound in your experimental system:
-
Ferritin Levels: Ferritin is an intracellular iron storage protein. Effective iron chelation by this compound should lead to a decrease in cellular ferritin levels. This can be measured by techniques such as ELISA or Western blotting.
-
Transferrin Receptor (TfR1) Expression: When intracellular iron levels are low, cells upregulate the expression of transferrin receptor 1 to increase iron uptake. An increase in TfR1 expression, which can be measured by flow cytometry, Western blotting, or qPCR, can indicate successful iron chelation.
-
HIF-1α Stabilization: As this compound chelates iron and inhibits PHD enzymes, it leads to the stabilization of HIF-1α. Measuring the levels of HIF-1α protein by Western blotting can be a direct indicator of this compound's activity.
-
Downstream Gene Expression: You can also measure the expression of HIF-1α target genes, such as VEGF or GLUT1, using qPCR to assess the functional consequences of this compound treatment.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing an this compound formulation for subcutaneous injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 5.6 mg/mL). Ensure it is fully dissolved.[4]
-
In a sterile tube, add the required volume of the DMSO stock solution.[4]
-
Add PEG300 to the tube (e.g., for a final solution of 10% DMSO and 40% PEG300). Mix thoroughly by vortexing.[4]
-
Add Tween-80 (e.g., for a final concentration of 5%). Mix again.[4]
-
Add sterile saline to reach the final desired volume (e.g., for a final concentration of 45% saline).[4]
-
Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming or sonication may aid dissolution.[4]
-
It is recommended to use the freshly prepared solution on the same day.[4]
Note: The final concentrations of the solvents may need to be optimized for your specific animal model and to ensure the tolerability of the formulation.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol outlines a method to assess the cytotoxicity of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock solution. Remember to include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound-induced HIF-1α stabilization.
Caption: Troubleshooting workflow for this compound experiments.
References
HBED Technical Support Center: Minimizing Off-Target Effects in Your Research
Welcome to the HBED Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals utilizing N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound) in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your study outcomes.
Troubleshooting Guides
This section provides detailed guidance on specific issues that may arise during your experiments with this compound.
Problem 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a higher-than-expected level of cell death or a significant decrease in cell proliferation after treating your cells with this compound.
Possible Causes and Solutions:
-
Inappropriate this compound Concentration: The concentration of this compound may be too high for your specific cell line. Different cell lines exhibit varying sensitivities to iron chelation.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability using a standard assay such as MTT or trypan blue exclusion. A recent study on a novel iron chelator, SK4, screened a panel of tumor-derived cell lines and found GI50 values ranging from 111.3 µM to over 500 µM, highlighting the variability in sensitivity across different cell types.[1]
-
-
Prolonged Incubation Time: Extended exposure to this compound, even at a lower concentration, can lead to iron depletion and subsequent cytotoxicity.
-
Solution: Optimize the incubation time. Depending on your experimental goals, a shorter incubation period may be sufficient to achieve the desired level of iron chelation without compromising cell viability.
-
-
Off-Target Metal Chelation: Although this compound has a high affinity for iron, at high concentrations it may chelate other essential divalent metals like copper and zinc, leading to cellular toxicity.[2][3]
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. If you suspect off-target metal chelation, you can supplement the culture medium with low concentrations of zinc or copper salts to see if this rescues the cytotoxic effect. However, be cautious as this may also interfere with the desired iron chelation.
-
-
Cell Culture Medium Composition: The composition of your cell culture medium can influence the availability of iron and other metals, potentially exacerbating the effects of this compound. Media like DMEM and RPMI-1640 have different formulations of amino acids, vitamins, and glucose which can affect cellular metabolism and sensitivity to chelators.[4][5][6][7][8]
-
Solution: Ensure consistency in the type and batch of your cell culture medium throughout your experiments. If you are experiencing issues, consider if the medium itself could be a contributing factor.
-
Experimental Protocol: Determining Optimal this compound Concentration using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in fresh culture medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Problem 2: Inconsistent or Unexpected Experimental Results
You are observing variability in your results between experiments, or this compound is not producing the expected biological effect (e.g., no change in the expression of iron-responsive genes).
Possible Causes and Solutions:
-
This compound Solution Instability or Precipitation: this compound may not be fully dissolved or could be precipitating out of solution in your culture medium or buffer, leading to an inaccurate effective concentration.
-
Solution: Prepare fresh this compound stock solutions in an appropriate solvent (e.g., water or a buffer with a slightly alkaline pH) and ensure complete dissolution before adding to your experimental system. Visually inspect your culture medium for any signs of precipitation after adding this compound. Some chelators may have limited stability in certain buffers or at specific pH values.[9]
-
-
Interference with Assays: this compound, like other chelators, has the potential to interfere with certain experimental assays.
-
Fluorescence Assays: The chemical structure of this compound may possess intrinsic fluorescence or could quench the fluorescence of your probes, leading to inaccurate readings.
-
Solution: Run a control experiment with this compound alone (without cells or your fluorescent probe) to check for any background fluorescence. Also, test if this compound quenches the fluorescence of your probe in a cell-free system.
-
-
Enzyme Assays: If your assay involves a metalloenzyme, this compound could be chelating the metal cofactor, thereby inhibiting the enzyme's activity and confounding your results.[10][11]
-
Solution: Review the literature for your enzyme of interest to determine if it has a metal cofactor that could be chelated by this compound. If so, consider alternative methods to assess your biological endpoint that do not rely on this enzyme.
-
-
Reactive Oxygen Species (ROS) Assays: this compound has antioxidant properties and can act as a hydrogen-donating agent, which can directly interfere with ROS measurements.[12]
-
Solution: Be aware of this dual function when interpreting ROS data. Consider using multiple ROS detection methods to confirm your findings. It's also important to include a positive control for ROS induction to ensure your assay is working correctly in the presence of this compound.
-
-
-
Cellular Iron Homeostasis and Adaptation: Cells have robust mechanisms to regulate iron levels. It's possible that your experimental conditions are triggering compensatory responses that mask the effect of this compound.
-
Solution: Measure intracellular iron levels directly to confirm that this compound is effectively chelating iron in your system. You can use commercially available iron assay kits for this purpose. Also, consider measuring the expression of iron-responsive proteins, such as ferritin and transferrin receptor, as markers of cellular iron status.
-
Experimental Protocol: Measuring Intracellular Iron
-
Cell Lysis: After treating your cells with this compound, wash them with PBS and lyse them using a suitable lysis buffer.
-
Iron Release: Acidify the lysate to release iron from proteins.
-
Iron Reduction: Add an iron-reducing agent to convert all iron to the ferrous (Fe²⁺) state.
-
Chelation with Chromogen: Add an iron-chelating chromogen that forms a colored complex with Fe²⁺.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Quantification: Determine the iron concentration based on a standard curve generated with known concentrations of iron.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a hexadentate chelator, meaning it can form six bonds with a single iron ion, creating a very stable complex. It has a high affinity for ferric iron (Fe³⁺), effectively sequestering it and making it unavailable for biological reactions.[2] This chelation of iron is its primary mechanism of action. Additionally, this compound has been shown to possess antioxidant properties by acting as a hydrogen-donating agent.[12]
-
-
Q2: How selective is this compound for iron over other biologically important metals?
-
A2: this compound exhibits a high selectivity for iron. While quantitative binding affinities for other metals are not always readily available in comparative literature, studies on similar classes of chelators and some animal studies with this compound suggest a lower affinity for other divalent cations like copper (Cu²⁺) and zinc (Zn²⁺).[2] However, at high concentrations, the potential for off-target chelation exists.
-
-
Q3: Can this compound affect cellular signaling pathways?
-
A3: Yes. By altering intracellular iron availability, this compound can impact iron-dependent signaling pathways. Two key pathways to consider are:
-
HIF-1α Signaling: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that is stabilized under hypoxic conditions and also in the presence of iron chelators. This is because the enzymes that degrade HIF-1α are iron-dependent. Therefore, this compound treatment can lead to the stabilization of HIF-1α and the activation of its downstream targets, even under normoxic conditions.
-
Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. By chelating iron, this compound can inhibit ferroptosis. This is an important consideration if your research involves studying this cell death pathway.
-
-
-
Q4: How should I prepare and store this compound solutions?
-
A4: It is recommended to prepare fresh stock solutions of this compound for each experiment. This compound is typically soluble in water, but its solubility can be influenced by pH. For cell culture experiments, dissolve this compound in a sterile, buffered solution (like PBS or HEPES) and filter-sterilize before adding it to your culture medium. Store stock solutions at -20°C or -80°C for short-term storage, but always check for precipitation upon thawing.
-
-
Q5: What are the visual signs of this compound-related problems in my cell cultures?
-
A5: Look for signs of precipitation in the culture medium after adding this compound, which may appear as a cloudiness or small particles. Also, monitor your cells for morphological changes that could indicate stress or cytotoxicity, such as rounding up, detachment from the culture surface, or the appearance of cellular debris.
-
Data Summary
Table 1: Key Properties of this compound and Considerations for Experimental Design
| Property | Description | Experimental Consideration |
| Primary Target | Ferric Iron (Fe³⁺) | Confirm iron chelation by measuring intracellular iron levels or expression of iron-responsive proteins. |
| Selectivity | High for Iron | At high concentrations, off-target chelation of other metals (e.g., Cu²⁺, Zn²⁺) is possible. Use the lowest effective concentration. |
| Secondary Activity | Antioxidant (H-donating) | Be mindful of this when interpreting data from ROS assays. |
| Solubility | Water-soluble, pH-dependent | Ensure complete dissolution and check for precipitation in your experimental buffer or medium. |
| Stability | Can degrade over time in solution | Prepare fresh stock solutions for each experiment. |
Visualizations
Caption: Experimental workflow for using this compound while minimizing off-target effects.
References
- 1. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 2. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of culture media on murine hybridomas: definition of optimal conditions for hybridoma viability, cellular proliferation, and antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 6. Classical Media & Buffers [sigmaaldrich.com]
- 7. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel double prodrugs of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound): Synthesis, characterization, and investigation of activation by chemical hydrolysis and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multifunctional antioxidant activity of this compound iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
purification and quality control of synthesized HBED
Welcome to the technical support center for the purification and quality control of synthesized N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the purification and quality control of this compound.
Purification Troubleshooting
Q1: My final this compound product has a low yield after recrystallization. What are the common causes and how can I improve it?
A1: Low yield can stem from several factors:
-
Incomplete Precipitation: The chosen solvent system may not be optimal for precipitating this compound. Ensure you are using an appropriate anti-solvent and that the solution is sufficiently cooled for an adequate duration.
-
Premature Crystallization: If the crude product crystallizes too quickly during hot filtration (to remove insoluble impurities), significant product loss can occur. Ensure your filtration apparatus is pre-heated.
-
Multiple Tedious Transfers: Minimize the number of transfers between flasks to reduce mechanical losses of the product on glass surfaces.
-
Sub-optimal pH: this compound's solubility is pH-dependent. Adjusting the pH of the solution before crystallization can significantly impact yield. Experiment with pH adjustments to find the point of minimum solubility.
Q2: My this compound product is an oil and will not crystallize. What steps can I take?
A2: Oiling out is a common problem, often caused by impurities or supersaturation. Try the following:
-
Trituration: Add a small amount of a solvent in which this compound is insoluble but the impurities are soluble. Stir or sonicate the mixture to induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil to induce crystallization.
-
Solvent System Change: Your current solvent may be too good. Try a different solvent system for recrystallization.
-
Gradual Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling promotes the formation of crystals over oil.
Q3: After purification, my this compound still shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I improve its purity?
A3: If simple recrystallization is insufficient, consider these options:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1] A silica gel column with an appropriate solvent system (determined by running TLCs with various eluents) can separate this compound from persistent impurities.[1]
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second or even third recrystallization from a different solvent system can remove tenacious impurities.
-
Washing: Before recrystallization, washing the crude product with a solvent that dissolves impurities but not this compound can be an effective preliminary purification step.
Quality Control Troubleshooting
Q1: The ¹H NMR spectrum of my purified this compound is complex and does not match the expected pattern. What are the potential issues?
A1: A complex ¹H NMR spectrum can indicate several issues:
-
Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethanol, ethyl acetate, dichloromethane) may be present. Compare your spectrum to a reference table of common solvent chemical shifts.
-
Presence of Isomers: The synthesis of this compound can sometimes result in different isomers, which will have distinct, albeit similar, NMR spectra.[2]
-
Unreacted Starting Materials: Check for peaks that correspond to the starting materials used in the synthesis.
-
Water Peak: A broad peak, typically between 1.5-4.5 ppm (depending on the solvent), can indicate the presence of water.
Q2: My HPLC chromatogram shows multiple peaks for the purified this compound. What might these peaks represent?
A2: Multiple peaks in an HPLC chromatogram suggest the presence of more than one substance:
-
Isomers: As with NMR, different isomers of this compound may have slightly different retention times on an HPLC column, resulting in separate peaks.[2]
-
Impurities: Any remaining starting materials, by-products, or degradation products from the synthesis will appear as separate peaks.
-
Degradation: this compound, like many organic molecules, can degrade under certain conditions (e.g., exposure to strong light, extreme pH, or high temperatures). Ensure proper storage and handling.
Q3: The mass spectrum does not show the expected molecular ion peak for this compound. What could be the reason?
A3: The absence of a molecular ion peak is a common occurrence in mass spectrometry:
-
Fragmentation: The molecular ion may be unstable under the ionization conditions and fragment into smaller, more stable ions.[3] Look for fragment ions that correspond to logical losses from the this compound structure.
-
Ionization Method: The chosen ionization technique (e.g., ESI, APCI) may not be suitable for this compound. Electrospray ionization (ESI) is often a good choice for molecules like this compound.[4]
-
Incorrect Mass Range: Ensure the mass spectrometer is scanning a range that includes the expected molecular weight of this compound (448.45 g/mol ).
Quantitative Data Summary
The quality of synthesized this compound is assessed using several analytical techniques. The following tables provide typical specifications and examples of analytical data.
Table 1: Typical Quality Control Parameters for Synthesized this compound
| Test | Method | Typical Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Purity | HPLC (UV, 220 nm) | ≥ 98.0% |
| Identity | ¹H NMR | Conforms to reference spectrum |
| Identity | Mass Spectrometry | [M+H]⁺ or [M-H]⁻ matches theoretical mass ± 5 ppm |
| Residual Solvents | GC or ¹H NMR | ≤ 0.5% |
Table 2: Representative ¹H NMR Chemical Shifts for this compound
Note: Chemical shifts are dependent on the solvent used (e.g., DMSO-d₆, D₂O). Values are approximate.
| Proton Assignment | Typical Chemical Shift (δ, ppm) |
| Aromatic protons (Ar-H) | 6.5 - 8.0 |
| Methylene protons adjacent to oxygen (Ar-CH₂-N) | 3.5 - 5.5 |
| Methylene protons of ethylenediamine backbone (-N-CH₂-CH₂-N-) | ~2.5 - 3.5 |
| Methylene protons of acetate groups (-N-CH₂-COOH) | 3.0 - 4.0 |
| Carboxylic acid proton (-COOH) | 9.5 and above (broad) |
Table 3: Example HPLC Method for this compound Purity Analysis
| Parameter | Value |
| Column | C18, 3 µm, 3.0 x 150 mm |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 3 min |
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude synthesized this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The this compound should begin to crystallize.
-
Cooling: Place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Quality Control of this compound by HPLC
-
Standard Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) of a reference this compound standard in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the synthesized this compound at the same concentration as the standard.
-
System Setup: Set up the HPLC system according to the parameters outlined in Table 3.[5]
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Integrate the peak areas in the resulting chromatograms. Calculate the purity of the synthesized this compound by comparing the area of the main peak to the total area of all peaks (Area % method).
Protocol 3: Characterization of this compound by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to obtain good resolution.
-
Acquisition: Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference peak (e.g., TMS at 0 ppm or the residual solvent peak).
-
Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of this compound.[6]
Protocol 4: Characterization of this compound by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 0.1 mg/mL) in a solvent suitable for the ionization source (e.g., methanol or acetonitrile/water).
-
Instrument Setup: Calibrate the mass spectrometer. Set the ionization source parameters (e.g., ESI voltage, gas flow, temperature) and the mass analyzer to scan the appropriate mass-to-charge (m/z) range.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare its m/z value to the theoretical value for this compound. Analyze any major fragmentation patterns to further confirm the structure.[7]
Visualizations
The following diagrams illustrate key workflows in the purification and quality control of synthesized this compound.
Caption: General workflow for the purification of synthesized this compound via recrystallization.
Caption: Decision-making workflow for the quality control of synthesized this compound.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Native Top-Down Mass Spectrometry for the Structural Characterization of Human Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel double prodrugs of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (this compound): Synthesis, characterization, and investigation of activation by chemical hydrolysis and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling recommendations for HBED
Welcome to the technical support center for N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, hexadentate phenolic aminocarboxylate iron chelator. Its primary mechanism of action is to bind with high affinity to ferric iron (Fe³⁺), forming a stable complex that can be excreted from the body or prevent iron from participating in harmful redox reactions. It is often used in research to study conditions of iron overload and as a potential therapeutic agent.[1] this compound can also act as a hydrogen-donating antioxidant.[2]
Q2: What are the different forms of this compound available?
A2: this compound is commercially available in several forms, including the free acid, as a dihydrochloride salt, and as a mono-sodium salt. The specific form may have implications for its solubility and how it is formulated for experiments.
Q3: What are the recommended storage conditions for this compound powder?
A3: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[3] To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous DMSO. Sonication and gentle warming (up to 60°C) can aid in dissolution.[1] It is crucial to use newly opened DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4]
Quantitative Data Summary
The following tables provide a summary of the storage and handling recommendations for this compound.
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 6 months |
| Stock Solution in DMSO | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 5.56 mg/mL (14.31 mM) | Ultrasonic warming and heating to 60°C may be required. Use newly opened DMSO.[1] |
Troubleshooting Guide
Issue: this compound powder will not dissolve in DMSO.
-
Solution 1: Increase Temperature and Sonication: Gently warm the solution up to 60°C while sonicating. This often helps to dissolve stubborn compounds.[1]
-
Solution 2: Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of this compound. Use a fresh, unopened bottle or a properly stored container of anhydrous DMSO.[1]
-
Solution 3: Reduce Concentration: If dissolution is still an issue, try preparing a more dilute stock solution.
Issue: My this compound solution has precipitated after storage.
-
Solution 1: Re-dissolve: Warm the solution to 37°C and vortex or sonicate to try and re-dissolve the precipitate.
-
Solution 2: Check for Solvent Evaporation: Over time, especially if not sealed properly, DMSO can evaporate, increasing the concentration of this compound and causing it to precipitate. If this is suspected, it is best to prepare a fresh stock solution.
-
Solution 3: Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can increase the likelihood of precipitation. This is why it is highly recommended to aliquot your stock solution into single-use volumes.
Issue: I observe a color change in my this compound solution.
-
Possible Cause: A color change could indicate degradation of the compound or contamination. It is best to discard the solution and prepare a fresh stock.
-
Prevention: Store stock solutions protected from light and at the recommended temperature.
Issue: My in vivo working solution has phase separation.
-
Solution: For in vivo experiments that require co-solvents, it is recommended to prepare the working solution fresh on the day of use. If phase separation occurs, ensure that the stock solution in DMSO is clear before adding co-solvents and that the mixing is thorough.[4]
Experimental Protocols
Detailed Protocol: In Vitro Ferrous Ion Chelation Assay using Ferrozine
This protocol is adapted from the general principle of the ferrozine assay to specifically measure the iron-chelating activity of this compound. The assay is based on the competition between this compound and ferrozine for ferrous ions. Ferrozine forms a colored complex with Fe²⁺, and the reduction in color is proportional to the amount of iron chelated by this compound.
Materials:
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Ferrozine
-
HEPES buffer (or another suitable physiological buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a fresh 1 mM FeSO₄ solution in deionized water.
-
Prepare a 5 mM ferrozine solution in deionized water.
-
Prepare a series of dilutions of your this compound stock solution in the desired buffer (e.g., HEPES).
-
In a 96-well plate, add:
-
20 µL of your this compound dilutions (or buffer for the control).
-
140 µL of HEPES buffer.
-
20 µL of the 1 mM FeSO₄ solution.
-
-
Mix and incubate at room temperature for 10 minutes.
-
Initiate the color reaction by adding 20 µL of the 5 mM ferrozine solution to each well.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
Calculate the percentage of iron chelation using the following formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Abs_control is the absorbance of the well with buffer instead of this compound.
-
Abs_sample is the absorbance of the well with your this compound dilution.
-
Visualizations
Signaling Pathway: Post-Transcriptional Regulation of Iron Metabolism
The following diagram illustrates the established mechanism of cellular iron homeostasis regulation through the Iron Regulatory Protein (IRP) and Iron Responsive Element (IRE) system. This compound, as an iron chelator, reduces the intracellular labile iron pool, thereby influencing this pathway.
Caption: IRP/IRE-mediated regulation of iron metabolism.
Experimental Workflow: In Vitro Iron Chelation Assay
The diagram below outlines the key steps for performing an in vitro iron chelation assay with this compound using the ferrozine method.
Caption: Workflow for an in vitro this compound iron chelation assay.
References
Troubleshooting Inconsistent Results in HBED Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Hypoxia-inducible factor Binding Element-driven (HBED) studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing high background or inconsistent baseline luciferase activity in my normoxic control wells?
A1: High or variable baseline luciferase activity can stem from several factors unrelated to hypoxic conditions. Here are some common causes and troubleshooting steps:
-
Constitutive Reporter Activity: The promoter driving your luciferase reporter may have some level of basal activity even in the absence of HIF-1α stabilization. Studies have shown that some constitutive reporters can be activated under hypoxic conditions, which can create variability in results.[1]
-
Transfection Variability: Inconsistent transfection efficiency across wells is a primary source of variability.[2]
-
Cell Health and Density: Unhealthy or inconsistently plated cells can lead to erratic reporter expression.
Troubleshooting Steps:
-
Optimize Transfection: Systematically determine the optimal DNA-to-transfection reagent ratio for your specific cell line.[2]
-
Include a Mock-Transfection Control: This will help you determine the true background signal from your cells and assay reagents.[2]
-
Normalize with a Co-transfected Control Reporter: Use a second reporter (e.g., Renilla luciferase) driven by a weak, constitutive promoter to normalize for transfection efficiency and cell number.[2][3] However, be aware that hypoxia can sometimes affect the expression of these control reporters.[1]
-
Ensure Consistent Cell Seeding: Use a consistent cell seeding density across all wells and ensure even cell distribution.
Q2: My positive control (hypoxia or hypoxia-mimetic) is showing a weak or no induction of the this compound reporter.
A2: A lack of robust induction points to issues with the hypoxia response pathway or the reporter system itself.
-
Ineffective Hypoxia Induction: Your method for inducing hypoxia may not be achieving a sufficiently low oxygen level to stabilize HIF-1α.
-
Cell Line-Specific Responses: Different cell lines exhibit varying sensitivities to hypoxia.
-
Reporter Construct Integrity: The this compound construct may not be functioning correctly.
-
HIF Pathway Dysregulation: The cells may have a compromised HIF signaling pathway.
Troubleshooting Steps:
-
Validate Hypoxia Induction: Confirm the hypoxic conditions in your incubator or chamber using an oxygen sensor. For chemical mimetics like cobalt chloride (CoCl₂) or deferoxamine (DFO), ensure they are used at an optimal concentration and for a sufficient duration.[4]
-
Optimize Induction Time: Perform a time-course experiment to determine the peak time for this compound reporter induction in your cell line.
-
Use a Positive Control Cell Line: If possible, use a cell line known to exhibit a strong hypoxic response to validate your experimental setup.
-
Sequence Verify Your this compound Construct: Ensure the hypoxia response elements and the luciferase gene are intact and correctly cloned.
Q3: I am seeing significant well-to-well variability within the same experimental group.
A3: This often points to technical inconsistencies in your assay setup.
-
Inconsistent Cell Seeding: As mentioned previously, this is a major contributor to variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, transfection reagents, or assay reagents will lead to variable results.
-
Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and reporter activity.
-
Reagent Instability: Improperly stored or prepared luciferase assay reagents can lose activity.
Troubleshooting Steps:
-
Improve Pipetting Technique: Use calibrated pipettes and ensure proper mixing of all solutions.
-
Mitigate Edge Effects: Avoid using the outermost wells of your plates for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Follow Reagent Instructions: Prepare and store luciferase assay reagents according to the manufacturer's protocol.[5][6]
-
Optimize Cell Lysis: Ensure complete cell lysis to release all the reporter protein.[7]
Data Presentation: Factors Affecting this compound Assay Consistency
The following table summarizes key experimental parameters and their potential impact on the consistency of this compound assay results.
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Transfection Efficiency | Low or variable efficiency | Optimize DNA:reagent ratio; use a positive control plasmid.[2] | Increased signal-to-noise ratio and reduced well-to-well variability. |
| Control Reporter Promoter | Strong promoter activity can affect the primary reporter. | Use a control reporter with a weak promoter (e.g., PGK).[2] | More reliable normalization without interfering with the experimental reporter. |
| Cell Seeding Density | Inconsistent cell numbers per well. | Standardize cell counting and seeding protocols. | Reduced variability in baseline and induced reporter activity. |
| Hypoxia Induction Method | Insufficient or variable oxygen deprivation. | Calibrate hypoxia chamber; optimize concentration of chemical mimetics.[8] | Robust and reproducible induction of the this compound reporter. |
| Assay Reagent Volume | Incomplete cell lysis or substrate limitation. | Optimize reagent volumes for the specific plate format (e.g., 96-well vs. 384-well).[7] | Maximized signal intensity and consistency. |
Experimental Protocols
Detailed Methodology for a Dual-Luciferase this compound Reporter Assay
-
Cell Seeding: Plate cells in a white, clear-bottom 96-well plate at a density predetermined to reach 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a DNA master mix containing the this compound-Firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase at an optimized ratio (e.g., 10:1).
-
Mix with a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Hypoxia Induction:
-
Replace the transfection medium with fresh culture medium.
-
Place the plate in a hypoxic chamber (e.g., 1% O₂) or treat with a hypoxia-mimetic agent for the desired duration (e.g., 16-24 hours). A parallel plate should be maintained under normoxic conditions (21% O₂).
-
-
Cell Lysis:
-
Remove the plate from the incubator and equilibrate to room temperature.
-
Remove the culture medium and add passive lysis buffer.
-
Incubate on an orbital shaker for 15 minutes to ensure complete lysis.
-
-
Luciferase Assay:
-
Add the Firefly luciferase substrate to each well and measure the luminescence using a plate reader.
-
Add the Stop & Glo® reagent (which quenches the Firefly signal and contains the Renilla luciferase substrate) to each well.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency.
-
Express the results as fold induction of the hypoxia-treated group over the normoxic control group.
-
Mandatory Visualizations
Caption: HIF-1α stabilization and transcriptional activation under hypoxic conditions.
Caption: A typical experimental workflow for an this compound dual-luciferase reporter assay.
Caption: A decision tree for troubleshooting common issues in this compound studies.
References
- 1. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimized use of the firefly luciferase assay as a reporter gene in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving Reporter Gene Assays | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
HBED vs. Deferoxamine: A Comparative Guide to Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
Iron chelation therapy is a cornerstone in the management of iron overload, a condition that can lead to significant morbidity and mortality. For decades, deferoxamine (DFO) has been the standard of care. However, the emergence of new chelating agents, such as N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), presents promising alternatives. This guide provides a detailed, data-driven comparison of this compound and deferoxamine to inform research and drug development in the field of iron chelation.
At a Glance: Key Differences
| Feature | This compound | Deferoxamine (DFO) |
| Primary Efficacy | Higher iron excretion efficiency in preclinical models[1] | Established clinical efficacy[2] |
| Route of Administration | Primarily subcutaneous; poor oral bioavailability[3][4] | Subcutaneous, intramuscular, or intravenous infusion[5] |
| Mechanism of Action | Iron chelation and antioxidant activity[6] | Primarily iron chelation[6][7] |
| Safety Profile | No evidence of toxicity in Phase I clinical trials[4] | Known side effects including auditory and ocular toxicity[8] |
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical and clinical studies comparing the performance of this compound and deferoxamine.
Table 1: Iron Chelation Efficacy
| Parameter | This compound | Deferoxamine | Species/Study Type | Source |
| Iron Excretion Efficiency (Subcutaneous) | ~13.6% - 14.2% | ~5.0% - 5.1% | Iron-loaded Cebus apella monkeys | [1] |
| Net Iron Excretion (Subcutaneous) | Approximately twice that of DFO | - | Iron-loaded Cebus apella monkeys | [1] |
| Iron Binding Capacity | Not explicitly quantified in mg | ~8.5 mg of ferric iron per 100 mg of drug | In vitro | [6] |
| Oral Efficacy (Iron Balance Increase) | 38% to 50% (40 to 80 mg/kg) | Poorly absorbed orally | Human Phase I Clinical Trial (this compound) | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Deferoxamine | Species/Study Type | Source |
| Half-life | Longer than DFO | Biphasic: ~1 hour (rapid phase), ~6 hours (slow phase) | Preclinical (this compound), Human (DFO) | [6] |
| Oral Bioavailability | Very low | Poor | Marmoset monkeys (this compound), Human (DFO) | [3][5] |
| Protein Binding | Not specified | <10% | In vitro | [6] |
Table 3: Safety Profile
| Parameter | This compound | Deferoxamine | Species/Study Type | Source |
| Observed Toxicity (Clinical) | No evidence of toxicity in Phase I studies | Auditory and ocular disturbances, injection site reactions | Human Clinical Trials | [4][8] |
| LD50 (Intravenous) | Not specified | Mouse: 340 mg/kg, Rat: 520 mg/kg, Rabbit: 600 mg/kg | Animal studies | [6] |
| LD50 (Subcutaneous) | Not specified | Mouse: 1600 mg/kg, Rat: >1000 mg/kg | Animal studies | [6] |
| LD50 (Oral) | Not specified | Mouse: >3000 mg/kg, Rat: >1000 mg/kg | Animal studies | [6] |
Mechanism of Action
Deferoxamine: The Classic Iron Chelator
Deferoxamine is a hexadentate ligand with a high affinity for ferric iron (Fe³⁺)[7]. It acts by binding to free iron in the plasma and tissues, forming a stable, water-soluble complex called ferrioxamine. This complex is then readily excreted by the kidneys in the urine and to a lesser extent in the feces via bile[5]. Deferoxamine primarily chelates iron from the non-transferrin-bound iron (NTBI) pool, as well as from ferritin and hemosiderin stores. It does not remove iron that is functionally incorporated into hemoglobin or cytochromes[5].
This compound: A Dual-Function Chelator
Similar to deferoxamine, this compound is a potent iron chelator. However, it also possesses intrinsic antioxidant properties. This compound's antioxidant activity stems from its ability to facilitate the oxidation of ferrous iron (Fe²⁺) to the less harmful ferric iron (Fe³⁺) and to block the superoxide-induced reduction of Fe³⁺. This action effectively preempts the generation of highly reactive hydroxyl radicals (•OH) through the Haber-Weiss and Fenton reactions, which are major contributors to oxidative stress in iron-overload conditions.
Experimental Protocols
The following protocols are representative of the methodologies used in preclinical studies to compare the efficacy of iron chelators.
Iron-Loading Protocol for Non-Human Primates (Cebus apella)
-
Animal Model: Adult male or female Cebus apella monkeys are used.
-
Iron Loading: Animals are administered iron dextran at a dose of 10 mg/kg twice weekly via intramuscular injection.
-
Monitoring: Serum transferrin saturation is monitored regularly. Iron loading continues until transferrin saturation consistently exceeds 75%. Liver biopsies can also be performed to confirm iron deposition.
-
Acclimatization: Following the iron-loading phase, animals are allowed an acclimatization period before the commencement of chelation studies.
Assessment of Iron Chelation Efficacy
-
Housing: Animals are housed in individual metabolic cages that allow for the separate collection of urine and feces.
-
Baseline Measurement: A baseline iron balance is established by collecting and analyzing urine and feces for a set period (e.g., 5-7 days) before the administration of any chelating agent.
-
Drug Administration:
-
This compound: Administered as a subcutaneous bolus injection. Doses typically range from 75 to 150 µmol/kg.
-
Deferoxamine: Administered as a subcutaneous bolus injection at equimolar doses to this compound for direct comparison.
-
-
Sample Collection: Urine and feces are collected daily for a specified period (e.g., 5-7 days) following drug administration.
-
Iron Analysis:
-
The total iron content in both urine and feces is determined using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Fecal samples are typically lyophilized and homogenized before analysis.
-
-
Calculation of Net Iron Excretion: The net iron excretion is calculated by subtracting the baseline iron excretion from the total iron excreted during the collection period after drug administration.
-
Calculation of Chelation Efficiency: The efficiency of chelation is expressed as the percentage of the administered dose of the chelator that is excreted as the iron-bound complex.
Conclusion
The available data suggests that this compound is a highly promising alternative to deferoxamine for iron chelation therapy. Its superior iron excretion efficiency, demonstrated in preclinical models, and its additional antioxidant properties offer potential advantages over the current standard of care. While the oral bioavailability of this compound remains a challenge, its efficacy with subcutaneous administration is significant. Further clinical trials are warranted to fully elucidate the clinical utility and long-term safety of this compound in patients with iron overload. For drug development professionals, the unique chemical structure of this compound and its dual-function mechanism provide a strong foundation for the design of next-generation iron chelators with improved efficacy and safety profiles.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Iron Overload - Guidelines for the Clinical Management of Thalassaemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Improving the oral bioavailability of the iron chelator this compound by breaking the symmetry of the intramolecular H-bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results from a phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 8. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HBED and Deferiprone in Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two iron chelating agents: N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) and deferiprone. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in their understanding of these two compounds.
Quantitative Efficacy Data
The following table summarizes key efficacy data for this compound and deferiprone from various studies. It is important to note that direct head-to-head clinical trials are limited, and the data presented is compiled from separate investigations involving different model systems and patient populations.
| Parameter | This compound | Deferiprone | Source |
| Iron Excretion Efficiency | Approximately twice as efficient as deferoxamine (DFO) in producing iron excretion in Cebus apella monkeys when administered via subcutaneous (SC) bolus or intravenous (IV) infusion.[1][2] In non-iron-overloaded, bile-duct-cannulated rats, a single SC injection of this compound (150 µmol/kg) resulted in a net iron excretion that was more than threefold greater than that after the same dose of DFO.[3] | In patients with thalassemia major, deferiprone (75 mg/kg/day) demonstrated comparable efficacy to deferoxamine (20-50 mg/kg/day) in reducing serum ferritin levels over a 24-month period.[4] Combination therapy with deferiprone and deferoxamine has shown greater urinary iron excretion compared to either agent alone.[5] | [1][2][3][4][5] |
| Serum Ferritin Reduction | In a study with thalassemia major patients, those on deferiprone (75 mg/kg/d) had an initial mean serum ferritin of 3663±566 µg/l, which dropped to 2599±314 µg/l at 6 months and stabilized.[4] | In a comparative study, patients on deferoxamine had an initial mean serum ferritin of 3480±417 µg/l, which gradually dropped to 2819±292 µg/l at 24 months.[4] In another study, the mean change in serum ferritin levels at 12 months was -133.0 µg/L with deferiprone.[6] | [4][6] |
| Liver Iron Concentration (LIC) | Data on the effect of this compound on LIC in human subjects is not readily available in the provided search results. | In a randomized controlled trial comparing deferiprone and deferoxamine in patients with sickle cell disease or other anemias, the mean change in LIC at 12 months was -2.96 mg/g dry weight for the deferiprone group and -3.39 mg/g dry weight for the deferoxamine group, demonstrating noninferiority.[7] Studies using MRI T2* have shown significantly lower LIC in patients on deferoxamine compared with deferiprone.[5] | [5][7] |
| Cardiac Iron Removal | Preclinical studies suggest this compound has potential for treating iron overload, but specific data on cardiac iron removal is limited in the provided search results. | Deferiprone has been shown to be significantly more effective than deferoxamine at reducing cardiac iron load and improving left ventricular ejection fraction.[5] | [5] |
| Route of Administration | Investigated for oral use, but also administered via subcutaneous and intravenous routes in preclinical studies.[1][2][8][9] | Orally administered.[10][11] | [1][2][8][9][10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for a critical evaluation of the presented data.
Preclinical Efficacy of this compound in a Primate Model
-
Objective: To compare the iron excretion efficiency of this compound and deferoxamine (DFO).
-
Animal Model: Iron-loaded Cebus apella monkeys.
-
Drug Administration: Equimolar amounts of Nathis compound and DFO were administered as either a subcutaneous (SC) bolus or a 20-minute intravenous (IV) infusion. Doses of 75 µmol/kg and 150 µmol/kg were tested.
-
Sample Collection: Urine and feces were collected for 24 hours post-administration to measure iron content.
-
Analysis: The efficiency of iron chelation was calculated as a percentage of the induced iron excretion relative to the dose of the chelator administered.
-
Key Findings: By both SC and IV routes, Nathis compound was consistently about twice as efficient as DFO in inducing iron excretion. For both chelators, at a dose of 150 µmol/kg, SC administration was more efficient than IV administration.[1][2]
Clinical Efficacy of Deferiprone in Thalassemia Major
-
Objective: To compare the effectiveness, safety, and compliance of oral deferiprone (L1) and subcutaneous deferoxamine in patients with thalassemia major.
-
Study Design: A two-year follow-up study.
-
Participants: 66 patients with thalassemia major. 16 patients received deferiprone and 40 received deferoxamine.
-
Drug Administration: Deferiprone was administered orally at a dose of 75 mg/kg/day. Deferoxamine was administered subcutaneously at a dose of 20-50 mg/kg/day.
-
Monitoring: Serum ferritin levels and urinary iron excretion were monitored over the two-year period. Side effects were also recorded.
-
Key Findings: Deferiprone had comparable efficacy to deferoxamine in reducing serum ferritin levels with minimal side effects and better compliance.[4]
Mechanism of Action and Experimental Workflow
The fundamental mechanism of both this compound and deferiprone involves the formation of a stable complex with excess iron in the body, which is then excreted. This process reduces the labile iron pool, thereby mitigating iron-induced oxidative stress and subsequent cellular damage.
Caption: General mechanism of iron chelation therapy.
The experimental workflow for evaluating iron chelator efficacy typically involves administering the chelating agent to an iron-overloaded subject (animal model or human patient) and subsequently measuring the amount of iron excreted and the changes in iron storage markers.
Caption: A typical experimental workflow for assessing iron chelator efficacy.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound ligand: preclinical studies of a potential alternative to deferoxamine for treatment of chronic iron overload and acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferiprone versus deferoxamine for transfusional iron overload in sickle cell disease and other anemias: Pediatric subgroup analysis of the randomized, open-label FIRST study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deferiprone vs deferoxamine for transfusional iron overload in SCD and other anemias: a randomized, open-label noninferiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Assessment of Oral Iron Chelator this compound Increases Iron Excretion in Black Rhinoceros (Diceros bicornis minor) [mdpi.com]
- 9. Safety and efficacy of a novel iron chelator (this compound; (N,N′‐Di(2‐hydroxybenzyl)ethylenediamine‐N,N′‐diacetic acid)) in equine (Equus caballus) as a model for black rhinoceros (Diceros bicornis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Iron Chelators: HBED (Deferitazole) vs. Deferasirox
For Researchers, Scientists, and Drug Development Professionals
In the management of chronic iron overload, a serious condition often resulting from frequent blood transfusions for disorders like thalassemia and sickle cell disease, iron chelation therapy is essential. This guide provides a detailed, objective comparison of two oral iron chelators: HBED (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid), also known as deferitazole, and deferasirox. While deferasirox is an established treatment, this compound has been explored as a potentially potent alternative. This document summarizes key data on their efficacy and safety, details experimental protocols from cited studies, and visualizes relevant biological pathways and workflows.
Mechanism of Action
Both this compound and deferasirox are oral iron chelators that bind to excess iron in the body, forming a complex that can be excreted. Deferasirox is a tridentate ligand that forms a 2:1 complex with iron.[1] It primarily chelates iron from the labile plasma iron pool and from ferritin, the body's main iron storage protein.[2] The resulting iron-deferasirox complex is then primarily eliminated through the feces via biliary excretion.[1][3]
This compound is a hexadentate chelator, meaning it can form a very stable 1:1 complex with iron.[4] Preclinical studies suggest that this compound is a potent chelator that promotes the excretion of iron.[5]
Quantitative Efficacy Data
Direct head-to-head clinical trial data comparing this compound and deferasirox is limited. Deferasirox has been extensively studied in numerous clinical trials, while the clinical development of this compound has been less extensive, with at least one Phase 2 trial being terminated.[6] The following tables summarize available quantitative data from separate studies.
Table 1: Efficacy of Deferasirox in Reducing Iron Overload
| Parameter | Study Population | Treatment and Dosage | Duration | Baseline Value (mean/median) | End-of-Study Value (mean/median) | Change from Baseline (mean/median) | Citation(s) |
| Serum Ferritin | Myelodysplastic Syndromes (MDS) | Deferasirox 20 mg/kg/day (starting dose) | 3 years | 2,771.5 µg/L (median) | 1,760 µg/L (median, at 3 years) | -36.5% (median, at 3 years) | [7] |
| Serum Ferritin | Aplastic Anemia (AA) | Deferasirox (dose not specified) | 1 year | Not Specified | Not Specified | -65 ng/mL (median) | [3] |
| Serum Ferritin | Lower-risk MDS | Deferasirox (dose not specified) | 1 year | Not Specified | Not Specified | -647 ng/mL (median) | [3] |
| Liver Iron Concentration (LIC) | β-thalassemia | Deferasirox 20 mg/kg/day | 48 weeks | 8.5 mg Fe/g dw (mean) | 6.6 mg Fe/g dw (mean) | -1.9 mg Fe/g dw (mean) | [8] |
| Liver Iron Concentration (LIC) | Non-Transfusion-Dependent Thalassemia | Deferasirox 10 mg/kg/day (starting dose) | 1 year | High-iron cohort: ≥7 mg Fe/g dw | High-iron cohort: Not specified | High-iron cohort: -6.1 ± 9.1 mg Fe/g dw (mean) | [9][10] |
| Labile Plasma Iron (LPI) | MDS | Deferasirox 20 mg/kg/day (starting dose) | 1 year | 0.24 µmol/L (mean) | 0.03 µmol/L (mean) | -0.21 µmol/L (mean) | [3][7] |
Table 2: Efficacy of this compound in Iron Excretion (from a Phase 1 Clinical Trial)
| Parameter | Study Population | Treatment and Dosage | Duration | Outcome | Citation(s) |
| Iron Balance | Thalassemia Major | This compound 40 mg/kg/day (orally) | Not Specified | 38% increase in iron excretion | [11] |
| Iron Balance | Thalassemia Major | This compound 80 mg/kg/day (orally) | Not Specified | 50% increase in iron excretion | [11] |
| Iron Balance | Thalassemia Intermedia | This compound (dose not specified) | Not Specified | Achieved negative iron balance | [11] |
Note: The this compound data is from an early Phase 1 trial and represents the percentage increase in iron excretion, not absolute changes in serum ferritin or LIC.
Safety and Tolerability
Deferasirox:
The safety profile of deferasirox is well-characterized. Common adverse events include:
-
Gastrointestinal disturbances: Diarrhea, vomiting, nausea, and abdominal pain are frequently reported.[12]
-
Renal impairment: Increases in serum creatinine can occur, and in some cases, more severe renal toxicity has been reported.[13]
-
Hepatic effects: Elevations in liver transaminases may be observed.[13]
-
Skin rash [12]
Table 3: Incidence of Key Adverse Events with Deferasirox
| Adverse Event | Incidence Rate | Study Population | Citation(s) |
| Gastrointestinal Bleeding | 2.03 per 10,000 patient-days | General user population | [13] |
| Acute Liver Necrosis | 0.26 per 10,000 patient-days | General user population | [13] |
| Acute Renal Failure | 1.45 per 10,000 patient-days | General user population | [13] |
This compound (Deferitazole):
The safety data for this compound in humans is more limited. A Phase 1 clinical trial reported no evidence of toxicity.[11] Preclinical studies in animals showed evidence of local irritation at subcutaneous injection sites at high concentrations, but no systemic toxicity was found after intravenous or subcutaneous administration in dogs.[14]
Experimental Protocols
Deferasirox Clinical Trial (Representative Example):
-
Study Design: A multicenter, open-label, randomized Phase III study comparing deferasirox with deferoxamine.[15]
-
Patient Population: Patients aged 2 years and older with β-thalassemia and transfusional hemosiderosis.[15]
-
Inclusion Criteria: Serum ferritin >1,000 ng/mL and a history of receiving at least 20 red blood cell transfusions.[7]
-
Treatment: Deferasirox administered orally once daily. The starting dose was often 20 mg/kg/day, with dose adjustments based on serum ferritin levels and safety assessments.[7][15]
-
Efficacy Assessment: The primary efficacy endpoint was the change in liver iron concentration (LIC) after 48 weeks of treatment, as measured by liver biopsy or a validated non-invasive method like R2-MRI.[9][10][15]
-
Safety Monitoring: Included regular monitoring of serum creatinine, liver function tests, and reporting of all adverse events.[15]
This compound Phase 1 Clinical Trial:
-
Study Design: A Phase 1 dose-escalation trial.[11]
-
Patient Population: Patients with thalassemia major.[11]
-
Treatment: Orally administered this compound at doses of 40 mg/kg and 80 mg/kg, divided into three daily doses.[11]
-
Efficacy Assessment: Measurement of urinary and stool iron excretion to determine iron balance.[11]
-
Safety Monitoring: Monitoring for any signs of toxicity.[11]
Visualizations
Below are diagrams illustrating key pathways and workflows related to iron chelation.
Figure 1: Cellular Iron Uptake and Targets of Chelation.
This diagram illustrates the two main pathways for cellular iron uptake: transferrin-bound iron (TBI) via the transferrin receptor 1 (TfR1) and non-transferrin-bound iron (NTBI) via transporters like DMT1. Both pathways contribute to the labile iron pool (LIP), which is the primary target for iron chelators like deferasirox and this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Pathways and Iron Chelation Approaches in Viral, Microbial, and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and clinical evaluation of deferasirox formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Results from a phase I clinical trial of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinConnect | Treatment of Iron Overload With Deferasirox (Exjade) in [clinconnect.io]
- 13. Safety of deferasirox: a retrospective cohort study on the risks of gastrointestinal, liver and renal events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound ligand: preclinical studies of a potential alternative to deferoxamine for treatment of chronic iron overload and acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Antioxidant Effects of HBED: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antioxidant effects of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) against other established iron chelators, deferoxamine (DFO) and deferiprone (DFP). While direct in vivo studies comprehensively detailing the antioxidant profile of this compound are limited, this document synthesizes available data, outlines key experimental protocols for evaluation, and visualizes the underlying signaling pathways.
Comparative Analysis of Iron Chelators
The primary antioxidant mechanism of iron chelators lies in their ability to bind and sequester excess iron, thereby preventing its participation in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. This action reduces oxidative stress and its downstream damaging effects on lipids, proteins, and DNA.
| Chelator | In Vivo Antioxidant Evidence Summary | Key Findings |
| This compound | Limited direct in vivo antioxidant data. In vitro studies demonstrate its capacity to act as a hydrogen-donating antioxidant and prevent iron-mediated reactive oxygen species (ROS) production. Its high affinity for iron suggests a potent indirect antioxidant effect by preventing redox cycling. | - Facilitates Fe(II) oxidation while blocking Fe(III) reduction, preempting hydroxyl radical formation in vitro. |
| Deferoxamine (DFO) | Multiple in vivo studies demonstrate its ability to reduce markers of oxidative stress in iron-overload models and other conditions associated with oxidative damage. | - Reduces lipid peroxidation (malondialdehyde levels) in various tissues. - Can modulate the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. - Has shown protective effects in models of ischemia-reperfusion injury by mitigating oxidative damage. |
| Deferiprone (DFP) | Clinical and preclinical studies show improvements in oxidative status in patients with iron overload and in animal models. | - Increases the activity of antioxidant enzymes including SOD, glutathione peroxidase (GPx), and catalase in patients. - Reduces levels of redox-active iron and improves red blood cell membrane integrity. - Has demonstrated the ability to modulate the MAPK signaling pathway, which is involved in cellular stress responses.[1][2] |
Experimental Protocols
To rigorously validate and compare the in vivo antioxidant effects of this compound, a well-defined experimental protocol is crucial. Below are detailed methodologies for key experiments.
Animal Model of Iron Overload
A robust and reproducible animal model of iron overload is the foundation for testing the efficacy of iron chelators.
-
Animal Strain: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Induction of Iron Overload:
-
Administer iron dextran (100 mg/kg body weight) via intraperitoneal (i.p.) injection three times a week for four weeks.
-
Monitor animal health and body weight regularly.
-
Confirm iron overload by measuring serum ferritin and liver iron content in a subset of animals before commencing treatment.
-
-
Treatment Groups:
-
Group 1: Control (no iron overload, vehicle treatment).
-
Group 2: Iron Overload (iron dextran + vehicle treatment).
-
Group 3: Iron Overload + this compound (specify dose, e.g., 50 mg/kg, i.p., daily).
-
Group 4: Iron Overload + Deferoxamine (DFO) (specify dose, e.g., 50 mg/kg, i.p., daily).
-
Group 5: Iron Overload + Deferiprone (DFP) (specify dose, e.g., 75 mg/kg, oral gavage, daily).
-
-
Treatment Duration: 4 weeks.
-
Sample Collection: At the end of the treatment period, euthanize animals and collect blood (for serum) and tissues (liver, heart, brain) for biochemical and histological analysis.
Measurement of Oxidative Stress Markers
a) Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation.
-
Tissue Homogenization: Homogenize 100-200 mg of tissue in ice-cold phosphate-buffered saline (PBS) containing a protease inhibitor cocktail.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Reaction Mixture: To 100 µL of the supernatant, add 1.5 mL of 0.8% thiobarbituric acid (TBA), 1.5 mL of 20% acetic acid (pH 3.5), and 200 µL of 8.1% sodium dodecyl sulfate (SDS).
-
Incubation: Heat the mixture at 95°C for 60 minutes.
-
Extraction: After cooling, add 5 mL of n-butanol and pyridine (15:1 v/v) and vortex vigorously. Centrifuge at 4,000 x g for 10 minutes.
-
Measurement: Measure the absorbance of the organic layer at 532 nm.
-
Quantification: Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
b) Antioxidant Enzyme Activity Assays
-
Superoxide Dismutase (SOD) Activity:
-
Utilize a commercial SOD assay kit or a method based on the inhibition of nitroblue tetrazolium (NBT) reduction by the xanthine-xanthine oxidase system.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
-
-
Glutathione Peroxidase (GPx) Activity:
-
Use a commercial GPx assay kit or a coupled reaction method measuring the rate of NADPH oxidation at 340 nm in the presence of glutathione reductase.
-
One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
-
Catalase (CAT) Activity:
-
Monitor the decomposition of hydrogen peroxide (H₂O₂) by measuring the decrease in absorbance at 240 nm.
-
One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Signaling Pathways and Experimental Workflows
// Nodes Iron_Overload [label="Excess Intracellular Iron (Fe²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fenton_Reaction [label="Fenton Reaction\n(H₂O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxyl_Radical [label="Hydroxyl Radical (•OH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Damage [label="Protein Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Damage [label="Cellular Damage & Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway Activation\n(p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2_Pathway [label="Nrf2-Keap1 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Antioxidant_Enzymes [label="Antioxidant Enzyme Upregulation\n(SOD, GPx, Catalase)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Iron_Overload -> Fenton_Reaction [label=" catalyzes", fontcolor="#5F6368"]; Fenton_Reaction -> Hydroxyl_Radical; Hydroxyl_Radical -> Oxidative_Stress; Oxidative_Stress -> Lipid_Peroxidation; Oxidative_Stress -> Protein_Damage; Oxidative_Stress -> DNA_Damage; Lipid_Peroxidation -> Cellular_Damage; Protein_Damage -> Cellular_Damage; DNA_Damage -> Cellular_Damage; this compound -> Iron_Overload [label=" chelates", dir=back, color="#4285F4", fontcolor="#4285F4"]; Oxidative_Stress -> MAPK_Pathway; MAPK_Pathway -> Cellular_Damage; Nrf2_Pathway -> Antioxidant_Enzymes; Oxidative_Stress -> Nrf2_Pathway [label=" activates", fontcolor="#5F6368"]; } dot Caption: Iron-Induced Oxidative Stress Pathway and Point of Intervention for this compound.
// Nodes Animal_Model [label="1. Iron Overload Animal Model Induction\n(e.g., Iron Dextran Injection)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Treatment Administration\n(Vehicle, this compound, DFO, DFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Collection [label="3. Sample Collection\n(Blood, Tissues)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical_Analysis [label="4. Biochemical Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Lipid_Peroxidation [label="Lipid Peroxidation (TBARS)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme_Activity [label="Antioxidant Enzyme Activity\n(SOD, GPx, Catalase)", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="5. Data Analysis & Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Treatment; Treatment -> Sample_Collection; Sample_Collection -> Biochemical_Analysis; Biochemical_Analysis -> Lipid_Peroxidation [style=dashed]; Biochemical_Analysis -> Enzyme_Activity [style=dashed]; Biochemical_Analysis -> Data_Analysis; } dot Caption: Workflow for In Vivo Evaluation of Antioxidant Effects of Iron Chelators.
References
A Comparative Guide to HBED and Other Iron Chelators for Researchers and Drug Development Professionals
An In-depth Analysis of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) in Comparison with Commercially Available Iron Chelators: Deferoxamine, Deferasirox, and Deferiprone.
This guide provides a comprehensive comparison of the iron chelator this compound with other widely used alternatives—Deferoxamine (DFO), Deferasirox (DFX), and Deferiprone (DFP). It is designed to assist researchers, scientists, and drug development professionals in making informed decisions by presenting objective performance data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Performance Comparison of Iron Chelators
The efficacy of an iron chelator is determined by its ability to bind with iron and facilitate its excretion from the body. Preclinical studies in non-human primates, specifically the iron-loaded Cebus apella monkey model, have demonstrated the superior performance of this compound when administered subcutaneously.
Table 1: Comparative Efficacy of Iron Chelators in Preclinical Primate Studies
| Chelator | Administration Route | Dose (µmol/kg) | Iron Excretion Efficiency (vs. DFO) | Primary Excretion Route | Reference |
| This compound | Subcutaneous (s.c.) | 75 - 324 | ~3 times greater than DFO[1] | Feces and Urine | [1] |
| Oral (p.o.) | 300 - 324 | Ineffective[1] | [1] | ||
| Deferoxamine (DFO) | Subcutaneous (s.c.) | 150 - 300 | Baseline | Urine and Feces | [2] |
| Oral (p.o.) | 300 | Ineffective[1] | [1] | ||
| Deferasirox (DFX) | Oral (p.o.) | 100 mg/kg/day* | Data not directly comparable | Feces | [3] |
| Deferiprone (DFP) | Oral (p.o.) | Not available in primates | Data not directly comparable | Urine |
Note: The dose for Deferasirox is provided in mg/kg as reported in the study. Direct molar comparison with other chelators requires conversion.
Preclinical evidence strongly suggests that subcutaneously administered this compound is significantly more efficient at promoting iron excretion than DFO in primates[1][2]. Studies have shown that a single subcutaneous injection of this compound can lead to a net iron excretion that is more than twice that observed with the same dose of DFO[2]. In some cases, the iron clearance was nearly three times greater than that induced by an equimolar dose of DFO[1]. In contrast, oral administration of both this compound and DFO proved to be ineffective in this primate model[1].
While direct comparative preclinical data for this compound against Deferasirox and Deferiprone in primates is limited, the available information on their individual performance provides a basis for indirect comparison.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of iron chelator efficacy.
In Vivo Iron Chelation Efficacy in a Non-Human Primate Model
This protocol outlines the fundamental steps involved in evaluating the iron-chelating efficiency of a compound in an iron-overloaded non-human primate model, such as the Cebus apella monkey[4].
1. Animal Model and Iron Overload Induction:
-
Healthy, adult monkeys are selected for the study.
-
Iron overload is induced by repeated intramuscular or intravenous injections of iron dextran until a state of transfusional iron overload is mimicked. This is typically monitored by measuring serum iron levels and transferrin saturation[4].
2. Chelator Administration:
-
The test chelator (e.g., this compound) and the comparator chelator (e.g., DFO) are administered at equimolar doses.
-
Administration routes can be varied to assess bioavailability and efficacy (e.g., subcutaneous injection, oral gavage)[1].
3. Sample Collection:
-
Urine and feces are collected quantitatively for a defined period before and after chelator administration to establish a baseline and measure induced iron excretion. Metabolic cages are often used for this purpose to ensure complete and separate collection of urine and feces.
4. Iron Analysis:
-
The iron content in the collected urine and feces is measured using techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS)[5].
5. Data Analysis:
-
The net iron excretion induced by the chelator is calculated by subtracting the baseline iron excretion from the total iron excreted after drug administration.
-
The efficiency of the test chelator is then compared to that of the standard chelator.
Mechanisms of Action and Signaling Pathways
Iron chelators exert their therapeutic effects by binding to excess iron, thereby preventing it from participating in harmful reactions that generate oxidative stress. Beyond this primary mechanism, iron chelators can influence various cellular signaling pathways.
This compound has been shown to reduce oxidative stress not only by chelating iron but also by acting as a hydrogen-donating antioxidant. In a model of traumatic brain injury, this compound treatment was associated with a reduction in microgliosis and oxidative stress markers, suggesting an anti-inflammatory effect[1].
Deferoxamine (DFO) , Deferasirox (DFX) , and Deferiprone (DFP) have been demonstrated to modulate inflammatory responses through their influence on signaling pathways such as NF-κB, p38 MAPK, and ERK.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation. Some iron chelators can suppress NF-κB activation, leading to a decrease in the production of pro-inflammatory cytokines.
-
p38 MAPK (Mitogen-Activated Protein Kinase) and ERK (Extracellular signal-Regulated Kinase) Pathways: These pathways are involved in cellular responses to stress and inflammation. Iron chelators can modulate the activity of these kinases, thereby influencing inflammatory processes.
The diagram below illustrates the general mechanism by which iron chelators can influence these inflammatory signaling pathways.
Conclusion
This compound demonstrates significant promise as a highly effective iron chelator, particularly when administered subcutaneously, outperforming the standard-of-care agent DFO in preclinical primate models. Its ability to reduce oxidative stress through multiple mechanisms further enhances its therapeutic potential. While direct comparative data against oral chelators like Deferasirox and Deferiprone are still emerging, the existing evidence warrants further investigation into this compound's clinical utility for managing iron overload disorders. Future research should focus on head-to-head comparative efficacy studies and a more detailed elucidation of its impact on specific cellular signaling pathways.
References
- 1. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose titration of deferasirox iron chelation therapy by magnetic resonance imaging for chronic iron storage disease in three adult red bald-headed uakari (Cacajao calvus rubicundus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A non-human primate model for the study of oral iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antimalarial effect of iron chelators: studies in animal models and in humans with mild falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of HBED and Other Iron Chelators for Researchers and Drug Development Professionals
An in-depth guide comparing the safety profiles of N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) with established iron chelators such as deferoxamine (DFO), deferasirox (DFX), and deferiprone (DFP). This report synthesizes preclinical and clinical data on toxicity, adverse effects, and tolerability, presented in a clear, comparative format to inform research and drug development decisions.
Iron chelation therapy is a cornerstone in the management of iron overload, a condition that can lead to significant morbidity and mortality. While several iron chelators are clinically approved, the search for agents with improved safety and efficacy profiles is ongoing. This guide provides a detailed comparison of the safety of a promising chelator, this compound, with the widely used agents deferoxamine, deferasirox, and deferiprone.
Executive Summary
This compound has demonstrated a favorable safety profile in preclinical studies, suggesting it may be a viable alternative to existing iron chelators. Notably, it appears to have a lower propensity for causing certain adverse effects associated with current therapies. This guide will delve into the quantitative safety data, the experimental methods used to assess safety, and the underlying toxicological pathways for each chelator.
Comparative Safety Profiles: A Tabular Overview
To facilitate a direct comparison, the following tables summarize the key safety and efficacy findings from preclinical and clinical studies of this compound and other prominent iron chelators.
Table 1: Preclinical Safety and Efficacy Data
| Parameter | This compound | Deferoxamine (DFO) | Deferasirox (DFX) | Deferiprone (DFP) |
| Animal Models | Monkeys, Dogs, Rats | Monkeys, Dogs, Rats | Rats, Marmosets | Rats, Monkeys |
| Route of Administration | Subcutaneous (SC), Intravenous (IV), Oral | SC, IV | Oral | Oral |
| Iron Excretion Efficacy | ~2-3 times more efficient than DFO at equimolar doses (SC) in monkeys.[1] | Standard reference chelator. | Effective in reducing iron burden. | Effective in reducing iron burden. |
| Systemic Toxicity | No systemic toxicity found after 14 days of IV or SC administration in dogs.[1][2] | Can cause hypotension and tachycardia with rapid IV infusion.[1][2] | Dose-dependent increases in serum creatinine and liver enzymes. | Associated with agranulocytosis and neutropenia. |
| Local Irritation (SC) | Evidence of local irritation at some injection sites, which can be mitigated by reducing concentration.[1][2] | Known to cause local reactions at the injection site. | Not applicable (oral administration). | Not applicable (oral administration). |
| Embryofetal Toxicity | Data not available. | Teratogenic effects observed in animal studies. | Embryofetal death and malformations at doses lower than equivalent human clinical doses in animal studies.[2] | Embryofetal death and malformations at doses lower than equivalent human clinical doses in animal studies.[2] |
Table 2: Clinical Safety Data - Common Adverse Events (Frequency >5%)
| Adverse Event | This compound (Phase I data) | Deferoxamine | Deferasirox | Deferiprone |
| Gastrointestinal | Not reported as a major concern. | Nausea, Vomiting, Diarrhea, Abdominal Pain | Diarrhea (26.4%), Nausea (8%), Abdominal Pain (6%), Vomiting (11%).[3][4][5] | Nausea, Vomiting, Diarrhea.[6] |
| Skin Rash | Not reported as a major concern. | Rash | Skin Rash (8%).[3] | Rash |
| Renal | No evidence of toxicity observed in initial studies.[7] | Renal impairment (rare) | Increased serum creatinine (11%).[4] | Increased serum creatinine |
| Hepatic | No evidence of toxicity observed in initial studies.[7] | Elevated liver enzymes | Elevated liver transaminases. | Elevated liver enzymes. |
| Hematological | No evidence of toxicity observed in initial studies.[7] | Thrombocytopenia, Neutropenia (concerns reported).[5] | Agranulocytosis (1.5% in clinical trials), Neutropenia (5.5% in clinical trials).[8] | |
| Auditory/Ocular | Not reported. | Tinnitus, hearing loss, vision disturbances.[9] | ||
| Injection Site Reactions | Potential for local irritation. | Pain, swelling, erythema. | Not applicable. | Not applicable. |
Experimental Protocols for Safety Assessment
The safety of iron chelators is evaluated through a series of standardized preclinical and clinical studies. Below are overviews of key experimental protocols.
Acute Oral Toxicity Studies (OECD Guidelines)
Acute oral toxicity is assessed following OECD guidelines (e.g., TG 420, 423, and 425) to determine the potential hazard of a substance after a single oral dose.[10][11]
-
Principle: A stepwise procedure using a limited number of animals to classify the substance based on mortality and clinical signs of toxicity.
-
Animal Model: Typically rats or mice of a single sex (usually females).
-
Dose Administration: The test substance is administered orally by gavage in a single dose.
-
Observation Period: Animals are observed for up to 14 days for signs of toxicity and mortality.
-
Endpoints: Mortality, clinical signs (changes in skin, fur, eyes, behavior, etc.), body weight changes, and gross necropsy findings.
In Vivo Assessment of Nephrotoxicity
Drug-induced kidney injury is a critical safety concern for many pharmaceuticals.
-
Animal Model: Rodent (e.g., rats) or non-rodent (e.g., dogs) species.
-
Dosing: The chelator is administered at various dose levels for a specified duration (e.g., 28 days).
-
Sample Collection: Blood and urine samples are collected at regular intervals.
-
Key Parameters Monitored:
-
Serum: Creatinine and Blood Urea Nitrogen (BUN) to assess glomerular filtration rate.[3]
-
Urine: Urinalysis for proteinuria, glucosuria, and hematuria. Urinary biomarkers of kidney injury (e.g., KIM-1, NGAL).[12]
-
Histopathology: Microscopic examination of kidney tissue for signs of tubular necrosis, interstitial inflammation, or glomerular damage.[11]
-
In Vivo Assessment of Hepatotoxicity
Liver injury is another significant potential toxicity for chelating agents.
-
Animal Model: Rodent (e.g., rats) or non-rodent species.
-
Dosing: The chelator is administered at various dose levels for a specified duration.
-
Sample Collection: Blood samples are collected for biochemical analysis.
-
Key Parameters Monitored:
Signaling Pathways and Mechanisms of Toxicity
Understanding the molecular mechanisms of chelator-induced toxicity is crucial for developing safer drugs.
Iron-Mediated Oxidative Stress and Ferroptosis
A primary mechanism of iron toxicity involves the generation of reactive oxygen species (ROS) through the Fenton and Haber-Weiss reactions.[11] Excess intracellular iron can lead to lipid peroxidation, protein damage, and DNA damage, ultimately triggering a form of iron-dependent programmed cell death known as ferroptosis.[1][11]
Caption: General pathway of iron-induced cellular toxicity.
Deferoxamine (DFO) Toxicity Pathway
DFO has been shown to induce mitochondrial dysfunction. It can activate the ERK1/2 signaling pathway in a ROS-dependent manner, leading to suppressed mitochondrial respiration and apoptosis.[13] In some cancer cells, DFO can paradoxically increase mitochondrial iron, leading to ROS production and activation of NF-κB and TGF-β signaling pathways, which may promote cell migration.[14]
Caption: Potential toxicity pathways of Deferoxamine.
Deferasirox (DFX) Toxicity Pathway
DFX can induce ferroptosis in certain cancer cells through the NRF2 signaling pathway.[10][12] It can also suppress the activity of NF-κB.[15] In some cases, DFX has been associated with genotoxicity by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[16]
Caption: Key toxicity pathways of Deferasirox.
Deferiprone (DFP) Toxicity Pathway
The most significant toxicity associated with deferiprone is agranulocytosis, a severe reduction in neutrophils. The precise signaling pathway leading to this is not fully elucidated but is thought to be an idiosyncratic reaction.
Caption: Postulated mechanism of Deferiprone-induced agranulocytosis.
Conclusion
This comparative guide provides a foundational overview of the safety profiles of this compound and other major iron chelators. Preclinical evidence suggests that this compound has a promising safety profile, with high efficacy in promoting iron excretion and a lower incidence of some of the adverse effects seen with established therapies. However, more comprehensive clinical data are needed to fully characterize its safety in humans. Researchers and drug development professionals should consider these comparative data when designing new studies and developing next-generation iron chelation therapies. The detailed experimental protocols and an understanding of the underlying toxicity pathways are essential for conducting robust safety assessments and for the rational design of safer and more effective treatments for iron overload.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Efficacy and safety of deferasirox, an oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia: the ESCALATOR study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferasirox: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Body iron metabolism and pathophysiology of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferiprone‐induced agranulocytosis: 20 years of clinical observations [ouci.dntb.gov.ua]
- 9. novartis.com [novartis.com]
- 10. Deferasirox Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron Overload and Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deferoxamine suppresses esophageal squamous cell carcinoma cell growth via ERK1/2 mediated mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron chelator deferasirox inhibits NF-κB activity in hepatoma cells and changes sorafenib-induced programmed cell deaths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signs of deferasirox genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HBED and Novel Iron Chelators: A Guide for Researchers
This guide provides a comprehensive comparison of the established iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) with a selection of novel iron chelators that have emerged in recent years. For researchers, scientists, and drug development professionals, this document aims to be a valuable resource by presenting a head-to-head analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Introduction to Iron Chelators
Iron is an essential element for numerous physiological processes, but its excess can be highly toxic due to its ability to catalyze the formation of reactive oxygen species. Iron chelation therapy is a crucial medical treatment for iron overload disorders, such as thalassemia and hemochromatosis, and is being explored for its therapeutic potential in a range of other conditions, including neurodegenerative diseases and cancer.
This compound (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) is a potent, hexadentate iron chelator that has been extensively studied for its high affinity and selectivity for iron. It is known to be more effective than the standard-of-care chelator, deferoxamine (DFO), in promoting iron excretion.[1]
Novel Iron Chelators have been developed to address some of the limitations of existing therapies, such as poor oral bioavailability and side effects. This guide will focus on the following novel chelators:
-
Dp44mT (Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone): A thiosemicarbazone derivative with potent anticancer activity.
-
HAPI (a salicylaldehyde isonicotinoyl hydrazone (SIH) analog): An aroylhydrazone chelator with improved hydrolytic stability.
-
SK4: A novel iron chelator designed for targeted delivery to cancer cells.
-
HJB (N,N'-bis(2-hydroxy-5-methylphenyl)ethylendiamine-N,N'-diacetic acid): An analogue of this compound.[2]
Comparative Data
While direct head-to-head clinical trial data comparing this compound with all the mentioned novel chelators is not extensively available, preclinical and in vitro studies provide valuable insights into their relative performance. The following tables summarize key quantitative data from various studies.
Table 1: Physicochemical and In Vitro Chelation Properties
| Parameter | This compound | Dp44mT | HAPI | SK4 | HJB | Deferoxamine (DFO) (Reference) |
| Iron (Fe³⁺) Stability Constant (log K) | ~39.7[3] | - | - | - | High[2] | ~30.6 |
| Molar Ratio (Chelator:Iron) | 1:1[4] | 2:1 | 2:1 | - | 1:1[2] | 1:1 |
| Oral Bioavailability | Poor[1][3] | Moderate | Moderate | Designed for oral activity | - | Poor |
Table 2: In Vitro Efficacy and Cytotoxicity
| Parameter | This compound | Dp44mT | HAPI | SK4 | HJB | Deferoxamine (DFO) (Reference) |
| Antiproliferative Activity (IC₅₀, various cell lines) | Moderate | High (nanomolar range)[5] | Moderate | High | - | Low |
| Induction of Apoptosis | Yes | Yes[6] | Yes | Yes | - | Yes |
| Cytotoxicity against cancer cells | Moderate | High[5] | Moderate | High[7] | - | Low |
Table 3: In Vivo Efficacy (Preclinical Models)
| Parameter | This compound | Dp44mT | HAPI | SK4 | HJB | Deferoxamine (DFO) (Reference) |
| Iron Excretion Efficiency | High (nearly 3x DFO)[1] | - | - | - | - | Standard |
| Tumor Growth Inhibition | - | Significant[8] | - | Significant[9] | - | Limited |
| Route of Administration in Studies | Subcutaneous, Oral[1][4] | Intravenous[8] | - | - | - | Subcutaneous, Intravenous |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these iron chelators.
Determination of Iron Chelation Efficacy (In Vitro)
Principle: This assay, often a colorimetric method, measures the ability of a chelator to bind iron, typically Fe(II) or Fe(III). The ferrozine assay is a common example for Fe(II).
Protocol: Ferrozine Assay for Fe(II) Chelation
-
Reagent Preparation:
-
Ferrozine solution (e.g., 5 mM in buffer).
-
FeCl₂ solution (e.g., 2 mM in water).
-
Buffer (e.g., HEPES, pH 7.4).
-
Test chelator solutions at various concentrations.
-
Reference chelator solution (e.g., EDTA).
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of the test chelator solution.
-
Add 50 µL of FeCl₂ solution to initiate the chelation reaction.
-
Incubate for 10 minutes at room temperature.
-
Add 100 µL of ferrozine solution to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A₀ - A₁) / A₀] * 100 Where A₀ is the absorbance of the control (without chelator) and A₁ is the absorbance in the presence of the chelator.
-
The IC₅₀ value (the concentration of chelator required to chelate 50% of the iron) can be determined by plotting the percentage of chelation against the chelator concentration.
-
Cell Viability and Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol: MTT Assay
-
Cell Culture:
-
Plate cells (e.g., cancer cell lines or primary cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the iron chelators (this compound, Dp44mT, HAPI, SK4, DFO) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
MTT Addition:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be calculated.
-
In Vivo Iron Excretion Study (Animal Model)
Principle: This experiment evaluates the ability of a chelator to promote the excretion of iron from the body in an animal model of iron overload.
Protocol: Murine Model of Iron Overload
-
Iron Overload Induction:
-
Induce iron overload in mice by intraperitoneal injections of iron dextran over several weeks.
-
-
Chelator Administration:
-
Administer the iron chelators (e.g., this compound, DFO) to the iron-overloaded mice via a relevant route (e.g., subcutaneous injection or oral gavage) at equimolar doses. A control group receives the vehicle.
-
-
Sample Collection:
-
House the mice in metabolic cages to collect urine and feces separately over a 24-hour period.
-
-
Iron Quantification:
-
Determine the iron content in the collected urine and feces using atomic absorption spectroscopy or a colorimetric iron assay kit.
-
-
Data Analysis:
-
Calculate the total amount of iron excreted in the urine and feces for each treatment group. Compare the iron excretion efficiency of the test chelators to the control and reference chelator (DFO).
-
Mechanisms of Action and Signaling Pathways
Iron chelators exert their effects through various mechanisms, primarily by depleting intracellular iron pools. This can impact several signaling pathways involved in cell proliferation, survival, and stress responses.
This compound Mechanism of Action
This compound's primary mechanism is the chelation of systemic and intracellular iron. Beyond simple iron removal, this compound has been shown to reduce oxidative stress by directly scavenging reactive oxygen species.[10] It can also modulate the expression of proteins involved in water homeostasis, such as aquaporin-4 (AQP4), which is relevant in conditions like traumatic brain injury.
Novel Chelator Signaling Pathways
Novel iron chelators often exhibit more complex mechanisms of action, particularly in the context of cancer therapy.
-
Dp44mT: This chelator has been shown to induce apoptosis and inhibit tumor growth by targeting topoisomerase IIα, in addition to its iron chelation activity.[5] It can also activate the AMPK-dependent energy homeostasis pathway.
-
HAPI and other Aroylhydrazones: These compounds are effective at preventing oxidative injury and can access intracellular labile iron pools.
-
SK4: This chelator is designed for targeted delivery to cancer cells via the LAT1 transporter, leading to the inhibition of mitochondrial metabolism.[7]
Conclusion
This compound remains a potent and effective iron chelator, demonstrating superiority to DFO in preclinical studies. The development of novel iron chelators like Dp44mT, HAPI, and SK4 has opened new avenues for iron chelation therapy, particularly in oncology. These newer agents often possess unique mechanisms of action beyond simple iron depletion, offering the potential for targeted and more effective treatments.
For researchers, the choice of an iron chelator will depend on the specific application. While this compound is a strong candidate for systemic iron overload, the novel chelators show promise for diseases where dual mechanisms of action are advantageous. Further head-to-head comparative studies are crucial to fully elucidate the relative merits of these compounds and guide their future clinical development.
References
- 1. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical evaluation of this compound/Fe(3+) and the novel HJB/Fe(3+) chelates as fertilizers to alleviate iron chlorosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and efficacy of a novel iron chelator (this compound; (N,N′‐Di(2‐hydroxybenzyl)ethylenediamine‐N,N′‐diacetic acid)) in equine (Equus caballus) as a model for black rhinoceros (Diceros bicornis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Iron Chelator Dp44mT Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Iron Chelator SK4 Drives Cytotoxicity through Inhibiting Mitochondrial Metabolism in Ovarian and Triple Negative Breast Cancer Cell Lines [agris.fao.org]
- 8. The iron chelator Dp44mT suppresses osteosarcoma’s proliferation, invasion and migration: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of HBED
Introduction
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent synthetic iron-chelating agent. Its strong affinity and high specificity for ferric iron have led to its investigation for therapeutic applications in conditions of iron overload. Accurate and precise quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, is crucial for drug development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of small molecules that possess a UV chromophore, such as this compound. The method separates this compound from other components in a sample based on its interaction with a stationary phase, followed by detection and quantification based on its ultraviolet absorbance.
Experimental Protocol
A validated HPLC-UV method for a compound structurally related to this compound provides a strong basis for its quantification. The following protocol is adapted from a method for a Gallium-68 labeled this compound conjugate:
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection: UV detection at a wavelength where this compound has significant absorbance, which can be determined by a UV scan (e.g., 280 nm).
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the calibration curve.
Performance Characteristics
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Specificity | High, dependent on chromatographic resolution |
Experimental Workflow: HPLC-UV
Caption: Workflow for this compound quantification using HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This method is particularly suitable for quantifying low levels of this compound in complex biological matrices.
Experimental Protocol
-
Sample Preparation: Similar to HPLC-UV, samples are prepared to be within the calibration range. For biological samples (e.g., plasma, urine), protein precipitation followed by SPE or LLE is common to minimize matrix effects. An internal standard (ideally a stable isotope-labeled this compound) should be added at the beginning of the sample preparation process.
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or similar reversed-phase column suitable for fast LC.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification.
-
-
Calibration: A calibration curve is constructed using standards prepared in a matrix that mimics the sample matrix to account for matrix effects.
-
Quantification: The ratio of the peak area of the this compound MRM transition to that of the internal standard is used for quantification against the calibration curve.
Performance Characteristics
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 - 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
| Specificity | Very high due to MRM detection |
Experimental Workflow: LC-MS/MS
A Comparative Analysis of HBED and Other Iron Chelators: Efficacy Data for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) with other commercially available iron chelators: Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). This document summarizes key efficacy data from preclinical and clinical studies, details relevant experimental protocols, and visualizes important pathways and workflows to offer a thorough understanding of their comparative performance.
Quantitative Efficacy Data
The following tables summarize the efficacy of this compound and its alternatives in key preclinical and clinical measures of iron chelation.
Table 1: Preclinical Efficacy of this compound vs. Deferoxamine (DFO)
| Species | Model | Chelator | Dose | Route | Net Iron Excretion (relative to DFO) | Reference |
| Rat | Non-iron-overloaded, bile-duct–cannulated | This compound | 150 µmol/kg | SC | >3-fold greater than DFO | [1] |
| Monkey (Cebus apella) | Iron-loaded | This compound | 150 µmol/kg | SC | >2-fold greater than DFO | [1][2] |
| Monkey (Cebus apella) | Iron-loaded | Nathis compound | 75 µmol/kg | SC | ~3-fold greater than DFO | [3] |
| Monkey (Cebus apella) | Iron-loaded | Nathis compound | 150 µmol/kg | SC | ~3-fold greater than DFO | [3] |
| Monkey (Cebus apella) | Iron-loaded | Nathis compound | 150 µmol/kg | IV | ~2-fold greater than DFO | [3] |
SC: Subcutaneous; IV: Intravenous
Table 2: Clinical Efficacy of Iron Chelators
| Chelator | Study Population | Key Efficacy Endpoints | Key Findings | Reference |
| This compound | Thalassemia major | Increased urinary and stool iron excretion | Oral administration increased iron excretion. Increasing the dose from 40 to 80 mg/kg t.i.d. increased iron balance from 38% to 50%. No toxicity was observed. | [4] |
| Deferoxamine (DFO) | Thalassemia major | Reduction in serum ferritin and liver iron | Effective in reducing iron burden and improving survival. Requires parenteral administration. | [5][6] |
| Deferiprone (DFP) | Thalassemia major | Reduction in serum ferritin, liver iron, and cardiac iron | Orally active. Shown to be more effective than DFO in removing cardiac iron. | [7][8] |
| Deferasirox (DFX) | Thalassemia, Sickle Cell Disease, MDS | Reduction in serum ferritin and liver iron concentration (LIC) | Orally active, once-daily dosing. Effective in reducing iron burden across various patient populations. | [7][9][10] |
Table 3: Comparative Clinical Efficacy of Deferoxamine, Deferiprone, and Deferasirox
| Comparison | Key Efficacy Metric | Findings | Reference |
| DFP vs. DFO | Serum Ferritin Reduction | Similar reduction after 1 year of treatment. | [11] |
| DFP vs. DFO vs. DFX | Liver Iron Concentration (LIC) | No statistically significant difference in the change in LIC from baseline between the three chelators. | [9] |
| DFP vs. DFO vs. DFX | Serum Ferritin Reduction | No statistically significant difference in the change in serum ferritin from baseline between the three chelators. | [9] |
| DFP vs. DFO vs. DFX | Cardiac Iron (T2) | Deferiprone showed a significantly higher global heart T2 value (less iron) compared to deferasirox and deferoxamine. | [7][8] |
| DFX vs. DFO | Liver Iron Concentration (LIC) | Deferasirox at 20-30 mg/kg/day produced similar reductions in LIC to deferoxamine. | [11] |
| Combination (DFO + DFP) vs. DFO | Myocardial and Liver T2* MRI | Combination therapy showed a significant improvement in myocardial and liver T2* MRI compared to DFO monotherapy. | [10] |
MDS: Myelodysplastic Syndromes
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are summaries of key experimental protocols cited in the comparison of these iron chelators.
Animal Models of Iron Overload
-
Rodent Models:
-
Iron Dextran Injection: A common method to induce iron overload is through intraperitoneal or intravenous injections of iron dextran. Doses can range from 10 mg/kg to 150 mg/kg, administered over several weeks to achieve significant iron deposition in the liver and other organs[12][13].
-
Dietary Iron Overload: Mice and rats can be fed a methionine- and choline-deficient (MCD) diet supplemented with high levels of iron (e.g., 2% carbonyl iron) for several weeks to induce a model of non-alcoholic steatohepatitis (NASH) with hepatic iron deposition[14]. Another approach involves using AIN-93G–based, heme-iron–enriched experimental diets[15][16].
-
Efficacy Assessment in Preclinical Studies
-
Quantification of Iron Excretion:
-
Bile Duct Cannulation (Rats): To measure biliary iron excretion, the common bile duct is cannulated, and bile is collected over a defined period following chelator administration.
-
Metabolic Cages (Rodents and Primates): Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified time (e.g., 24-72 hours) post-chelation therapy. Iron content in the collected samples is then quantified using methods like atomic absorption spectroscopy.
-
Clinical Trial Methodologies for Efficacy Assessment
-
Measurement of Serum Ferritin:
-
Serum ferritin levels are a common biomarker for assessing total body iron stores. Blood samples are collected at baseline and at regular intervals throughout the treatment period. Serum ferritin concentrations are measured using immunoassays (e.g., ELISA)[17][18]. It's important to note that serum ferritin can be influenced by inflammation and may not always accurately reflect iron load[19].
-
-
Measurement of Liver Iron Concentration (LIC):
-
Magnetic Resonance Imaging (MRI) T2:* This non-invasive technique is the gold standard for quantifying liver and cardiac iron deposition. T2* (or R2) relaxometry measures the signal decay in the liver, which is proportional to the iron concentration. Shorter T2 values indicate higher iron levels[7][8][10].
-
-
Measurement of Urinary Iron Excretion:
-
Patients are instructed to collect all urine over a 24-hour period. The total volume is recorded, and an aliquot is analyzed for iron content, typically using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy. This provides a direct measure of the amount of iron excreted via the kidneys in response to chelation therapy[19][20].
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and other iron chelators.
Signaling Pathways
Caption: Mechanism of action of different iron chelators.
Experimental Workflow
Caption: Preclinical evaluation of iron chelator efficacy.
Logical Relationship
Caption: Therapeutic rationale for iron chelation therapy.
References
- 1. Iron chelation by deferasirox confers protection against concanavalin A-induced liver fibrosis: A mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique Properties Associated with the Brain Penetrant Iron Chelator this compound Reveal Remarkable Beneficial Effects after Brain Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with nontransfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Compare the Efficacy and Safety of Deferoxamine, Deferasirox, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of iron chelation effects of deferoxamine, deferasirox, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of a mouse iron overload-induced liver injury model and evaluation of the beneficial effects of placenta extract on iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI Insight - Development of rat and mouse models of heme-iron absorption [insight.jci.org]
- 16. Development of rat and mouse models of heme-iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jccs.yums.ac.ir [jccs.yums.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. Urinary iron excretion for evaluating iron chelation efficacy in children with thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term trial with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1). I. Iron chelation and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Clinical Potential of HBED Compared to Standard Iron Chelators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel iron chelator N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) with the current standards of care for iron overload disorders: Desferrioxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX). The information presented is supported by preclinical and clinical experimental data to aid in the evaluation of this compound's clinical potential.
Mechanism of Action: A Comparative Overview
Iron chelation therapy is a cornerstone in the management of iron overload, a condition that can lead to significant organ toxicity. The primary goal of chelation is to bind with excess iron, forming a stable, non-toxic complex that can be excreted from the body.
This compound (N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) is a synthetic, hexadentate chelator, meaning a single molecule can form six bonds with a single iron ion, creating a highly stable 1:1 complex with ferric iron (Fe³⁺)[1]. This high affinity and stability are key features of its potential efficacy.
Standard Chelators:
-
Desferrioxamine (DFO): A hexadentate bacterial siderophore that also forms a stable 1:1 complex with iron. It is administered parenterally (subcutaneously or intravenously)[2].
-
Deferiprone (DFP): A bidentate chelator, requiring three molecules to bind a single iron ion, forming a 3:1 complex. It is orally active and can penetrate cell membranes to chelate intracellular iron[3][4].
-
Deferasirox (DFX): A tridentate oral chelator that forms a 2:1 complex with iron[5].
Comparative Efficacy: Preclinical and Clinical Data
The efficacy of iron chelators is primarily assessed by their ability to induce iron excretion and reduce iron stores in key organs like the liver and heart.
Preclinical Data in Primates (Cebus apella monkeys)
Subcutaneous (SC) administration of this compound has demonstrated superior iron excretion compared to DFO in iron-overloaded Cebus apella monkeys.
| Chelator | Dose (µmol/kg) | Administration | Net Iron Excretion vs. DFO | Reference |
| This compound | 75 - 324 | Subcutaneous | Nearly three times greater | [4] |
| DFO | 300 | Subcutaneous | - | [4] |
| This compound | 324 | Oral | Ineffective | [4] |
| DFO | 300 | Oral | Ineffective | [4] |
Clinical Data
Phase I clinical trial results for orally administered this compound in patients with thalassemia major have shown promise in enhancing iron excretion.
| Chelator | Dose | Key Findings | Reference |
| This compound | 40 to 80 mg/kg (oral) | Increased urinary and fecal iron excretion. Iron balance increased from 38% to 50% with dose escalation. No evidence of toxicity observed. | [6] |
| DFO, DFP, DFX | Standard Dosing | Effective in reducing serum ferritin and liver/cardiac iron concentrations. Efficacy varies based on agent, patient adherence, and clinical context. | [7][8][9] |
A study comparing DFP and DFO showed DFP to be superior in controlling or reducing myocardial iron load, while DFO had better capabilities in controlling or reducing hepatic iron load[9]. Another study found no significant difference between DFO, DFP, and DFX in reducing serum ferritin levels[10].
Experimental Protocols
Iron Chelation Efficacy in the Iron-Overloaded Cebus apella Monkey Model
Objective: To compare the iron excretion induced by this compound and standard chelators.
Methodology:
-
Animal Model: Adult Cebus apella monkeys are induced into an iron-overloaded state through intramuscular injections of iron dextran.
-
Housing: Monkeys are housed in individual metabolic cages to allow for the separate collection of urine and feces.
-
Diet: A standardized diet with a known iron content is provided throughout the study.
-
Chelator Administration:
-
This compound and DFO are administered subcutaneously or orally at equimolar doses.
-
A baseline period of no treatment is established to determine endogenous iron excretion.
-
-
Sample Collection: Urine and feces are collected daily for a defined period before, during, and after chelator administration.
-
Iron Analysis: The iron content in urine, feces, and diet is quantified using atomic absorption spectroscopy.
-
Calculation of Net Iron Excretion: Net iron excretion is calculated as the total iron excreted (urine + feces) minus the total iron intake from the diet.
Iron Excretion in the Bile-Duct Cannulated Rat Model
Objective: To determine the biliary excretion of iron complexed with chelating agents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Surgical Preparation:
-
The common bile duct is cannulated to allow for the collection of bile.
-
A cannula may also be placed in the duodenum for the reinfusion of bile salts to maintain physiological homeostasis.
-
A catheter is often placed in the jugular vein for intravenous administration of the chelator.
-
-
Housing: Rats are placed in restraining cages to prevent them from disturbing the cannulas.
-
Chelator Administration: The chelating agent is administered, typically as a single subcutaneous or intravenous injection.
-
Bile Collection: Bile is collected at timed intervals following the administration of the chelator.
-
Iron Analysis: The concentration of iron in the collected bile is determined.
Signaling Pathways in Iron Overload and Chelation
Iron overload induces significant cellular stress, primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and inflammation.
Iron-Induced Oxidative Stress and Ferroptosis
Excess intracellular iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. This leads to lipid peroxidation and a specific form of iron-dependent cell death known as ferroptosis.
Caption: Iron-induced oxidative stress leading to ferroptosis.
Inflammatory Signaling in Iron Overload
Iron overload can activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
Caption: Inflammatory signaling cascade in iron overload.
Conclusion
This compound demonstrates significant potential as a therapeutic iron chelator. Preclinical studies, particularly in non-human primates, indicate a higher efficacy in promoting iron excretion compared to the established standard, DFO, when administered subcutaneously. Early clinical data suggest that oral this compound is safe and effective in increasing iron excretion. Its hexadentate nature provides a strong theoretical advantage in forming stable iron complexes.
Further large-scale clinical trials are necessary to directly compare the efficacy and safety of this compound with all three standard oral and parenteral chelators (DFO, DFP, and DFX) in various iron overload disorders. Such studies will be crucial in defining its ultimate role in the clinical management of iron toxicity. The ability of this compound to be administered both orally and subcutaneously could offer valuable flexibility in tailoring chelation therapy to individual patient needs and preferences.
References
- 1. researchgate.net [researchgate.net]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Modelling Systemic Iron Regulation during Dietary Iron Overload and Acute Inflammation: Role of Hepcidin-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-6 signaling accelerates iron overload by upregulating DMT1 in endothelial cells to promote aortic dissection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and deferasirox for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Mitochondrial Dynamics in Aging Heart [mdpi.com]
- 10. researchgate.net [researchgate.net]
HBED: A Comparative Analysis of a High-Affinity Iron Chelator
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the statistical and comparative data of HBED (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) against other leading iron chelators.
This guide provides an objective comparison of this compound's performance with other iron chelators, supported by experimental data. It is designed to inform researchers, scientists, and drug development professionals on the efficacy, safety, and mechanisms of this potent iron-binding compound.
Comparative Efficacy of Iron Chelators
This compound has demonstrated significant efficacy in promoting iron excretion, particularly when compared to the long-standing therapeutic Desferrioxamine (DFO). Preclinical studies have consistently shown that this compound is a powerful agent for iron removal.
In studies involving iron-loaded monkeys, subcutaneous (SC) administration of this compound was found to be approximately twice as efficient as DFO in inducing iron excretion.[1] At a dose of 150 μmol/kg, the iron chelation efficiency of Nathis compound was 7.7% ± 0.8%, nearly double that of DFO.[2] Furthermore, at a lower dose of 75 μmol/kg administered subcutaneously, Nathis compound induced an iron excretion of 597 ± 91 μg Fe/kg, corresponding to an efficiency of 14.2% ± 2.2%.[2] In another study, SC injection of this compound in primates resulted in a net iron excretion that was nearly three times that observed after similar doses of SC DFO.
While direct comparative studies of this compound against Deferiprone and Deferasirox are less common in the literature, the existing data on these agents allow for an indirect assessment of their relative efficacies. For instance, studies have compared Deferiprone and DFO, with one showing comparable efficacy in reducing serum ferritin levels over a 24-month period.[3][4] Another study indicated that DFO appeared to be more effective than Deferiprone in lowering hepatic iron concentrations.[5] In a comparison between Deferasirox and DFO, Deferasirox was found to be more effective in reducing serum ferritin levels.[6]
A key determinant of a chelator's efficacy is its affinity for iron, which is quantified by the stability constant (log K or log β). A higher value indicates a stronger, more stable complex with iron. This compound exhibits an exceptionally high affinity for ferric iron (Fe³⁺).
| Iron Chelator | Denticity | Molar Ratio (Chelator:Iron) | Stability Constant (log K / log β) |
| This compound | Hexadentate | 1:1 | 39.01[7] |
| Deferasirox | Tridentate | 2:1 | 38.6[8] |
| Desferrioxamine (DFO) | Hexadentate | 1:1 | 30.6[9] |
| Deferiprone | Bidentate | 3:1 | See Note |
| Note: As a bidentate chelator, Deferiprone forms a 3:1 complex with iron. The overall stability constant is a product of the stepwise stability constants. |
The high stability of the this compound-iron complex suggests a strong and specific interaction, which is a desirable characteristic for a therapeutic iron chelator.
Safety and Tolerability
Preclinical studies have indicated a good safety profile for this compound. In dogs, no systemic toxicity was observed after either intravenous administration daily for 14 days in iron-loaded subjects or after subcutaneous administration every other day for 14 days in dogs without iron overload.[1] Some local irritation was noted at subcutaneous injection sites, but this was mitigated by reducing the concentration of the Nathis compound solution.[1] Importantly, in contrast to DFO, intravenous bolus administration of Nathis compound in rats had little effect on blood pressure and heart rate.[1]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of iron chelators.
Spectrophotometric Determination of Iron Chelation
This method is used to quantify the iron-binding capacity of a chelator.
Principle: The chelator competes with a colorimetric indicator (e.g., Ferrozine) for a known amount of iron. The change in absorbance of the indicator-iron complex is measured to determine the amount of iron bound by the chelator.
Protocol:
-
Reagent Preparation:
-
Prepare a standard iron solution (e.g., 1 mM FeCl₃ in 0.1 M HCl).
-
Prepare a solution of the iron chelator (e.g., this compound) at a known concentration in a suitable buffer (e.g., HEPES, pH 7.4).
-
Prepare a solution of a colorimetric indicator such as Ferrozine.
-
-
Assay Procedure:
-
In a microplate or cuvette, add a known volume of the iron standard solution.
-
Add varying concentrations of the chelator solution to different wells/cuvettes.
-
Add the Ferrozine solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 10-30 minutes) to allow the chelation reaction to reach equilibrium.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron-Ferrozine complex (around 562 nm).
-
-
Calculation:
-
A decrease in absorbance compared to a control without the chelator indicates that the chelator has bound iron, making it unavailable to Ferrozine.
-
The percentage of iron chelated can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100
-
MTT Assay for Cell Viability
This assay is used to assess the cytotoxicity of the iron chelator on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Seed cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the iron chelator (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the treatment period, add MTT solution (typically 5 mg/mL in sterile PBS, diluted in culture medium) to each well and incubate for 2-4 hours at 37°C.[10]
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.[10]
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[10]
-
-
Analysis:
-
Cell viability is expressed as a percentage of the untreated control cells. A dose-response curve can be generated to determine the IC₅₀ value (the concentration of the chelator that inhibits 50% of cell viability).[10]
-
Signaling Pathways
The following diagrams illustrate key signaling pathways involved in iron metabolism and the mechanism of action of iron chelators.
Caption: Cellular iron uptake and storage pathway.
Caption: Regulation of iron efflux by the hepcidin-ferroportin axis.
Caption: Experimental workflow for an MTT cell viability assay.
References
- 1. This compound ligand: preclinical studies of a potential alternative to deferoxamine for treatment of chronic iron overload and acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison between deferoxamine and deferiprone (L1) in iron-loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimates of the effect on hepatic iron of oral deferiprone compared with subcutaneous desferrioxamine for treatment of iron overload in thalassemia major: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
confirming the superiority of HBED in specific applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a high-affinity iron chelator that has demonstrated significant advantages over other iron chelators in a variety of specialized applications. This guide provides a comparative analysis of this compound against other common iron chelators, supported by experimental data, to highlight its superior performance in specific contexts. For researchers and professionals in drug development, understanding the unique properties of this compound can open new avenues for therapeutic and diagnostic innovation.
Superior Iron Chelation Efficiency
This compound has consistently shown superior iron chelation efficiency compared to the standard-of-care iron chelator, desferrioxamine (DFO). Preclinical studies have provided quantitative evidence of this superiority.
Table 1: Comparison of Iron Chelation Efficiency of this compound and Desferrioxamine (DFO)
| Chelator | Animal Model | Dose (µmol/kg) | Route of Administration | Net Iron Excretion (µg Fe/kg) | Chelation Efficiency (%) |
| This compound | Iron-loaded Cebus apella monkey | 150 | Subcutaneous (SC) | 899 ± 193 | 10.7 ± 2.3 |
| DFO | Iron-loaded Cebus apella monkey | 150 | Subcutaneous (SC) | ~450 | ~5 |
| This compound | Non-iron-overloaded, bile-duct-cannulated rat | 150 | Subcutaneous (SC) | 679 ± 8 | 8.1 ± 0.1 |
| DFO | Non-iron-overloaded, bile-duct-cannulated rat | 150 | Subcutaneous (SC) | ~225 | ~2.7 |
Data compiled from preclinical studies.[1][2]
The data clearly indicates that subcutaneous administration of this compound results in a significantly higher net iron excretion and chelation efficiency compared to an equimolar dose of DFO in both primate and rodent models.[1][2] While direct head-to-head preclinical studies comparing this compound with the oral iron chelators deferiprone (DFP) and deferasirox (DFX) are limited, the marked superiority of this compound over DFO, the historical gold standard, underscores its potential as a highly effective iron chelator.
Experimental Protocols
To facilitate further research and verification of these findings, detailed experimental protocols are crucial. Below is a summary of a typical experimental design used to assess iron chelation efficiency in a preclinical model.
Protocol: In Vivo Iron Chelation Efficiency in a Rat Model
-
Animal Model: Male Sprague-Dawley rats are used. For studies involving bile collection, the bile duct is cannulated to allow for the separate collection of urine and bile.
-
Dosing:
-
This compound is dissolved in a suitable vehicle, such as a phosphate buffer, and administered via subcutaneous injection or oral gavage.
-
Desferrioxamine (DFO) is dissolved in sterile water and administered subcutaneously.
-
Doses are typically administered at 150 µmol/kg body weight for comparative studies.
-
-
Sample Collection: Urine and feces (or bile in cannulated animals) are collected for a set period, typically 24-48 hours, post-administration.
-
Iron Quantification: The iron content in the collected urine and feces/bile is determined using methods such as atomic absorption spectroscopy or colorimetric assays.
-
Calculation of Net Iron Excretion: The total amount of iron excreted in the treated group is compared to a control group (receiving vehicle only) to determine the net iron excretion induced by the chelator.
-
Calculation of Chelation Efficiency: The efficiency is calculated as the percentage of the administered chelator that binds to and promotes the excretion of iron.
Multifaceted Applications of this compound
The superior chelating properties of this compound extend beyond simple iron removal, leading to its investigation and application in diverse fields, from medicine to agriculture.
Neuroprotection in Traumatic Brain Injury (TBI)
Recent studies have highlighted the neuroprotective effects of this compound in the context of traumatic brain injury.[3][4] Following a TBI, secondary injury cascades, including iron-mediated oxidative stress, contribute significantly to neuronal damage. This compound's ability to cross the blood-brain barrier and chelate excess iron in the brain parenchyma makes it a promising therapeutic agent.[3]
The proposed mechanism of this compound's neuroprotective action involves the mitigation of iron-induced oxidative stress. By sequestering free iron, this compound prevents its participation in the Fenton reaction, which generates highly reactive hydroxyl radicals. This, in turn, reduces lipid peroxidation, inflammation, and subsequent neuronal cell death.
This compound's neuroprotective mechanism in TBI.
Radiopharmaceuticals for PET Imaging
This compound's strong and stable chelation of trivalent metal ions has made it a valuable bifunctional chelator in the development of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. This compound derivatives are used to chelate Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide. The resulting ⁶⁸Ga-HBED complex can be conjugated to targeting molecules, such as peptides or antibodies, to create imaging agents that specifically bind to cancer cells or other pathological tissues.[5]
The high stability of the Ga-HBED complex is crucial for in vivo applications, preventing the release of the radionuclide and ensuring accurate imaging.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Selecting which iron chelate to use - MSU Extension [canr.msu.edu]
- 3. How to quantify iron in an aqueous or biological matrix: a technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and rapid method for the determination of "free" iron in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-NN: A Bifunctional Chelator for Constructing Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of HBED: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) with the established iron chelator Deferoxamine (DFO). The information is compiled from published preclinical studies to support independent validation of this compound's research findings.
Performance Comparison of Iron Chelators: this compound vs. DFO
Subcutaneous administration of this compound has been shown to be more efficient at inducing iron excretion compared to DFO.[1][2][3] In iron-overloaded primates, this compound injections resulted in nearly three times the net iron excretion observed with similar doses of DFO.[1] Specifically, the efficiency of iron chelation with subcutaneous DFO was approximately 5%, while this compound demonstrated a nearly three-fold greater iron excretion at equivalent doses.[2] When administered subcutaneously or intravenously, this compound was consistently about twice as efficient as DFO in promoting iron excretion.[3] For both chelators, subcutaneous administration proved to be more effective than intravenous administration at a dose of 150 µmol/kg.[2][3]
Oral administration of both this compound and DFO was found to be ineffective in iron-loaded Cebus apella monkeys.[1] However, a study on Southern black rhinos demonstrated that oral this compound at a dose of 40 mg/kg for 10 days led to increased urinary iron excretion without altering fecal iron excretion.[4][5] This suggests potential for oral efficacy in certain species and conditions.
In a study related to traumatic brain injury in mice, this compound demonstrated the ability to cross the blood-brain barrier and mitochondrial membranes, a significant advantage over other iron chelators like DFO which has a shorter half-life.[6] This property allows this compound to directly address iron-induced oxidative stress within the central nervous system.[6]
| Chelator | Administration Route | Organism | Key Findings | Reference |
| This compound | Subcutaneous (SC) | Iron-loaded Cebus apella monkeys | Nearly 3x more effective in iron excretion than DFO.[1] Consistently ~2x more efficient than DFO.[3] | [1][3] |
| DFO | Subcutaneous (SC) | Iron-loaded Cebus apella monkeys | Lower iron excretion efficiency compared to this compound.[1][2] | [1][2] |
| This compound | Intravenous (IV) | Iron-loaded Cebus apella monkeys | ~2x more efficient than DFO.[3] Less efficient than SC administration.[2][3] | [2][3] |
| DFO | Intravenous (IV) | Iron-loaded Cebus apella monkeys | Less efficient than SC administration.[2][3] | [2][3] |
| This compound | Oral | Iron-loaded Cebus apella monkeys | Ineffective.[1] | [1] |
| DFO | Oral | Iron-loaded Cebus apella monkeys | Ineffective.[1] | [1] |
| This compound | Oral | Southern black rhinos | Increased urinary iron excretion.[4][5] | [4][5] |
| This compound | Intraperitoneal | C57BL/6 male adult mice | Crosses blood-brain barrier, reduces neurological deficits after TBI.[6] | [6] |
Experimental Protocols
Primate Iron Excretion Studies
-
This compound Administration:
-
The monohydrochloride dihydrate was dissolved in a 0.1-mmol/L sodium phosphate buffer at pH 7.6.[1]
-
Administered orally (PO) at a dose of 324 µmol/kg.[1]
-
Administered subcutaneously (SC) at doses of 75, 81, 150, 162, and 324 µmol/kg.[1][2]
-
Administered as a 20-minute intravenous (IV) infusion at doses of 150 and 225 µmol/kg.[2]
-
-
DFO Administration:
-
Endpoint: Measurement of net iron excretion.[1]
Rodent and Canine Toxicity Studies
-
Animal Models: Rodents and dogs (with and without iron overload).[2][3]
-
This compound Administration:
-
Endpoints: Biochemical and histopathological assessment for systemic toxicity and local irritation at injection sites.[2][3]
Traumatic Brain Injury Study in Mice
-
Animal Model: C57BL/6 male adult mice with penetrating traumatic brain impact.[6]
-
This compound Administration: Administered after the TBI insult.[6]
-
Endpoints: Assessment of neurological deficits, lesion volumes, hemispheric volume, injury volumes, and hippocampal swelling.[6]
Visualizing this compound's Mechanism and Experimental Workflow
This compound Iron Chelation and Excretion Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of this compound in vivo.
Caption: Experimental workflow for comparing this compound and DFO iron chelation efficacy.
Proposed Signaling Pathway for this compound's Neuroprotective Effect
Based on findings from traumatic brain injury studies, this compound's ability to cross the blood-brain barrier and chelate iron suggests a mechanism that mitigates oxidative stress and its downstream effects.
Caption: Proposed mechanism of this compound's neuroprotective action post-TBI.
References
- 1. This compound: the continuing development of a potential alternative to deferoxamine for iron-chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound ligand: preclinical studies of a potential alternative to deferoxamine for treatment of chronic iron overload and acute iron poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First Assessment of Oral Iron Chelator this compound Increases Iron Excretion in Black Rhinoceros (Diceros bicornis minor) [mdpi.com]
- 6. Unique Properties Associated with the Brain Penetrant Iron Chelator this compound Reveal Remarkable Beneficial Effects after Brain Trauma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HBED: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), a potent iron chelator, is critical for ensuring laboratory safety and minimizing environmental impact. This guide provides a comprehensive overview of the available data and recommended procedures for the safe handling and disposal of this compound and its waste products.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂O₆ |
| Molecular Weight | 388.41 g/mol |
| Appearance | Solid |
| Solubility | Information not readily available. |
| Stability | Stable under normal conditions. |
Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Spill Management: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the contaminated material as hazardous waste.
Disposal Procedures for this compound
Due to the lack of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following disposal recommendations are based on the SDS for its iron complex, Fe(III)this compound, general principles of laboratory waste management, and information on similar chelating agents.
It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Waste Categorization and Segregation
The first step in proper disposal is to determine the nature of the this compound waste.
Caption: Logical flow for categorizing this compound waste.
-
Unused or Expired this compound: Pure, unused this compound should be disposed of as chemical waste through your institution's hazardous waste program. Do not discard it in the regular trash or down the drain.
-
This compound Solutions (without heavy metals): Aqueous solutions of this compound that are not contaminated with heavy metals should be collected in a designated, properly labeled waste container. The container should be clearly marked as "Aqueous Waste with this compound." Consult with your EHS department to determine if neutralization is required or if it can be disposed of through the chemical waste program as is.
-
This compound Waste Contaminated with Heavy Metals: this compound that has been used to chelate heavy metals presents a dual hazard. This waste must be collected in a separate, clearly labeled hazardous waste container. The label must indicate the presence of both this compound and the specific heavy metal(s) it has chelated. This waste stream requires specialized disposal procedures due to its toxicity and potential for environmental harm.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in a designated solid waste container for chemical waste. Non-disposable glassware should be decontaminated by rinsing thoroughly with an appropriate solvent (e.g., deionized water) and collecting the rinsate as hazardous waste.
Environmental Fate and Ecotoxicity
Understanding the potential environmental impact of this compound is crucial for responsible disposal.
-
Biodegradability: The iron chelate of this compound, Fe(III)this compound, is not considered to be inherently biodegradable.[1] This suggests that this compound itself may persist in the environment.
-
Aquatic Toxicity: The aquatic toxicity of Fe(III)this compound has been determined to be low.[1]
| Organism | Test | Result | Reference |
| Fish | 96-hour LC50 | >100 mg/L | [1] |
| Daphnia | 48-hour EC50 | >100 mg/L | [1] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms.
Despite the relatively low aquatic toxicity of the iron complex, the persistence of the ligand and the potential for it to mobilize metals in the environment necessitate careful disposal.
Potential Treatment and Degradation Methods (for research purposes)
While not standard disposal procedures, research into the degradation of aminopolycarboxylic acid chelating agents is ongoing. These methods are complex and should only be performed by trained personnel in a controlled laboratory setting for research and development, not for routine waste disposal.
-
Advanced Oxidation Processes (AOPs): AOPs, such as ozonation and UV/H₂O₂ treatment, have been investigated for the degradation of other persistent chelating agents like EDTA. These processes generate highly reactive hydroxyl radicals that can break down the organic molecule.
-
Photodegradation: The iron complexes of some chelating agents are susceptible to photodegradation, where exposure to light can lead to the breakdown of the organic ligand.
The applicability of these methods to this compound would require specific experimental validation.
Experimental Workflow for Waste Handling and Disposal
The following diagram outlines a general workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Step-by-step workflow for this compound waste management.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, protecting both yourself and the environment.
References
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling HBED
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Hazard Identification
This compound (CAS No: 35369-53-0), an iron chelator, is classified as a hazardous substance.[1][2][3] The primary risks associated with handling this compound are:
-
Skin Sensitization: May cause an allergic skin reaction upon contact (H317).[4][5]
-
Eye Irritation: Can cause eye irritation (H320).[5]
A thorough risk assessment must be conducted before beginning any work with this compound to identify specific hazards associated with the planned procedure, such as the potential for dust generation from solids or splashes from solutions.
Personal Protective Equipment (PPE) Selection
Based on the identified hazards, appropriate PPE must be selected to minimize exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task / Condition | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection (Engineering Controls Preferred) |
| Handling Small Quantities of Solid | Chemical-resistant gloves (e.g., Nitrile). | Safety glasses with side shields. | Standard lab coat. | Handle in a well-ventilated area. |
| Weighing or Transferring Solid (Dust Risk) | Chemical-resistant gloves (e.g., Nitrile). | Chemical splash goggles. | Standard lab coat. | Primary: Use a chemical fume hood or ventilated balance enclosure. Secondary: If engineering controls are unavailable, a NIOSH-approved N95 respirator may be appropriate based on risk assessment. |
| Handling Dilute Solutions (Low Splash Risk) | Chemical-resistant gloves (e.g., Nitrile). | Safety glasses with side shields. | Standard lab coat. | Not generally required. |
| Handling Concentrated Solutions or Any Solution with Splash Potential | Chemical-resistant gloves (e.g., Nitrile). Double-gloving may be considered. | Chemical splash goggles and a face shield. | A chemical-resistant apron over a standard lab coat. | Not generally required unless aerosols are generated. |
Procedural Workflow for Safe Handling
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Caption: Workflow for PPE selection and use when handling this compound.
Step-by-Step Safety Protocols
A. PPE Donning Sequence (Putting On)
-
Gown/Lab Coat: Securely fasten.
-
Respirator/Mask (if required): Ensure a proper fit and seal check.
-
Goggles/Face Shield: Adjust for a snug fit.
-
Gloves: Pull gloves on to cover the cuff of the lab coat.
B. PPE Doffing Sequence (Taking Off) This sequence is designed to prevent cross-contamination.
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it.
-
Gown/Lab Coat: Unfasten and peel away from the body, turning it inside out as it is removed.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator/Mask (if worn): Remove by the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[6]
Disposal Plan
All disposable PPE (gloves, aprons) and materials (e.g., weigh paper, contaminated wipes) that have come into contact with this compound must be considered chemical waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed waste container.
-
Disposal: Dispose of the chemical waste container according to your institution's hazardous waste procedures and local regulations.[4] Do not mix with regular trash.
Glove Selection and Permeation Testing
While no specific glove material is universally protective against all chemicals, nitrile gloves are a common and effective choice for many laboratory applications, offering resistance to various acids, bases, and solvents.[7][8] However, for extended contact or work with high concentrations, consulting manufacturer-specific chemical resistance data is crucial.
Experimental Protocol for Glove Permeation Testing:
No specific permeation studies for this compound were identified in the literature. The standard methodology for such a test, like ASTM F739, is as follows:
-
Material Sample: A sample of the glove material is placed in a test cell, acting as a barrier between two chambers.
-
Chemical Exposure: The "challenge" chemical (in this case, this compound) is introduced into the outer chamber, simulating workplace exposure.
-
Collection Medium: A collection medium (gas or liquid) is passed through the inner chamber, simulating contact with the skin.
-
Monitoring and Detection: The collection medium is continuously monitored using analytical instruments to detect the presence of the challenge chemical.
-
Data Collection: Two key metrics are recorded:
Researchers should always select gloves with a reported breakthrough time that exceeds the duration of the planned task.
References
- 1. scbt.com [scbt.com]
- 2. This compound HCL H2O|lookchem [lookchem.com]
- 3. N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | C20H24N2O6 | CID 37336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vaniperen.com [vaniperen.com]
- 5. hosatech.com [hosatech.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. spiritmeans.com [spiritmeans.com]
- 9. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
